Fluoroacetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-fluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3FO2/c3-1-2(4)5/h1H2,(H,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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InChI Key |
QEWYKACRFQMRMB-UHFFFAOYSA-N | |
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Canonical SMILES |
C(C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3FO2, Array | |
| Record name | FLUOROACETIC ACID | |
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| Record name | FLUOROACETIC ACID | |
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Related CAS |
14214-20-1 (barium salt), 20424-95-7 (copper(2+) salt), 23745-86-0 (potassium salt), 62-74-8 (hydrochloride salt), 63905-85-1 (aluminum salt), 63905-86-2 (calcium salt), 63905-88-4 (magnesium salt), 63905-89-5 (mercury(2+) salt) | |
| Record name | Fluoroacetic acid | |
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DSSTOX Substance ID |
DTXSID0041981 | |
| Record name | 2-Fluoroacetic acid | |
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Molecular Weight |
78.04 g/mol | |
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Physical Description |
Fluoroacetic acid appears as a colorless crystalline solid. May be toxic by ingestion. Used to make other chemicals., Colorless solid; mp = 33 deg C; [Hawley], ODOURLESS COLOURLESS CRYSTALS. | |
| Record name | FLUOROACETIC ACID | |
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| Record name | Fluoroacetic acid | |
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Boiling Point |
329 °F at 760 mmHg (EPA, 1998), 168 °C, 165 °C | |
| Record name | FLUOROACETIC ACID | |
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| Record name | Fluoroacetic acid | |
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| Record name | FLUOROACETIC ACID | |
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Solubility |
Miscible with water (1.0X10+6 mg/L) at 25 °C, Soluble in ethanol, Solubility in water: freely soluble | |
| Record name | Fluoroacetic acid | |
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| Record name | FLUOROACETIC ACID | |
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Density |
1.3693 at 97 °F (EPA, 1998) - Denser than water; will sink, 1.3693 g/cu cm at 36 °C, Relative density (water = 1): 1.37 | |
| Record name | FLUOROACETIC ACID | |
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| Record name | Fluoroacetic acid | |
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Vapor Pressure |
12.8 [mmHg], 1.27 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 534 | |
| Record name | Fluoroacetic acid | |
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Color/Form |
Needles, Colorless needles, Colorless crystal | |
CAS No. |
144-49-0 | |
| Record name | FLUOROACETIC ACID | |
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| Record name | Fluoroacetic acid | |
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| Record name | Fluoroacetic acid | |
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| Record name | Monofluoroacetic acid | |
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| Record name | Acetic acid, 2-fluoro- | |
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| Record name | 2-Fluoroacetic acid | |
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| Record name | Fluoroacetic acid | |
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| Record name | FLUOROACETIC ACID | |
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| Record name | Fluoroacetic acid | |
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Melting Point |
95.4 °F (EPA, 1998), 35.2 °C | |
| Record name | FLUOROACETIC ACID | |
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| Record name | Fluoroacetic acid | |
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Foundational & Exploratory
The Trojan Horse Toxin: An In-depth Technical Guide to the Mechanism of Fluoroacetic Acid in the Krebs Cycle
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluoroacetic acid, a deceptively simple molecule, is a potent metabolic poison notorious for its high toxicity to mammals.[1][2] Found naturally in some plant species, it is also the active component of the pesticide known as Compound 1080.[1][3] Its lethality lies not in its initial form, but in its insidious conversion within the body into a powerful inhibitor of a critical metabolic pathway, a process aptly named "lethal synthesis".[1][4] This guide provides a detailed technical examination of the mechanism by which this compound disrupts the Krebs cycle, presenting quantitative data, experimental protocols, and visual pathway diagrams to offer a comprehensive resource for the scientific community.
The Mechanism of "Lethal Synthesis" and Aconitase Inhibition
The toxicity of this compound is a classic example of a "Trojan horse" mechanism, where a non-toxic compound is metabolized into a toxic one.[5] The process begins with the conversion of fluoroacetate into fluoroacetyl-CoA, which then enters the Krebs cycle.[6] Here, it is condensed with oxaloacetate by the enzyme citrate synthase to form fluorocitrate.[4][6]
It is a specific stereoisomer of fluorocitrate, the (-)-erythro diastereomer, that is the potent inhibitor.[7][8] This isomer acts as a mechanism-based inhibitor of the enzyme aconitase.[7][9] Aconitase is responsible for the isomerization of citrate to isocitrate, a crucial step in the Krebs cycle.[10] The (-)-erythro-2-fluorocitrate is first converted by aconitase to fluoro-cis-aconitate. Subsequently, the addition of a hydroxyl group and the loss of a fluoride ion results in the formation of 4-hydroxy-trans-aconitate (HTn), which binds very tightly, though not covalently, to the active site of aconitase, effectively inactivating the enzyme.[7][9]
This irreversible inhibition of aconitase leads to a metabolic blockade, causing a dramatic accumulation of citrate in various tissues and a depletion of downstream Krebs cycle intermediates.[1][6] The consequences of this disruption are severe, leading to cellular energy deprivation and ultimately, cell death.[11]
Quantitative Data
The following tables summarize key quantitative data related to the toxicity of this compound and its impact on the Krebs cycle.
| Parameter | Value | Species/System | Reference |
| Inhibition of Aconitase by Fluorocitrate | |||
| Ki (with citrate as substrate) | 3.4 x 10⁻⁸ M | Solubilized rat liver mitochondria | [12][13] |
| Ki (with cis-aconitate as substrate) | 3.0 x 10⁻⁸ M | Solubilized rat liver mitochondria | [12][13] |
| IC50 (citrate→cis-aconitate) | 0.3 mM | Aconitase from rat liver mitochondria | [14] |
| IC50 (citrate→cis-aconitate) | 1.2 mM | Extramitochondrial aconitase (rat liver) | [14] |
| Dissociation Constant (aconitase-fluorocitrate complex) | 8.7 x 10⁻⁵ M | Purified aconitase | [15] |
Table 1: Inhibition of Aconitase by Fluorocitrate. This table presents the inhibition constants (Ki), half-maximal inhibitory concentrations (IC50), and dissociation constants for fluorocitrate's interaction with aconitase under different experimental conditions.
| Tissue | Fold Increase in Citrate | Species | Dose of Fluoroacetate | Reference |
| Heart | 15-fold | Rat | 3 mg/kg (p.o.) | [16] |
| Serum | 5-fold | Rat | 3 mg/kg (p.o.) | [16] |
| Heart | 2 to 3-fold | Dog | Toxic dose | [16] |
| Serum | 2 to 3-fold | Dog | Toxic dose | [16] |
| Kidney | Strong accumulation | Rat | 5 and 10 mg/kg | [5] |
| Heart | Significant accumulation | Rat | 5 and 10 mg/kg | [5] |
| Brain | Lower accumulation than heart and kidney | Rat | 5 and 10 mg/kg | [5] |
Table 2: Accumulation of Citrate in Tissues Following Fluoroacetate Poisoning. This table illustrates the significant increase in citrate concentrations in various tissues of rats and dogs after the administration of fluoroacetate.
Experimental Protocols
Measurement of Aconitase Activity
1. Spectrophotometric Assay
This method relies on a coupled enzyme reaction. Aconitase activity is determined by measuring the rate of NADP+ reduction to NADPH, which is monitored by the increase in absorbance at 340 nm.
-
Principle: Aconitase converts citrate to isocitrate. Isocitrate dehydrogenase then catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate, with the concomitant reduction of NADP+ to NADPH.
-
Reagents:
-
Assay Buffer (e.g., Tris-HCl, pH 7.4)
-
Citrate or Isocitrate (substrate)
-
NADP+
-
Isocitrate Dehydrogenase
-
Manganese Chloride (as a cofactor)
-
Sample (cell lysate or tissue homogenate)
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NADP+, and manganese chloride.
-
Add the sample to the reaction mixture.
-
Initiate the reaction by adding the substrate (citrate or isocitrate).
-
Immediately measure the absorbance at 340 nm at regular intervals using a spectrophotometer.
-
The rate of increase in absorbance is proportional to the aconitase activity.
-
2. In-Gel Activity Assay
This technique allows for the visualization of aconitase activity directly within a polyacrylamide gel.
-
Principle: Following non-denaturing polyacrylamide gel electrophoresis (PAGE), the gel is incubated in a solution containing the necessary substrates and a chromogenic reporter system. The enzymatic reaction leads to the formation of a colored precipitate at the location of the active enzyme.
-
Reagents:
-
Non-denaturing PAGE reagents
-
Assay solution containing:
-
cis-aconitate (substrate)
-
NADP+
-
Isocitrate dehydrogenase
-
Phenazine methosulfate (PMS)
-
Thiazolyl blue tetrazolium bromide (MTT)
-
-
-
Procedure:
-
Separate protein samples using non-denaturing PAGE.
-
Incubate the gel in the assay solution in the dark.
-
The activity of aconitase will appear as a dark blue or purple band on the gel.
-
The intensity of the band can be quantified using densitometry.
-
Quantification of Krebs Cycle Intermediates
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is a highly sensitive and specific method for the simultaneous quantification of multiple Krebs cycle intermediates.
-
Principle: The Krebs cycle intermediates are first extracted from the biological sample. They are then separated based on their physicochemical properties using liquid chromatography and subsequently detected and quantified by tandem mass spectrometry.
-
Sample Preparation:
-
Homogenize tissue or lyse cells in a suitable extraction solvent (e.g., a mixture of methanol, acetonitrile, and water).
-
Centrifuge to pellet proteins and other cellular debris.
-
Collect the supernatant containing the metabolites.
-
-
LC-MS/MS Analysis:
-
Inject the extracted sample into an LC system coupled to a tandem mass spectrometer.
-
Separate the intermediates using a suitable column (e.g., a C18 reversed-phase column).
-
Detect and quantify the individual intermediates based on their specific mass-to-charge ratios and fragmentation patterns.
-
Mandatory Visualizations
Caption: Metabolic pathway of fluoroacetate toxicity.
Caption: Experimental workflow for aconitase activity assay.
Caption: Downstream consequences of aconitase inhibition.
References
- 1. Use of fluorocitrate and fluoroacetate in the study of brain metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toxicology of fluoroacetate: a review, with possible directions for therapy research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluoroacetate in plants - a review of its distribution, toxicity to livestock and microbial detoxification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Sodium fluoroacetate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The reaction of fluorocitrate with aconitase and the crystal structure of the enzyme-inhibitor complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of liver aconitase isozymes by (-)-erythro-fluorocitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The reaction of fluorocitrate with aconitase and the crystal structure of the enzyme-inhibitor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aconitase - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Fluorocitrate inhibition of aconitate hydratase and the tricarboxylate carrier of rat liver mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorocitrate inhibition of aconitate hydratase and the tricarboxylate carrier of rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The inhibition by fluorocitrate of rat liver mitochondrial and extramitochondrial aconitate hydratase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. Serum citrate as a peripheral indicator of fluoroacetate and fluorocitrate toxicity in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Nature's Fluorinated Arsenal: A Technical Guide to Fluoroacetic Acid in Plants
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the natural occurrence of fluoroacetic acid in the plant kingdom. This compound and its salt, sodium fluoroacetate (commonly known as Compound 1080), are highly toxic compounds potent as a defense mechanism against herbivory. Understanding the distribution, biosynthesis, and analytical methodologies for this compound is critical for researchers in toxicology, natural product chemistry, and drug development. At least 40 plant species across Australia, Africa, and South America are known to produce this compound.[1] These plants belong to several families, most notably Fabaceae, Dichapetalaceae, Rubiaceae, and Malpighiaceae.[1]
Distribution and Quantitative Analysis of this compound in Plants
The concentration of this compound varies significantly between plant species, individual plants, and even different tissues within the same plant.[2][3][4] Young, actively growing tissues such as leaves and flowers, as well as seeds, tend to have the highest concentrations, which is consistent with a chemical defense strategy to protect vital plant parts.[2][4] The following tables summarize the reported concentrations of this compound in various plant species.
Table 1: this compound Concentration in Gastrolobium Species (Fabaceae)
| Species | Plant Part | Concentration (µg/g dry weight) | Reference |
| Gastrolobium bilobum | Young Leaves | 1840 - 7970 | [3] |
| Gastrolobium grandiflorum | Leaves | up to 2600 | [1] |
| Gastrolobium parviflorum | Young Leaves | >8000 | [3] |
| Gastrolobium spp. | Leaves & Flowers | 0.1 - 3875 | [2] |
| Gastrolobium spp. | Seeds | up to 6000 | [3] |
Table 2: this compound Concentration in Dichapetalum Species (Dichapetalaceae)
| Species | Plant Part | Concentration (mg/kg) | Reference |
| Dichapetalum braunii | Seeds | up to 8000 | [1] |
| Dichapetalum cymosum | All parts | Present | [5] |
| Dichapetalum toxicarium | Seeds | up to 1800 (organic fluorine) | [1] |
Table 3: this compound Concentration in South American Species
| Species | Family | Concentration (mg/kg) | Reference |
| Palicourea marcgravii | Rubiaceae | up to 500 | [1] |
| Amorimia rigida | Malpighiaceae | Present, lower than P. marcgravii | [1] |
| Amorimia spp. | Malpighiaceae | Present | [6] |
Biosynthesis of this compound in Plants
The precise biosynthetic pathway of this compound in plants remains largely unelucidated.[1] However, a proposed mechanism involves the reaction of a fluoride ion with a three-carbon substrate. While the enzymes responsible for forming the carbon-fluorine bond in plants have not been identified, a "fluorinase" enzyme has been discovered in the bacterium Streptomyces cattleya that catalyzes the formation of a C-F bond.[7][8] This enzyme utilizes S-adenosylmethionine (SAM) and fluoride ions to produce 5'-fluoro-5'-deoxyadenosine (5'-FDA). It is hypothesized that a similar enzymatic process may occur in plants.
Below is a diagram illustrating a proposed, though not definitively proven, biosynthetic pathway for this compound in plants.
Caption: A proposed biosynthetic pathway for this compound in plants.
Experimental Protocols for this compound Analysis
The analysis of this compound in plant matrices presents challenges due to its high polarity and the complexity of the biological samples. Gas chromatography-mass spectrometry (GC-MS) is a commonly employed and highly sensitive method for its quantification. However, due to the low volatility of this compound, a derivatization step is essential to convert it into a more volatile compound suitable for GC analysis.
General Experimental Workflow
The following diagram outlines a typical workflow for the extraction and analysis of this compound from plant samples.
Caption: General workflow for the analysis of this compound in plants.
Detailed Methodologies
1. Extraction:
-
Objective: To efficiently extract this compound from the plant matrix.
-
Protocol:
-
Weigh a known amount of dried and ground plant material (e.g., 1-5 g).
-
Add a suitable extraction solvent, such as deionized water or a methanol/water mixture. The choice of solvent may need optimization depending on the plant species and the specific tissue.
-
Homogenize or sonicate the mixture to ensure thorough extraction.
-
Centrifuge the mixture at a high speed (e.g., 10,000 x g) for a specified time (e.g., 15 minutes) to pellet the solid material.
-
Carefully collect the supernatant. For highly complex matrices, an optional Solid Phase Extraction (SPE) cleanup step can be employed to remove interfering compounds.
-
2. Derivatization:
-
Objective: To convert the polar, non-volatile this compound into a volatile derivative for GC analysis. Esterification is the most common method.[9]
-
Common Derivatizing Agents:
-
Pentafluorobenzyl bromide (PFB-Br): Reacts with the carboxylate group of this compound to form a pentafluorobenzyl ester. This is a widely used method due to the high sensitivity of the resulting derivative to electron capture detection (ECD) and its good chromatographic properties.[10][11]
-
Alcohols (e.g., propanol, butanol) with an acid catalyst (e.g., sulfuric acid): This method forms alkyl esters of this compound.[12][13]
-
-
General Protocol (using PFB-Br):
-
Take an aliquot of the aqueous extract containing this compound.
-
Adjust the pH of the solution to slightly alkaline to ensure the this compound is in its salt form.
-
Add a solution of PFB-Br in a suitable organic solvent (e.g., acetone).
-
Add a phase-transfer catalyst to facilitate the reaction between the aqueous and organic phases.
-
Heat the mixture at a controlled temperature (e.g., 60°C) for a specific duration to allow the derivatization reaction to complete.
-
After cooling, the organic layer containing the derivatized fluoroacetate is separated and concentrated for GC-MS analysis.
-
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Objective: To separate the derivatized fluoroacetate from other compounds in the extract and to quantify it based on its mass spectrum.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Typical GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5MS).[14]
-
Injector: Splitless injection mode is often used for trace analysis.
-
Oven Temperature Program: A temperature gradient is used to separate compounds based on their boiling points. The program starts at a lower temperature and gradually increases to a higher temperature.
-
-
Typical MS Conditions:
-
Ionization Mode: Electron Impact (EI) is commonly used.
-
Acquisition Mode: Selected Ion Monitoring (SIM) is often employed for higher sensitivity and selectivity. In SIM mode, the mass spectrometer is set to detect only specific ions characteristic of the derivatized fluoroacetate, which increases the signal-to-noise ratio and lowers the detection limits.[6]
-
This technical guide provides a comprehensive overview of the natural sources of this compound in plants, its biosynthesis, and the analytical methods for its detection and quantification. The provided data and protocols serve as a valuable resource for researchers working with this potent natural toxin. Further research is needed to fully elucidate the biosynthetic pathways in different plant species and to explore the ecological and evolutionary significance of this fascinating example of chemical defense in nature.
References
- 1. Fluoroacetate in plants - a review of its distribution, toxicity to livestock and microbial detoxification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluoroacetate content of some species of the toxic Australian plant genus, Gastrolobium, and its environmental persistence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. connectsci.au [connectsci.au]
- 4. terrestrialecosystems.com [terrestrialecosystems.com]
- 5. Dichapetalum cymosum - Wikipedia [en.wikipedia.org]
- 6. This compound | CH2FCOOH | CID 5237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. researchgate.net [researchgate.net]
- 9. gcms.cz [gcms.cz]
- 10. GC and GC-MS determination of this compound and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of sodium fluoroacetate (Compound 1080) in biological tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Gas Chromatography-Mass Spectrometry Method for the Detection and Quantitation of Monofluoroacetate in Plants Toxic to Livestock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Synthesis and Purification of Fluoroacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principal methods for the synthesis and purification of fluoroacetic acid and its primary salt, sodium fluoroacetate. The information is curated to be a vital resource for professionals in research, chemical synthesis, and drug development, offering detailed experimental protocols, comparative data, and visual representations of key processes.
Synthesis of this compound and its Salts
The synthesis of this compound can be broadly categorized into three main strategies: nucleophilic substitution to introduce the fluorine atom, oxidation of a fluorinated precursor, and hydrolysis of a fluoroacetate ester. The industrial production of its salt, sodium fluoroacetate, often utilizes a variation of the Halex process.
Halex-Type Reaction: Fluorination of Chloroacetates
The most common industrial method for producing sodium fluoroacetate is through a nucleophilic substitution reaction, a variant of the Halex process, where a chloro-group is displaced by a fluoride ion.[1][2][3] This process typically involves the reaction of an alkali metal chloroacetate with an alkali metal fluoride.
Reaction Scheme:
ClCH₂COONa + KF → FCH₂COONa + KCl
This reaction is widely used for the large-scale synthesis of fluorinated fine chemicals.[4] The choice of fluoride source, solvent, and the potential use of a phase transfer catalyst are critical for optimizing the reaction yield and purity.
Objective: To synthesize sodium fluoroacetate via a Halex-type reaction.
Materials:
-
Sodium chloroacetate (1 mol)
-
Potassium fluoride (1.2 mol, dried)
-
Solvent (e.g., Acetamide, N,N-Dimethylformamide (DMF), or Sulfolane)
-
Phase transfer catalyst (optional, e.g., Tetramethylammonium chloride)[5][6]
Procedure:
-
In a reaction vessel equipped with a mechanical stirrer and a reflux condenser, add the solvent and dried potassium fluoride.
-
Heat the mixture to a specified temperature (typically between 100-150°C) with vigorous stirring to ensure a fine suspension of KF.[7]
-
Gradually add sodium chloroacetate to the heated suspension over a period of 1-2 hours.
-
Maintain the reaction mixture at the set temperature for an additional 2-4 hours, monitoring the reaction progress by a suitable analytical method (e.g., GC-MS analysis of a derivatized aliquot).[8][9][10][11][12][13]
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the solid precipitate, which consists of the product sodium fluoroacetate and the byproduct potassium chloride.
-
The crude sodium fluoroacetate is then subjected to purification.
Oxidation of Fluorinated Precursors
Another synthetic route involves the oxidation of a suitable fluorinated organic molecule. Precursors such as fluorinated ethanols or propenes can be oxidized to yield this compound.[14][15][16]
Reaction Scheme (from 2-fluoroethanol):
FCH₂CH₂OH + [O] → FCH₂COOH
This method is particularly useful in laboratory settings where the fluorinated precursors are available.
Objective: To synthesize this compound by the oxidation of 2-fluoroethanol.
Materials:
-
2-Fluoroethanol (1 mol)
-
Oxidizing agent (e.g., Potassium permanganate in an alkaline solution)[15]
-
Sulfuric acid (for acidification)
-
Sodium bisulfite (for quenching excess oxidant)
Procedure:
-
In a reaction flask, prepare a solution of the oxidizing agent in water.
-
Cool the solution in an ice bath and slowly add 2-fluoroethanol while maintaining the temperature below 10°C.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (indicated by a color change).
-
Quench any excess oxidizing agent by the careful addition of sodium bisulfite solution.
-
Acidify the reaction mixture with sulfuric acid to a pH of approximately 1.
-
The resulting this compound can then be isolated and purified.
Hydrolysis of Fluoroacetate Esters
This compound can be readily obtained by the hydrolysis of its corresponding esters, such as ethyl fluoroacetate or methyl fluoroacetate.[17][18][19][20][21] This is often the final step after synthesizing the ester via a Halex-type reaction.
Reaction Scheme:
FCH₂COOR + H₂O → FCH₂COOH + ROH (where R = alkyl group)
The hydrolysis can be carried out under acidic or basic conditions. Basic hydrolysis is more common, yielding the sodium salt, which can then be acidified to produce the free acid.
Objective: To synthesize sodium fluoroacetate by the hydrolysis of ethyl fluoroacetate.
Materials:
-
Ethyl fluoroacetate (1 mol)
-
Sodium hydroxide (1.05 mol)
-
Ethanol
-
Methyl tert-butyl ether (for washing)
Procedure:
-
Dissolve ethyl fluoroacetate in ethanol in a reaction flask.
-
Prepare a solution of sodium hydroxide in ethanol.
-
Slowly add the sodium hydroxide solution to the ethyl fluoroacetate solution with stirring.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50°C) for several hours.[17] A white precipitate of sodium fluoroacetate will form.
-
After the reaction is complete, cool the mixture and collect the solid product by filtration.
-
Wash the crude sodium fluoroacetate with a solvent like methyl tert-butyl ether to remove organic impurities.[17]
-
Dry the purified sodium fluoroacetate under vacuum.
Purification Methods
The purity of this compound and its salts is crucial, especially for applications in research and as analytical standards.[22][23] The primary methods for purification are distillation for the free acid and washing or recrystallization for its salts.
Distillation of this compound
This compound is a liquid at room temperature and can be purified by distillation.[3][24][25][26] Due to its relatively high boiling point (165 °C), vacuum distillation is often preferred to prevent decomposition.[22][27]
Objective: To purify crude this compound by fractional distillation.
Materials:
-
Crude this compound
-
Fractional distillation apparatus (including a fractionating column, condenser, and receiving flasks)
-
Vacuum source (if performing vacuum distillation)
Procedure:
-
Set up the fractional distillation apparatus. Ensure all glassware is dry.
-
Charge the distillation flask with the crude this compound and a boiling chip or magnetic stir bar.
-
If performing at atmospheric pressure, slowly heat the distillation flask. For vacuum distillation, connect the apparatus to a vacuum source and reduce the pressure before heating.[27]
-
Collect the fractions that distill over at the boiling point of this compound (165 °C at atmospheric pressure; lower at reduced pressure).
-
Monitor the purity of the collected fractions using a suitable analytical technique (e.g., HPLC or GC-MS).[8][9][28][29]
Purification of Sodium Fluoroacetate
Sodium fluoroacetate, being a solid, is typically purified by washing the crude product with a suitable organic solvent or by recrystallization.
Objective: To purify crude sodium fluoroacetate by solvent washing.
Materials:
-
Crude sodium fluoroacetate
-
Washing solvent (e.g., methyl tert-butyl ether or ethanol)
Procedure:
-
Suspend the crude sodium fluoroacetate in the washing solvent.
-
Stir the suspension for a period to dissolve impurities.
-
Filter the solid sodium fluoroacetate.
-
Repeat the washing process as necessary.
-
Dry the purified solid under vacuum.
Objective: To purify this compound by converting it to its sodium salt and then back to the free acid.
Materials:
-
Crude this compound
-
Sodium hydroxide solution
-
Concentrated hydrochloric acid[4]
-
Dichloromethane[4]
-
Anhydrous magnesium sulfate[4]
Procedure:
-
Dissolve the crude this compound in water and neutralize it with a sodium hydroxide solution to form sodium fluoroacetate.
-
The sodium fluoroacetate can be precipitated and washed as described above.
-
Suspend the purified sodium fluoroacetate in a non-polar organic solvent like dichloromethane.
-
Carefully add concentrated hydrochloric acid to the suspension with stirring to regenerate the this compound.[4]
-
Dry the organic layer with a drying agent like anhydrous magnesium sulfate.
-
Filter to remove the drying agent and the inorganic salt.
-
Evaporate the solvent to obtain purified this compound.
Data Presentation
The following tables summarize quantitative data from various synthesis and purification methods.
Table 1: Synthesis of Fluoroacetate Esters via Halex-Type Reaction
| Starting Material | Fluorinating Agent | Solvent(s) | Catalyst | Temp. (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Ethyl Chloroacetate | Potassium Fluoride | N,N-Dimethylformamide | 1-Butyl-3-methylimidazolium bromide | 130 | 3 | 76.14 | - | [7] |
| Ethyl Chloroacetate | Potassium Fluoride | Sulfolane and Acetamide | Quaternary ammonium salt | 90-140 | 1-4 | >90 | - | [30] |
| Methyl Chloroacetate | Potassium Fluoride | Micropowder silica gel (solid dispersion) | - | 60 | 5 | 99.4 | 99.5 | [31] |
Table 2: Synthesis of Sodium Fluoroacetate by Hydrolysis of Fluoroacetate Esters
| Starting Material | Base | Solvent(s) | Temp. (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Ethyl/Methyl Fluoroacetate | Sodium Hydroxide | Ethanol | 50 | 12 | - | - | [17] |
| Ethyl/Methyl Fluoroacetate | Sodium Hydroxide | Methanol | Room Temp. | 20 | - | - | [17] |
| Ethyl/Methyl Fluoroacetate | Sodium Hydroxide | Isopropanol and n-butanol (1:1) | Room Temp. | 20 | - | - | [17] |
Table 3: Purification of this compound
| Purification Method | Starting Material | Conditions | Yield (%) | Purity (%) | Reference |
| Distillation | Crude this compound | - | 95-97 | 99.0-99.6 | [32] |
| Salt Formation & Back Extraction | Crude Sodium Fluoroacetate | Dissolve in 3M HCl, extract with MTBE | 95-97 | 99.0-99.6 | [32] |
Mandatory Visualizations
Synthesis and Purification Workflows
The following diagrams illustrate the logical flow of the synthesis and purification processes described.
Caption: Workflow for the synthesis and purification of sodium fluoroacetate.
Caption: Workflow for the synthesis and purification of this compound via oxidation.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Sodium fluoroacetate - Wikipedia [en.wikipedia.org]
- 3. sciencelearn.org.nz [sciencelearn.org.nz]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Tetramethylammonium chloride as a selective and robust phase transfer catalyst in a solid–liquid halex reaction: the role of water - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Tetramethylammonium chloride as a selective and robust phase transfer catalyst in a solid-liquid halex reaction: The role of water - Lookchem [lookchem.com]
- 7. CN102875370A - Method for synthesizing fluoro-ethyl acetate and fluoro-methyl acetate - Google Patents [patents.google.com]
- 8. GC and GC-MS determination of this compound and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of this compound in water and biological samples by GC-FID and GC-MS in combination with solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of sodium fluoroacetate (Compound 1080) in biological tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. US2371757A - Fluoroacetic acids - Google Patents [patents.google.com]
- 15. US2506068A - Production of fluoroacetic acids - Google Patents [patents.google.com]
- 16. ag.state.mn.us [ag.state.mn.us]
- 17. Preparation method of sodium fluoroacetate for qualitative and quantitative analysis of forensic science - Eureka | Patsnap [eureka.patsnap.com]
- 18. Methyl fluoroacetate - Wikipedia [en.wikipedia.org]
- 19. Methyl fluoroacetate [webbook.nist.gov]
- 20. Methyl fluoroacetate [webbook.nist.gov]
- 21. Methyl fluoroacetate [webbook.nist.gov]
- 22. Everything about Distillation Under Reduced Pressure [unacademy.com]
- 23. The Cardiopulmonary Effects of Sodium Fluoroacetate (1080) in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 24. chemicals.co.uk [chemicals.co.uk]
- 25. Sodium Fluoroacetate | CH2FCOONa | CID 16212360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 26. What's the principle of fractional distillation? | AAT Bioquest [aatbio.com]
- 27. Purification [chem.rochester.edu]
- 28. nemc.us [nemc.us]
- 29. Determination of sodium fluoroacetate (compound 1080) in poison baits by HPLC | Semantic Scholar [semanticscholar.org]
- 30. CN114940647B - Method for synthesizing ethyl fluoroacetate by using double solvents - Google Patents [patents.google.com]
- 31. CN102976934A - Preparation method of fluoroacetate - Google Patents [patents.google.com]
- 32. CN106995370A - Preparation method of this compound for qualitative and quantitative use in forensic science - Google Patents [patents.google.com]
The Lethal Synthesis: A Technical History of Fluoroacetic Acid as a Rodenticide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluoroacetic acid and its sodium salt, sodium monofluoroacetate (commonly known as Compound 1080), represent a class of highly potent rodenticides with a complex and storied history. From its natural occurrence in various plant species to its synthesis and widespread use in pest control, this compound's journey is a compelling case study in toxicology and environmental management. This in-depth technical guide provides a comprehensive overview of the history, mechanism of action, toxicology, and key experimental methodologies related to this compound's role as a rodenticide. All quantitative data is presented in structured tables for comparative analysis, and critical biochemical pathways and experimental workflows are visualized using Graphviz diagrams.
A Historical Timeline of this compound as a Rodenticide
The development and use of this compound as a rodenticide is marked by key discoveries, wartime necessity, and evolving regulatory landscapes.
-
1896: this compound is first synthesized by Swartz.[1]
-
Early 1900s: Colonists in Sierra Leone use extracts of Chailletia toxicaria, a plant containing this compound salts, to poison rats.[2]
-
1942: The potent rodenticidal properties of sodium fluoroacetate are first reported.[2]
-
1943: The Monsanto Chemical Company receives a government contract to produce Compound 1080 as a rodenticide, driven by the need for alternatives to German chemical imports during World War II.[3]
-
1944: The toxic principle of the South African plant "gifblaar" (Dichapetalum cymosum) is identified as monothis compound.[2] Around this time, the U.S. Chemical Warfare Service suggests its investigation as a rodenticide, and it is assigned the catalog number "1080" at the Patuxent Wildlife Research Center.[4]
-
1945: The first field tests of Compound 1080 are conducted in California against ground squirrels to boost food production during the war.[4]
-
Late 1940s - 1950s: Research and development of Compound 1080 for predator and rodent control is carried out by the Denver Wildlife Research Center.[1] Its use becomes widespread in the United States.[1]
-
1950s: Sodium fluoroacetate is first used for rabbit control programs in Australia.[2]
-
1954: The first trials of Compound 1080 are conducted in New Zealand.[5]
-
1972: The U.S. Environmental Protection Agency (EPA) cancels all predacide uses of sodium fluoroacetate on federal lands and by federal agencies.[1][2]
-
1985: A restricted-use "toxic collar" for livestock protection against coyotes is approved in the United States.[2]
-
1990: The use of sodium fluoroacetate as a general rodenticide is severely curtailed in the US.[6]
-
Present Day: The use of sodium fluoroacetate is highly restricted in the United States, primarily limited to livestock protection collars.[6] It continues to be used more broadly in countries like Australia and New Zealand for the control of invasive vertebrate pests.[7]
Mechanism of Action: The "Lethal Synthesis"
The extreme toxicity of fluoroacetate stems from its deceptive similarity to acetate, a fundamental molecule in cellular metabolism. This leads to a process termed "lethal synthesis," which culminates in the shutdown of cellular energy production.
Fluoroacetate itself is not the primary toxic agent. Upon entering the body, it is converted to fluoroacetyl-CoA. This molecule then enters the Krebs cycle (also known as the citric acid cycle or tricarboxylic acid cycle) by condensing with oxaloacetate to form fluorocitrate, a reaction catalyzed by citrate synthase.
Fluorocitrate is a potent and specific inhibitor of the enzyme aconitase. By binding tightly to aconitase, fluorocitrate blocks the conversion of citrate to isocitrate, effectively halting the Krebs cycle. This disruption has several critical downstream effects:
-
Cessation of Aerobic Respiration: The Krebs cycle is a central hub of cellular respiration, and its inhibition prevents the generation of ATP, the primary energy currency of the cell.
-
Citrate Accumulation: The blockage of aconitase leads to a massive buildup of citrate in the mitochondria and blood.
-
Systemic Effects: The accumulation of citrate and the deficit of cellular energy lead to a cascade of physiological effects, including metabolic acidosis, hypocalcemia (as citrate chelates calcium), and ultimately, failure of vital organs such as the heart and central nervous system.
Quantitative Toxicology Data
The toxicity of sodium fluoroacetate varies significantly across different species. This species-specific toxicity is a critical factor in its application as a targeted rodenticide and in assessing its risk to non-target organisms. The following table summarizes the acute oral lethal dose 50 (LD50) for a range of animal species.
| Species | Common Name | LD50 (mg/kg) |
| Canis familiaris | Dog | 0.1 - 0.2 |
| Felis catus | Cat | 0.3 - 0.5 |
| Vulpes vulpes | Fox | 0.2 |
| Rattus norvegicus | Norway Rat | 0.22 - 7.0 |
| Rattus rattus | Roof Rat | 2.0 |
| Mus musculus | House Mouse | 8.0 |
| Oryctolagus cuniculus | Rabbit | 0.4 - 0.8 |
| Sus scrofa | Pig | 0.4 - 1.0 |
| Ovis aries | Sheep | 0.25 - 0.5 |
| Bos taurus | Cattle | 0.39 |
| Homo sapiens | Human | 2.0 - 10.0 (estimated) |
Note: LD50 values can vary based on factors such as the age, sex, and health of the animal, as well as the specific formulation of the compound.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound as a rodenticide.
Synthesis of Sodium Fluoroacetate
The industrial synthesis of sodium fluoroacetate typically involves the reaction of sodium chloroacetate with potassium fluoride.[2] A laboratory-scale preparation can be achieved through the hydrolysis of ethyl fluoroacetate.
Objective: To synthesize sodium fluoroacetate for experimental use.
Materials:
-
Ethyl fluoroacetate
-
Methanol
-
Sodium hydroxide (NaOH)
-
Methyl tert-butyl ether
Procedure:
-
Dissolve 13.6 mL (141 mmol) of ethyl fluoroacetate in 200 mL of methanol in a suitable reaction vessel.
-
Add 6.72 g (168 mmol) of NaOH to the solution.
-
Stir the mixture at room temperature for 20 hours. A white precipitate of crude sodium fluoroacetate will slowly form.
-
Remove the solvent by rotary evaporation under reduced pressure until the solid is dry.
-
Wash the crude sodium fluoroacetate solid three times with 30 mL of methyl tert-butyl ether to remove organic impurities and any unreacted starting material.
-
Dry the purified sodium fluoroacetate solid.
Determination of Acute Oral LD50 in Rodents
The acute oral LD50 is a standardized measure of the acute toxicity of a substance. The following protocol is a general guideline for determining the LD50 of sodium fluoroacetate in a rodent model, such as rats.
Objective: To determine the median lethal dose (LD50) of sodium fluoroacetate following a single oral administration to rats.
Materials:
-
Sodium fluoroacetate
-
Distilled water (or other suitable vehicle)
-
Healthy, young adult laboratory rats of a single strain (e.g., Wistar or Sprague-Dawley), of a single sex, and with a narrow weight range.
-
Oral gavage needles
-
Syringes
-
Animal cages with appropriate bedding, food, and water.
Procedure:
-
Dose Preparation: Prepare a series of graded doses of sodium fluoroacetate dissolved in distilled water. The dose range should be selected based on preliminary range-finding studies to bracket the expected LD50.
-
Animal Acclimation: Acclimate the rats to the laboratory conditions for at least 5 days prior to dosing.
-
Fasting: Fast the animals overnight (approximately 16-18 hours) before dosing, with free access to water.
-
Dosing: Administer a single dose of the sodium fluoroacetate solution to each animal via oral gavage. A control group should receive the vehicle only.
-
Observation: Observe the animals continuously for the first few hours post-dosing and then periodically for at least 14 days. Record all signs of toxicity, including changes in behavior, appearance, and any mortality.
-
Data Analysis: Record the number of mortalities in each dose group. Calculate the LD50 and its 95% confidence limits using a recognized statistical method, such as the probit analysis or the moving average method.
Conclusion
The history of this compound as a rodenticide is a testament to the power of chemical synthesis in addressing pressing societal needs, from wartime food security to the management of invasive species. Its mechanism of action, the elegant yet deadly subversion of the Krebs cycle, remains a classic example of "lethal synthesis" in toxicology. While its high toxicity to non-target species has led to significant restrictions on its use in many parts of the world, it continues to be a valuable tool in specific pest management scenarios. The data and protocols presented in this guide offer a technical foundation for researchers and professionals in understanding the multifaceted nature of this potent rodenticide. Continued research and the development of more target-specific delivery systems will be crucial in ensuring the responsible and effective use of this compound and its derivatives in the future.
References
- 1. nwrc.contentdm.oclc.org [nwrc.contentdm.oclc.org]
- 2. Sodium fluoroacetate - Wikipedia [en.wikipedia.org]
- 3. Compound 1080 (Sodium Monofluoroacetate) | Society for Cultural Anthropology [culanth.org]
- 4. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 5. static1.squarespace.com [static1.squarespace.com]
- 6. aphis.usda.gov [aphis.usda.gov]
- 7. An updated review of the toxicology and ecotoxicology of sodium fluoroacetate (1080) in relation to its use as a pest control tool in New Zealand | NZES [newzealandecology.org]
Fluoroacetate as a Metabolite of Fluorinated Drugs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine into drug molecules is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. However, the metabolic fate of these fluorinated compounds is a critical aspect of drug safety assessment. A significant concern is the potential for biotransformation into toxic metabolites. One such metabolite of high concern is fluoroacetate (FA), a potent metabolic poison. This technical guide provides a comprehensive overview of the metabolism of various fluorinated drugs to fluoroacetate, the toxicological implications, and the analytical methodologies for its detection and quantification.
Fluorinated Drugs Metabolized to Fluoroacetate
A number of fluorinated pharmaceuticals and related compounds have been identified to undergo metabolic conversion to fluoroacetate. This biotransformation is a crucial factor in their toxicological profiles.
5-Fluorouracil (5-FU)
5-Fluorouracil, a widely used chemotherapeutic agent, has been shown to be metabolized to fluoroacetate. Studies in isolated perfused rat liver demonstrated that at doses of 15 mg/kg and 45 mg/kg, approximately 0.1% and 0.03% of the administered 5-FU was converted to fluoroacetate, respectively. In vivo studies in rats have shown that about 0.003% of an injected dose of 5-FU is excreted as fluoroacetate in the urine. The metabolism is thought to proceed through the catabolism of α-fluoro-β-alanine (FBAL), a known metabolite of 5-FU. When FBAL was studied in a perfused rat liver model, approximately 0.07% was converted to fluoroacetate.
Fluoroethyl Nitrosoureas
N-(2-fluoroethyl) Derivatives of Narcotic Analgesics
N-(2-fluoroethyl) derivatives of normeperidine and normetazocin have been identified as compounds that metabolize to fluoroacetate[1]. The mechanism likely involves N-dealkylation followed by oxidation of the resulting fluoroethanol to fluoroacetate. Quantitative data on the extent of this conversion is limited, but the toxicological profiles of these compounds are consistent with fluoroacetate poisoning.
Fluoroethanol and 1-(Di)halo-2-fluoroethanes
Fluoroethanol is known to be metabolized to fluoroacetate by alcohol dehydrogenase. Similarly, a range of 1-(di)halo-2-fluoroethanes, including 1,2-difluoroethane, 1-chloro-2-fluoroethane, and 1-bromo-2-fluoroethane, have been shown to be highly toxic due to their metabolism to fluoroacetate[2][3]. This metabolism is thought to be initiated by cytochrome P450 enzymes[2][3]. While direct percentage of conversion is not reported, the toxic effects are clearly linked to the formation of fluoroacetate, as evidenced by significant increases in citrate concentrations in serum and heart tissue, a key indicator of fluoroacetate poisoning[2].
Quantitative Data on Fluoroacetate Formation
The following table summarizes the available quantitative data on the metabolic conversion of various fluorinated compounds to fluoroacetate. It is important to note that the extent of this metabolism can vary significantly depending on the species, dose, and specific compound.
| Parent Compound | Species/System | Dose | Percentage of Conversion to Fluoroacetate | Resulting Concentration/Effect | Reference |
| 5-Fluorouracil (5-FU) | Isolated Perfused Rat Liver | 15 mg/kg | 0.1% | - | [4] |
| Isolated Perfused Rat Liver | 45 mg/kg | 0.03% | - | [4] | |
| Rat (in vivo) | 180 mg/kg | 0.003% (in urine) | - | [4] | |
| α-fluoro-β-alanine (FBAL) | Isolated Perfused Rat Liver | 16.6 mg/kg | 0.07% | - | [4] |
| 1,2-Difluoroethane | Rat (inhalation) | 0-1000 ppm (4 hr) | Not directly quantified | Concentration-related elevation of serum (up to 5-fold) and heart (up to 11-fold) citrate | [2] |
| 1-Chloro-2-fluoroethane | Rat (inhalation) | - | Confirmed formation | Increased serum and heart citrate | [2] |
| 1-Bromo-2-fluoroethane | Rat (inhalation) | - | Confirmed formation | Increased serum and heart citrate | [2] |
| 1-Chloro-1,2-difluoroethane | Rat (inhalation) | - | Confirmed formation | Increased serum and heart citrate | [2] |
Mechanism of Fluoroacetate Toxicity: The Krebs Cycle Disruption
The toxicity of fluoroacetate is not direct but arises from a process known as "lethal synthesis." Once formed, fluoroacetate is converted to fluoroacetyl-CoA, which then enters the Krebs cycle (citric acid cycle) by condensing with oxaloacetate to form fluorocitrate. Fluorocitrate is a potent inhibitor of the enzyme aconitase. This inhibition blocks the Krebs cycle, leading to a cascade of metabolic disturbances, including the accumulation of citrate and a severe deficit in cellular energy (ATP) production.
References
An In-depth Technical Guide to the Chemical Properties and Stability of Fluoroacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluoroacetic acid (FCH₂COOH) is a deceptively simple molecule with profound biological activity and unique chemical characteristics. As one of the few naturally occurring organofluorine compounds, its high toxicity has made it a subject of intense study. This technical guide provides a comprehensive overview of the chemical properties and stability of this compound, intended to serve as a vital resource for researchers, scientists, and professionals in drug development who may encounter this molecule or its derivatives. This document consolidates key physical and chemical data, outlines experimental protocols for its analysis and synthesis, and visually represents its primary mechanism of action through detailed diagrams.
Introduction
This compound is a colorless, crystalline solid and the simplest fluorinated carboxylic acid.[1][2] Its notoriety stems from its extreme toxicity to mammals, a property leveraged in its use as a rodenticide (often as its sodium salt, sodium fluoroacetate, also known as compound 1080).[3][4] The presence of a single fluorine atom dramatically alters the properties of acetic acid, leading to a significant increase in acidity and a unique mode of toxic action. Understanding the chemical properties and stability of this compound is paramount for its safe handling, the development of potential antidotes, and for the design of novel pharmaceuticals that may incorporate the fluoroacetate moiety.
Chemical and Physical Properties
The introduction of a highly electronegative fluorine atom on the alpha-carbon of acetic acid has a pronounced effect on its physicochemical properties. A summary of these properties is presented in Table 1.
| Property | Value | References |
| Molecular Formula | C₂H₃FO₂ | [1] |
| Molecular Weight | 78.04 g/mol | [1][5] |
| Appearance | Colorless crystalline solid | [2][5] |
| Melting Point | 35.2 °C | [1][6] |
| Boiling Point | 165 °C | [1][6] |
| Density | 1.37 g/cm³ | [1] |
| pKa (at 25 °C) | 2.58 - 2.66 | [1][3][6] |
| Solubility | Freely soluble in water and ethanol. | [1][5] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and quantification of this compound. Key spectroscopic data are summarized in Table 2.
| Spectroscopic Technique | Key Features and Observations | References |
| ¹H NMR | The proton NMR spectrum is characterized by a doublet for the methylene protons (CH₂) due to coupling with the adjacent fluorine atom. | [7] |
| ¹³C NMR | The carbon NMR spectrum shows two distinct signals for the carboxyl carbon and the alpha-carbon, with the latter showing a large one-bond carbon-fluorine coupling constant. | [2][8] |
| ¹⁹F NMR | The fluorine NMR spectrum exhibits a triplet due to coupling with the two methylene protons. | [2][8] |
| Infrared (IR) Spectroscopy | The IR spectrum displays a characteristic sharp carbonyl (C=O) stretching band around 1700-1725 cm⁻¹ and a broad O-H stretching band in the 2500-3000 cm⁻¹ region. | [9] |
| Mass Spectrometry (MS) | In negative ion mode ESI-MS, this compound shows a strong deprotonated molecular ion [M-H]⁻ at m/z 77.0. |
Chemical Stability and Reactivity
Thermal Stability
This compound decomposes upon heating. In the gas phase, thermal decomposition in a silica vessel between 295–382 °C yields carbon monoxide, formaldehyde, carbon dioxide, silicon tetrafluoride, and fluoroacetyl fluoride as the main products.[10] The initial step is believed to be the elimination of hydrogen fluoride.[10]
Hydrolytic and Photolytic Stability
Haloacetic acids are generally stable in water.[11] However, they can undergo degradation. The biodegradation of monochloroacetic and monobromoacetic acids has been observed to be more rapid than di- and tri-halogenated species.[12] Photodegradation of haloacetic acids in the presence of a photocatalyst like titanium dioxide can occur, with the degradation rate being proportional to the number of halogen atoms.[1]
Reactivity
As a carboxylic acid, this compound undergoes typical reactions such as esterification and acid-base reactions.[2] It reacts with bases to form salts, and with alcohols to form esters.[2] It can be oxidized by strong oxidizing agents and reduced by strong reducing agents, with these reactions generating heat.[13]
Mechanism of Toxicity: Inhibition of the Krebs Cycle
The high toxicity of this compound is a result of a phenomenon termed "lethal synthesis."[14] Upon ingestion, fluoroacetate is converted to fluoroacetyl-CoA, which then condenses with oxaloacetate to form fluorocitrate.[7][15] Fluorocitrate is a potent inhibitor of aconitase, a key enzyme in the Krebs (citric acid) cycle.[7][14] This inhibition leads to a blockage of cellular respiration and an accumulation of citrate in tissues.[15]
References
- 1. Photodegradation of haloacetic acids in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. science-and-fun.de [science-and-fun.de]
- 3. spectrabase.com [spectrabase.com]
- 4. academic.oup.com [academic.oup.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Photolysis and photocatalysis of haloacetic acids in water: A review of kinetics, influencing factors, products, pathways, and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
- 8. University of Ottawa NMR Facility Blog: Isotope Effects and the 19F - 13C HMQC Spectrum of Trithis compound [u-of-o-nmr-facility.blogspot.com]
- 9. Carboxylic acid - Wikipedia [en.wikipedia.org]
- 10. Thermal decomposition of this compound - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 11. RoC Review of Haloacetic Acids Found as Water Disinfection By-products [ntp.niehs.nih.gov]
- 12. Biodegradation of six haloacetic acids in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Vibrational spectroscopy of perfluorocarboxylic acids from the infrared to the visible regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Enzyme Inhibition Kinetics of Fluoroacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzyme inhibition kinetics of fluoroacetic acid, a potent metabolic poison. The document details the mechanism of action, quantitative inhibition data, and experimental protocols relevant to the study of this powerful inhibitor.
Executive Summary
This compound is a deceptively simple molecule that exerts its profound toxicity through a process of "lethal synthesis." It is not the primary toxic agent itself but is metabolically converted into a potent inhibitor of a critical enzyme in the Krebs cycle. This guide will elucidate the transformation of this compound into its active inhibitory form, fluorocitrate, and the subsequent kinetic interaction with its enzymatic target, aconitase. Understanding these mechanisms is crucial for toxicological studies and the development of potential antidotes.
The 'Lethal Synthesis' Pathway: From Fluoroacetate to Fluorocitrate
This compound's toxicity is a classic example of lethal synthesis, where a non-toxic compound is converted into a toxic substance within the body[1][2]. The process begins with the conversion of fluoroacetate to fluoroacetyl-CoA by acetyl-CoA synthetase[3]. This fluoroacetyl-CoA then enters the Krebs cycle, where it serves as a substrate for citrate synthase. In a reaction that mimics the condensation of acetyl-CoA and oxaloacetate to form citrate, citrate synthase catalyzes the formation of fluorocitrate[2][3][4]. It is the (-)-erythro-2-fluorocitrate isomer that is the active inhibitor of the subsequent enzyme in the cycle, aconitase[5].
dot
Caption: The "lethal synthesis" pathway of this compound.
Target Enzyme: Aconitase and the Krebs Cycle
The primary target of fluorocitrate is aconitase (aconitate hydratase), an iron-sulfur protein that catalyzes the stereospecific isomerization of citrate to isocitrate via cis-aconitate in the tricarboxylic acid (TCA) or Krebs cycle[6][7]. The inhibition of aconitase by fluorocitrate effectively halts the Krebs cycle, leading to a cascade of metabolic disruptions[7]. The most immediate consequences are the accumulation of citrate and the depletion of downstream intermediates, which severely impairs cellular respiration and ATP production[8][9].
dot
Caption: Inhibition of the Krebs cycle by fluorocitrate.
Enzyme Inhibition Kinetics: Quantitative Data
The interaction between fluorocitrate and aconitase has been characterized by various kinetic parameters. The inhibition is complex and can be influenced by the substrate used in the assay.
| Parameter | Value | Enzyme Source | Substrate | Inhibition Type | Reference |
| Ki | 3.4 x 10-8 M | Solubilized rat liver mitochondria | Citrate | Partially Competitive | [10] |
| Ki | 3.0 x 10-8 M | Solubilized rat liver mitochondria | cis-Aconitate | Partially Non-Competitive | [10] |
| Kd | 8.7 x 10-5 M | Purified aconitase | Isocitrate | Competitive | [11] |
| IC50 | 0.3 mM | Extracted rat liver mitochondria | Citrate → cis-Aconitate | - | [8] |
| IC50 | 1.2 mM | Extramitochondrial rat liver | Citrate → cis-Aconitate | - | [8] |
Experimental Protocols
Preparation of Biological Material
5.1.1. Isolation of Mitochondria from Tissue (e.g., Rat Liver)
-
Mince fresh tissue in ice-cold isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4).
-
Homogenize the minced tissue using a Dounce homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 800 x g for 10 minutes at 4°C) to pellet nuclei and cell debris.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the mitochondria.
-
Wash the mitochondrial pellet by resuspending in isolation buffer and repeating the high-speed centrifugation.
-
Resuspend the final mitochondrial pellet in a suitable buffer for subsequent assays.
5.1.2. Preparation of Cell Lysates and Tissue Homogenates
-
For cultured cells, harvest by centrifugation and wash with phosphate-buffered saline (PBS).
-
For tissues, mince and homogenize in a suitable lysis buffer (e.g., containing a non-ionic detergent like Triton X-100 to lyse membranes).
-
Centrifuge the homogenate to remove insoluble material.
-
The resulting supernatant can be used for enzyme activity assays.
Aconitase Activity Assay
Aconitase activity can be measured using spectrophotometric methods.
5.2.1. Direct Assay: Monitoring cis-Aconitate Formation
This method directly measures the formation of cis-aconitate from citrate or isocitrate, which has a characteristic absorbance at 240 nm.
-
Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 7.4) and the substrate (citrate or isocitrate).
-
Add the enzyme sample (e.g., mitochondrial preparation or purified aconitase) to initiate the reaction.
-
Monitor the increase in absorbance at 240 nm over time using a UV-Vis spectrophotometer.
-
The rate of change in absorbance is proportional to the aconitase activity.
5.2.2. Coupled Enzyme Assay: Monitoring NADPH Production
This is a more sensitive method that couples the conversion of isocitrate to α-ketoglutarate by isocitrate dehydrogenase, which reduces NADP+ to NADPH. The increase in NADPH is monitored at 340 nm.
-
Prepare a reaction mixture containing buffer, citrate (as the initial substrate), NADP+, and an excess of isocitrate dehydrogenase.
-
Add the aconitase-containing sample to start the reaction.
-
The aconitase will convert citrate to isocitrate.
-
Isocitrate dehydrogenase will then use the newly formed isocitrate to produce NADPH.
-
Monitor the increase in absorbance at 340 nm.
Enzyme Inhibition Kinetics (Determination of Ki)
-
Perform the aconitase activity assay (as described in 5.2) at various substrate concentrations.
-
Repeat the assays in the presence of several different concentrations of the inhibitor (fluorocitrate).
-
Plot the initial reaction velocities against the substrate concentrations for each inhibitor concentration.
-
Use non-linear regression to fit the data to the appropriate Michaelis-Menten equation for the observed type of inhibition (e.g., competitive, non-competitive).
-
Alternatively, use a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) to linearize the data and determine the Km and Vmax in the presence and absence of the inhibitor. The type of inhibition can be deduced from the changes in the plot's intercepts and slope. The Ki can then be calculated from these values.
dot
Caption: Workflow for studying fluoroacetate enzyme inhibition.
Cellular Consequences of Aconitase Inhibition
The inhibition of aconitase and the subsequent accumulation of citrate have far-reaching effects on cellular metabolism and function:
-
Energy Depletion: The disruption of the Krebs cycle leads to a severe reduction in the production of NADH and FADH2, which are essential for oxidative phosphorylation and ATP synthesis[8][9].
-
Citrate Accumulation: The buildup of citrate can have several downstream effects, including the chelation of divalent cations like Ca2+, potentially disrupting cellular signaling pathways[12].
-
Metabolic Shift: The cell may shift towards anaerobic metabolism, leading to the production of lactic acid and metabolic acidosis[9].
-
Neurotoxicity: In the brain, fluoroacetate is preferentially taken up by glial cells, leading to inhibition of the glial TCA cycle[12][13]. This disrupts glutamate and glutamine metabolism, which can contribute to the neurotoxic effects observed in fluoroacetate poisoning[12].
Conclusion
This compound, through its metabolic conversion to fluorocitrate, is a potent and specific inhibitor of aconitase. The kinetic parameters of this inhibition highlight the high affinity of fluorocitrate for the enzyme. The experimental protocols outlined in this guide provide a framework for researchers to investigate the intricate details of this classic example of lethal synthesis and enzyme inhibition. A thorough understanding of these mechanisms is fundamental for the development of effective therapeutic interventions for fluoroacetate poisoning.
References
- 1. Lethal synthesis - Wikipedia [en.wikipedia.org]
- 2. 2011: Lethal synthesis | News and features | University of Bristol [bristol.ac.uk]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. phys.org [phys.org]
- 5. The reaction of fluorocitrate with aconitase and the crystal structure of the enzyme-inhibitor complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. Aconitase - Wikipedia [en.wikipedia.org]
- 8. The inhibition by fluorocitrate of rat liver mitochondrial and extramitochondrial aconitate hydratase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Fluorocitrate inhibition of aconitate hydratase and the tricarboxylate carrier of rat liver mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Determination of Aconitase Activity: A Substrate of the Mitochondrial Lon Protease | Springer Nature Experiments [experiments.springernature.com]
- 13. Use of fluorocitrate and fluoroacetate in the study of brain metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Environmental Fate and Degradation of Fluoroacetic Acid: A Technical Guide
Fluoroacetic acid (FAA) and its salt, sodium fluoroacetate, are highly toxic compounds that have been utilized as pesticides. Their presence in the environment, whether through natural occurrence in some plant species or anthropogenic sources, necessitates a thorough understanding of their environmental fate and degradation pathways. This guide provides a detailed overview of the persistence, biodegradation, and abiotic degradation of this compound, tailored for researchers, scientists, and drug development professionals.
Environmental Persistence
This compound is known for its persistence in the environment, primarily due to the strength of the carbon-fluorine bond. Its fate is significantly influenced by the environmental medium, with notable differences in persistence observed in soil and water.
Persistence in Soil
The persistence of this compound in soil is highly variable and is influenced by factors such as soil type, temperature, and the presence of microorganisms. In general, FAA is more persistent in acidic soils and at lower temperatures. The primary mechanism of its removal from soil is microbial degradation.
Persistence in Water
In aquatic environments, this compound is stable to hydrolysis and does not readily biodegrade. Its persistence in water is a significant concern, as it can be transported over long distances. Abiotic degradation processes such as photolysis do not significantly contribute to its breakdown in water.
Biodegradation of this compound
The principal mechanism for the breakdown of this compound in the environment is biodegradation by microorganisms. Several species of bacteria and fungi have been identified that can utilize FAA as a source of carbon and energy.
The key to this process is the enzymatic cleavage of the carbon-fluorine bond, which is notoriously stable. This is achieved by a specific enzyme called fluoroacetate dehalogenase. The initial step in the microbial degradation of this compound involves the cleavage of the C-F bond to produce glycolate. This reaction is catalyzed by fluoroacetate dehalogenase. Following this initial dehalogenation, the resulting glycolate is a harmless compound that can be readily metabolized by microorganisms through the Krebs cycle.
Abiotic Degradation
Abiotic degradation pathways for this compound are generally considered to be of minor importance compared to biodegradation. The stability of the C-F bond makes it resistant to common abiotic degradation processes.
-
Hydrolysis: this compound is stable to hydrolysis under typical environmental pH conditions.
-
Photolysis: Direct photolysis of this compound in aqueous solutions is not a significant degradation pathway.
Factors Influencing Degradation
Several environmental factors can influence the rate of this compound degradation:
-
Temperature: Microbial activity is temperature-dependent, with optimal degradation rates occurring in warmer conditions.
-
pH: The activity of fluoroacetate dehalogenase is pH-dependent, with neutral to slightly alkaline conditions generally favoring degradation.
-
Soil Type: Soil composition, including organic matter content and microbial population density, can significantly impact degradation rates.
-
Nutrient Availability: The presence of other nutrients can affect the growth and metabolic activity of microorganisms capable of degrading FAA.
Quantitative Data on Degradation
The following table summarizes the half-life of this compound in different environmental matrices as reported in the literature.
| Environmental Matrix | Half-Life (Days) | Conditions | Reference |
| Soil | 1 - 10 | Aerobic, 20-30°C | |
| Soil | Up to 250 | Anaerobic, lower temperatures | |
| Water | > 365 | Sterile, dark |
Experimental Protocols
Soil Degradation Study
A common method to assess the biodegradation of this compound in soil involves incubating soil samples spiked with the compound and monitoring its concentration over time.
-
Soil Collection and Preparation: Collect soil from the desired location. Sieve the soil to remove large debris and homogenize.
-
Spiking: Spike the soil with a known concentration of this compound. A ¹⁴C-labeled compound can be used for easier tracking.
-
Incubation: Incubate the soil samples under controlled conditions (e.g., 25°C, 60% water holding capacity). Include sterile control samples to differentiate between biotic and abiotic degradation.
-
Sampling: Collect soil subsamples at regular intervals.
-
Extraction: Extract this compound from the soil samples using an appropriate solvent (e.g., water or a mild buffer).
-
Analysis: Analyze the concentration of this compound in the extracts using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If using a radiolabeled compound, liquid scintillation counting can be used to measure the remaining radioactivity.
-
Data Analysis: Calculate the half-life of this compound in the soil based on the disappearance curve.
Methodological & Application
Application Notes & Protocols for the Detection of Fluoroacetic Acid in Tissue
These application notes provide detailed methodologies for the sensitive and accurate quantification of fluoroacetic acid (FAA) in tissue samples. The protocols are intended for researchers, scientists, and drug development professionals working in areas such as toxicology, forensic science, and environmental analysis.
Introduction
This compound is a highly toxic compound found in some plant species and also used as a rodenticide. Its detection and quantification in biological tissues are crucial for toxicological assessments and forensic investigations. This document outlines two primary analytical approaches for FAA detection in tissue: Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization and a direct analysis method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analytical Methods Overview
Several chromatographic methods have been established for the analysis of fluoroacetate in various biological matrices. Gas chromatography-mass spectrometry (GC-MS) is a widely used technique that necessitates derivatization to convert the polar, non-volatile FAA into a more volatile compound suitable for GC analysis.[1][2] Common derivatization approaches include esterification and pentafluorobenzylation.[3][4][5] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers an alternative that can sometimes allow for the direct analysis of FAA without derivatization, simplifying sample preparation.[6][7]
Quantitative Data Summary
The following tables summarize the quantitative performance of various analytical methods for the detection of this compound in tissue and other biological samples.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Methods
| Derivatization Reagent | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery | Reference |
| Ethanol/Sulfuric Acid | Organ Homogenates | 0.01 µg/g | - | - | [1][3] |
| Pentafluorobenzyl Bromide (PFBBr) | Animal Tissues | 10 ppb (ng/g) | - | 96.8 ± 4.2% | [4] |
| Not Specified | Tissue Macerates | 0.1 µg/g | - | 50-55% | [8] |
| Pentafluorobenzyl Bromide (PFBBr) | Urine and Serum | 10 ng/mL (SIM mode) | 0.20 µg/mL (full-scan) | - | [9] |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Other Methods
| Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery | Reference |
| ASE-IC-MS | Blood and Urine | 0.14 µg/L | 0.47 µg/L | 93.4-98.4% | [10] |
| Direct LC-MS/MS | Biological Fluids | 0.001 - 0.003 mM | - | 92-120% | [6][7] |
| Capillary Electrophoresis | Blood Serum | 0.15 mg/kg | - | - | [1] |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound in Tissue via Pentafluorobenzylation
This protocol describes the extraction and derivatization of this compound from tissue samples for subsequent analysis by GC-MS.
1. Sample Preparation and Extraction
-
Homogenization: Homogenize 1 gram of tissue in 5 mL of tungstic acid solution.
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes to precipitate proteins.
-
Supernatant Collection: Carefully collect the supernatant.
-
Solvent Extraction: Add 5 mL of ethyl acetate to the supernatant, vortex for 2 minutes, and centrifuge at 3,000 x g for 5 minutes.
-
Collection of Organic Phase: Transfer the upper ethyl acetate layer to a clean tube.
-
Evaporation: Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 40°C.
2. Derivatization
-
Reagent Addition: To the dried extract, add 100 µL of a solution containing pentafluorobenzyl bromide (PFBBr) and a phase-transfer catalyst in toluene.[5][9]
-
Incubation: Cap the vial and heat at 60°C for 1 hour.[5]
-
Cooling and Quenching: Cool the reaction mixture to room temperature and add 1 mL of a 5% aqueous ammonia solution to quench the reaction.[11]
-
Phase Separation: Vortex for 1 minute and allow the phases to separate.
3. GC-MS Analysis
-
Injection: Inject 1-2 µL of the upper organic layer into the GC-MS system.
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
-
Mass Spectrometer (MS) Conditions:
Protocol 2: Direct LC-MS/MS Analysis of this compound in Tissue
This protocol provides a method for the direct analysis of this compound in tissue samples, minimizing sample preparation by avoiding derivatization.
1. Sample Preparation and Extraction
-
Homogenization: Homogenize 1 gram of tissue in 5 mL of acetonitrile/water (80:20, v/v).
-
Protein Precipitation: Vortex the homogenate vigorously for 2 minutes and then centrifuge at 12,000 x g for 15 minutes at 4°C to precipitate proteins.
-
Supernatant Collection: Transfer the supernatant to a new tube.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
2. LC-MS/MS Analysis
-
Liquid Chromatograph (LC) Conditions:
-
Column: A suitable column for polar analytes, such as a hydrophilic interaction liquid chromatography (HILIC) column or a mixed-mode column.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A gradient optimized for the separation of FAA from matrix components. For example: 95% B to 50% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions for this compound:
-
Quantifier: m/z 77.0 > 57.0[10]
-
Qualifier: An additional transition should be monitored for confirmation.
-
-
Ion Source Parameters: Optimize parameters such as spray voltage, source temperature, and gas flows for maximum sensitivity.
-
Concluding Remarks
The choice between GC-MS and LC-MS/MS for the analysis of this compound in tissue will depend on the specific requirements of the study, including desired sensitivity, sample throughput, and available instrumentation. The GC-MS method, although requiring a derivatization step, is a robust and sensitive technique. The direct LC-MS/MS method offers the advantage of simpler and faster sample preparation. Both methods, when properly validated, can provide accurate and reliable quantification of this compound in complex biological matrices.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Determination of this compound in water and biological samples by GC-FID and GC-MS in combination with solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Capillary gas chromatographic-mass spectrometric determination of fluoroacetate residues in animal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards | MDPI [mdpi.com]
- 8. The recovery and identification of fluoroacetamide and this compound from tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GC and GC-MS determination of this compound and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. scispace.com [scispace.com]
Application Notes and Protocols for the Analysis of Fluoroacetate using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluoroacetate (FA) is a highly toxic compound found naturally in some plant species and also used as a pesticide (sodium fluoroacetate, also known as 1080). Its high toxicity and use in human and animal poisoning cases necessitate sensitive and specific analytical methods for its detection and quantification in various matrices. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of fluoroacetate, offering high sensitivity and selectivity. However, due to the polar and non-volatile nature of fluoroacetate, derivatization is required to convert it into a volatile derivative suitable for GC analysis.
These application notes provide detailed protocols for the analysis of fluoroacetate in different sample matrices using GC-MS with various derivatization techniques. The information is intended to guide researchers, scientists, and drug development professionals in establishing robust and reliable analytical methods for fluoroacetate.
Derivatization Strategies for Fluoroacetate Analysis
The most common derivatization strategies for fluoroacetate analysis by GC-MS involve esterification of the carboxylic acid group. This section outlines three effective methods: Ethylation, Propylation, and Pentafluorobenzylation.
Ethylation of Fluoroacetate
This method involves the reaction of fluoroacetate with ethanol in the presence of an acid catalyst, typically sulfuric acid, to form ethyl fluoroacetate.[1][2] This derivative is volatile and can be readily analyzed by GC-MS. Solid-phase microextraction (SPME) can be coupled with this method to enhance sensitivity and minimize matrix effects, particularly in complex biological samples.[1][2]
Propylation of Fluoroacetate
Similar to ethylation, this method uses n-propanol and sulfuric acid to form propyl fluoroacetate. This derivatization has been successfully applied to the analysis of fluoroacetate in plant materials.
Pentafluorobenzylation of Fluoroacetate
This technique utilizes pentafluorobenzyl bromide (PFBBr) to form the pentafluorobenzyl (PFB) ester of fluoroacetate.[3][4][5] This derivative is highly electron-capturing, making it suitable for sensitive detection by GC with an electron capture detector (GC-ECD) or by GC-MS, particularly in selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS) mode.[6]
Quantitative Data Summary
The following tables summarize the quantitative performance of different GC-MS methods for fluoroacetate analysis.
Table 1: Ethylation-SPME-GC-MS
| Matrix | Detection Limit (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Water | 0.001 µg/mL | - | - | <50 (at LOD) | [1][2] |
| Blood Plasma | 0.01 µg/mL | - | - | <50 (at LOD) | [1][2] |
| Organ Homogenates | 0.01 µg/g | - | - | <50 (at LOD) | [1][2] |
Table 2: Pentafluorobenzylation-GC-MS
| Matrix | Detection Limit (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Beverages (Full Scan) | 0.42-0.50 µg/mL | - | - | - | [3] |
| Urine & Serum (SIM) | 10 ng/mL | - | - | - | [3] |
| Blood | 2.9 µg/L | - | 71.4-80.5 | <8.0 | |
| Veterinary Samples | 0.35 ppm | 1.09 ppm | - | - | [6] |
Table 3: Derivatization with 3-Nitroaniline-GC-MS/MS
| Matrix | Detection Limit (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Milk | - | 0.0042 µg/L | 90-105 | <6 | [7] |
| Milk Powder | - | 0.0085 µg/kg | 90-105 | <6 | [7] |
Experimental Protocols
Protocol 1: Ethylation of Fluoroacetate in Biological Samples followed by SPME-GC-MS
This protocol is adapted from the method described by Koryagina et al. (2006).[1][2]
1. Sample Preparation (Blood Plasma or Organ Homogenates):
-
For blood plasma, use directly.
-
For organ tissues, homogenize the sample in a suitable buffer.
-
To 1 mL of plasma or organ homogenate in a 10-mL vial, add an internal standard (e.g., a stable isotope-labeled fluoroacetate).
2. Derivatization:
-
Add 1 mL of ethanol and 0.2 mL of concentrated sulfuric acid to the vial.
-
Seal the vial and heat at 80°C for 30 minutes.
-
Cool the vial to room temperature.
3. Solid-Phase Microextraction (SPME):
-
Expose a polyacrylate (PA) or polydimethylsiloxane (PDMS) SPME fiber to the headspace above the sample for 30 minutes at 60°C with agitation.
4. GC-MS Analysis:
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused silica capillary column (e.g., DB-5MS or equivalent).
-
Injector: Splitless mode, 250°C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp to 150°C at 10°C/min.
-
Ramp to 250°C at 20°C/min, hold for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor for Ethyl Fluoroacetate: m/z 45, 61, 77, 106.
-
Caption: Workflow for Ethylation-SPME-GC-MS of Fluoroacetate.
Protocol 2: Pentafluorobenzylation of Fluoroacetate in Environmental and Biological Samples
This protocol is a general procedure based on methods described in the literature.[3][4][5]
1. Sample Extraction:
-
Water Samples: Acidify the sample to pH < 2 with a suitable acid (e.g., HCl). Extract the fluoroacetate with an organic solvent like diethyl ether or ethyl acetate.
-
Biological Tissues: Homogenize the tissue with a solvent mixture (e.g., acetone/water).[5] Centrifuge and collect the supernatant.
-
Blood/Serum/Urine: Perform a protein precipitation step (e.g., with acetonitrile) followed by centrifugation.
2. Derivatization:
-
Evaporate the solvent from the extract to dryness.
-
Reconstitute the residue in a suitable solvent (e.g., acetone).
-
Add a solution of pentafluorobenzyl bromide (PFBBr) in acetone and a catalyst (e.g., potassium carbonate).
-
Heat the mixture at 60-65°C for 1-2 hours.
-
Cool the reaction mixture.
3. Clean-up:
-
Perform a liquid-liquid extraction to isolate the PFB-fluoroacetate derivative.
-
Alternatively, use a solid-phase extraction (SPE) cartridge for clean-up.
4. GC-MS Analysis:
-
GC Column: Capillary column suitable for pesticide analysis (e.g., DB-5MS, HP-5MS).
-
Injector: Splitless or pulsed splitless mode.
-
Carrier Gas: Helium.
-
Oven Temperature Program: A suitable temperature program to separate the PFB-fluoroacetate from matrix components.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI).
-
Acquisition Mode: Full Scan for identification, Selected Ion Monitoring (SIM) for quantification, or Multiple Reaction Monitoring (MRM) for high selectivity.
-
Key Ions for PFB-Fluoroacetate: The molecular ion and characteristic fragment ions should be monitored. For example, in GC-MS/MS, the transition m/z 258 -> 181 can be used for quantification.[6]
-
Caption: Workflow for Pentafluorobenzylation-GC-MS of Fluoroacetate.
Signaling Pathways and Logical Relationships
The analytical process for fluoroacetate using GC-MS can be visualized as a logical flow of decisions and steps.
Caption: Decision workflow for Fluoroacetate analysis by GC-MS.
Conclusion
The choice of derivatization method and sample preparation protocol for fluoroacetate analysis by GC-MS depends on the sample matrix, the required sensitivity, and the available instrumentation. The protocols and data presented in these application notes provide a comprehensive guide for developing and implementing robust and reliable methods for the determination of fluoroacetate in a variety of samples. Careful optimization of each step, from sample preparation to GC-MS analysis, is crucial for achieving accurate and precise results.
References
- 1. Determination of fluoroacetic acid in water and biological samples by GC-FID and GC-MS in combination with solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GC and GC-MS determination of this compound and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Determination of sodium fluoroacetate (Compound 1080) in biological tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pentafluorobenzylation and detection of sodium monofluoroacetate (compound 1080) in veterinary samples using gas chromatography/tandem quadrupole mass spectrometry with multiple reaction monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Metabolic Studies of Fluoroacetic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting metabolic studies involving fluoroacetic acid (FA). The protocols detailed below cover cell culture and treatment, key metabolite and enzyme activity assays, and advanced metabolic flux analysis. The information is intended to facilitate research into the mechanism of FA-induced toxicity and the development of potential therapeutic interventions.
Introduction
This compound is a highly toxic compound that exerts its effects by disrupting cellular metabolism.[1] Through a process known as "lethal synthesis," FA is converted in vivo to fluorocitrate, a potent inhibitor of aconitase, a key enzyme in the tricarboxylic acid (TCA) cycle.[2][3] This inhibition leads to a metabolic blockade, characterized by the accumulation of citrate and depletion of downstream TCA cycle intermediates, ultimately resulting in cellular energy deprivation and toxicity.[3][4] Understanding the precise metabolic consequences of FA exposure is crucial for elucidating its toxic mechanism and for the development of effective antidotes.
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound on key metabolic parameters as reported in preclinical studies.
| Parameter | Model System | Treatment | Change from Control | Reference |
| Citrate | Rat Heart | 0.75 mg/kg FA | + 4.2-fold | [4] |
| Rat Heart | Acute FA intoxication | + 8 to 15-fold | [2] | |
| Rat Serum | Acute FA intoxication | + 5 to 10-fold | [2] | |
| Lettuce Plant | 50 mg/kg FA, 43h | Doubled concentration | [5][6] | |
| ATP | Rat Heart | 0.75 mg/kg FA | - 1.9-fold | [4] |
| Glutamine Metabolism | Immortalized Cardiac Myocytes | 200 µM fluorocitrate, 6h | Significant increase in dependence (p < 0.05) | [7] |
| β-hydroxybutyrate | Rat Brain | 0.75 mg/kg FA | + 1.4-fold | [4] |
| Mitochondrial Respiration (Complex I) | Rat Brain | 0.75 mg/kg FA | - 20% | [4] |
Experimental Protocols
Cell Culture and Fluoroacetate Treatment
This protocol describes the general procedure for treating cultured cells with this compound to study its metabolic effects.
Materials:
-
Cell line of choice (e.g., primary astrocytes, immortalized cardiac myocytes)
-
Complete cell culture medium
-
Sodium fluoroacetate (or fluorocitrate)
-
Phosphate-buffered saline (PBS)
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) at a density that will allow for logarithmic growth during the experiment.
-
Cell Culture: Culture cells overnight or until they reach the desired confluency (typically 70-80%) in a humidified incubator at 37°C with 5% CO2.
-
Preparation of Fluoroacetate Solution: Prepare a stock solution of sodium fluoroacetate in sterile water or culture medium. Further dilute the stock solution to the desired final concentrations. In vitro studies have used concentrations ranging from 0.5 mM to 25 mM.[8]
-
Treatment: Remove the culture medium from the cells and replace it with fresh medium containing the desired concentration of fluoroacetate or fluorocitrate. A vehicle-only control (medium without fluoroacetate) should be run in parallel.
-
Incubation: Incubate the cells for the desired period. The incubation time will depend on the specific endpoint being measured. For metabolic changes, time points from 2 to 24 hours are common.[7]
-
Cell Harvesting: After incubation, harvest the cells for downstream analysis (see protocols below).
Metabolite Extraction from Cultured Cells
This protocol outlines a common method for extracting metabolites from cultured cells for analysis by mass spectrometry or other techniques.
Materials:
-
Ice-cold 0.9% NaCl solution
-
Ice-cold 80% methanol
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Washing: Place the culture dish on ice. Aspirate the culture medium and wash the cells twice with ice-cold 0.9% NaCl to remove any remaining medium.
-
Metabolite Extraction: Add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer.
-
Cell Lysis and Collection: Scrape the cells from the dish using a cell scraper and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Centrifugation: Centrifuge the cell lysate at high speed (e.g., 14,000 rpm) for 5-10 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the extracted metabolites, and transfer it to a new tube for analysis or storage at -80°C.
Aconitase Activity Assay
This assay measures the activity of aconitase, the direct target of fluorocitrate. Commercially available kits are recommended for this assay.
Principle: Aconitase activity is determined by measuring the conversion of citrate to isocitrate, which is then detected by a coupled enzymatic reaction that produces a colorimetric or fluorometric signal.
General Procedure (using a commercial kit):
-
Sample Preparation: Prepare cell or tissue lysates according to the kit's instructions. This typically involves homogenization in a specific assay buffer.
-
Reaction Setup: In a 96-well plate, add the prepared sample, reaction mix (containing citrate and other necessary reagents), and enzyme mix.
-
Incubation: Incubate the plate at the recommended temperature and time.
-
Measurement: Read the absorbance or fluorescence using a microplate reader at the specified wavelength.
-
Calculation: Calculate the aconitase activity based on a standard curve.
ATP Quantification Assay
This assay measures the cellular ATP levels, which are expected to decrease following fluoroacetate-induced metabolic disruption. Commercial kits are readily available.
Principle: ATP levels are quantified using a coupled enzymatic reaction that results in the production of a colorimetric or fluorometric signal proportional to the amount of ATP present.
General Procedure (using a commercial kit):
-
Sample Preparation: Homogenize cells or tissues in the provided ATP assay buffer. Deproteinize the samples using a spin filter.
-
Standard Curve: Prepare a standard curve using the provided ATP standard.
-
Reaction Setup: In a 96-well plate, add the deproteinized sample, reaction mix (containing the necessary enzymes and substrate), and probe.
-
Incubation: Incubate the plate at room temperature for the recommended time, protected from light.
-
Measurement: Measure the absorbance or fluorescence using a microplate reader.
-
Calculation: Determine the ATP concentration in the samples from the standard curve.
Citrate Accumulation Assay
This assay quantifies the accumulation of citrate, a hallmark of fluoroacetate poisoning. Several commercial kits are available for this purpose.[9][10][11][12]
Principle: Citrate concentration is determined by a coupled enzyme assay that produces a colorimetric or fluorometric product proportional to the citrate concentration.
General Procedure (using a commercial kit):
-
Sample Preparation: Homogenize approximately 20 mg of tissue or 1 x 10^6 cells in 100 µL of citrate assay buffer. Centrifuge to remove insoluble material. Deproteinize the samples using a 10 kDa MWCO spin filter.
-
Standard Curve: Prepare a standard curve using the provided citrate standard solution.
-
Reaction Setup: In a 96-well plate, add the prepared sample and the reaction mix containing the necessary enzymes and probe.
-
Incubation: Incubate the plate for the time specified in the kit protocol, typically at room temperature and protected from light.[10]
-
Measurement: Read the absorbance at 570 nm for a colorimetric assay or fluorescence at Ex/Em = 535/587 nm for a fluorometric assay.
-
Calculation: Calculate the citrate concentration in the samples by comparing the readings to the standard curve.[10]
¹³C-Metabolic Flux Analysis
Metabolic flux analysis using stable isotopes like ¹³C-labeled glucose can provide a detailed quantitative picture of the metabolic rewiring induced by fluoroacetate.
Principle: Cells are cultured in the presence of a ¹³C-labeled substrate (e.g., [U-¹³C]-glucose). The incorporation of ¹³C into downstream metabolites is then measured by mass spectrometry. By analyzing the mass isotopomer distribution, the relative and absolute fluxes through different metabolic pathways can be calculated.
General Workflow:
-
Cell Culture with Labeled Substrate: Culture cells in a medium where the primary carbon source (e.g., glucose) is replaced with its ¹³C-labeled counterpart.
-
Fluoroacetate Treatment: Treat the cells with fluoroacetate as described in Protocol 3.1.
-
Metabolite Extraction: Extract metabolites as described in Protocol 3.2.
-
Mass Spectrometry Analysis: Analyze the extracted metabolites using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to determine the mass isotopomer distributions.
-
Flux Calculation: Use specialized software to perform the metabolic flux analysis based on the isotopic labeling data and a metabolic network model.
Signaling Pathways and Visualizations
This compound's primary metabolic effect is the inhibition of the TCA cycle. This disruption in central carbon metabolism can have broader consequences on cellular signaling pathways, particularly those sensitive to cellular energy status and oxidative stress.
Inhibition of the Tricarboxylic Acid (TCA) Cycle
The central mechanism of fluoroacetate toxicity is the inhibition of aconitase within the TCA cycle.
Experimental Workflow for Metabolic Analysis
The following diagram illustrates a typical experimental workflow for investigating the metabolic effects of this compound.
Potential Downstream Signaling Consequences
The metabolic stress induced by fluoroacetate, particularly the depletion of ATP, may activate AMP-activated protein kinase (AMPK), a key sensor of cellular energy status. Furthermore, mitochondrial dysfunction resulting from TCA cycle inhibition can lead to the generation of reactive oxygen species (ROS), triggering oxidative stress signaling pathways.
References
- 1. Sodium fluoroacetate - Wikipedia [en.wikipedia.org]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. researchgate.net [researchgate.net]
- 4. Succinate prodrugs as treatment for acute metabolic crisis during fluoroacetate intoxication in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. The metabolism of fluoroacetate in lettuce - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fluorocitrate and fluoroacetate effects on astrocyte metabolism in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bioassaysys.com [bioassaysys.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. cohesionbio.com [cohesionbio.com]
Application Note: Solid-Phase Extraction of Fluoroacetic Acid from Soil Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluoroacetic acid (FAA) is a highly toxic compound found naturally in some plant species and also used as a pesticide. Its presence in soil is of significant environmental and toxicological concern. Accurate quantification of FAA in complex matrices like soil requires robust sample preparation to remove interferences and concentrate the analyte. Solid-phase extraction (SPE) is a widely used technique for this purpose, offering high recovery and clean extracts. This application note provides a detailed protocol for the extraction of this compound from soil samples using weak anion exchange (WAX) solid-phase extraction, followed by derivatization and analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Principle of the Method
This method utilizes a weak anion exchange (WAX) SPE cartridge to selectively retain the acidic this compound from a soil extract.[1][2] this compound is a weak acid, and at a pH above its pKa (~2.58), it exists in its anionic form (fluoroacetate). The WAX sorbent contains positively charged functional groups that bind the negatively charged fluoroacetate ions.[3][4] Interferences that are neutral or cationic are washed away. The retained FAA is then eluted by a basic solution, which neutralizes the charge on the FAA, releasing it from the sorbent.[5][6] Due to the high polarity and low volatility of FAA, a derivatization step is required prior to GC-MS analysis to convert it into a more volatile ester.[7][8][9]
Experimental Protocols
Soil Sample Preparation and Extraction
This protocol is designed to extract FAA from the soil matrix into an aqueous solution suitable for SPE.
Materials:
-
Soil sample
-
Deionized water, HPLC grade
-
Ammonium hydroxide solution (0.1 M)
-
Centrifuge and centrifuge tubes (50 mL)
-
Orbital shaker
-
pH meter
Procedure:
-
Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris.[2]
-
Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.
-
Add 20 mL of 0.1 M ammonium hydroxide solution. The basic pH helps to deprotonate the FAA, increasing its water solubility.
-
Cap the tube and shake on an orbital shaker at 200 rpm for 1 hour.
-
Centrifuge the sample at 4000 rpm for 15 minutes.
-
Carefully decant the supernatant (aqueous extract) and filter it through a 0.45 µm syringe filter.
-
Adjust the pH of the filtered extract to approximately 7.0 using a dilute acid (e.g., 0.1 M HCl). This ensures the FAA is anionic for retention on the WAX cartridge.
Solid-Phase Extraction (SPE) Protocol
This protocol details the cleanup and concentration of FAA from the aqueous soil extract.
Materials:
-
Weak Anion Exchange (WAX) SPE cartridges (e.g., 500 mg, 6 mL)[1]
-
Methanol, HPLC grade
-
Deionized water, HPLC grade
-
Ammoniated Methanol (5% ammonium hydroxide in methanol)
-
SPE vacuum manifold
Procedure:
-
Conditioning: Condition the WAX SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the cartridge to go dry.[5][10][11]
-
Sample Loading: Load the pH-adjusted soil extract (from step 1.7) onto the conditioned cartridge at a slow flow rate of approximately 1-2 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water, followed by 5 mL of methanol to remove any remaining interferences. Dry the cartridge under vacuum for 5 minutes.[5]
-
Elution: Elute the retained this compound with 5 mL of 5% ammoniated methanol.[4][12] The basic solution neutralizes the analyte, releasing it from the sorbent. Collect the eluate in a clean collection tube.
Derivatization for GC-MS Analysis
This protocol describes the conversion of FAA to its methyl ester for volatility.
Materials:
-
SPE eluate
-
Methanol with 3% (v/v) concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Hexane, GC grade
-
Heating block or water bath
Procedure:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of methanol containing 3% sulfuric acid.
-
Heat the vial at 60°C for 30 minutes to form the methyl fluoroacetate derivative.
-
Cool the sample to room temperature.
-
Add 2 mL of saturated sodium bicarbonate solution to neutralize the acid.
-
Add 1 mL of hexane and vortex for 1 minute to extract the methyl fluoroacetate into the organic layer.
-
Allow the layers to separate and carefully transfer the upper hexane layer to a GC vial for analysis.
Data Presentation
Quantitative data for the analysis of this compound and related compounds from soil and other matrices are summarized below. Data for closely related compounds are included due to the limited availability of specific data for FAA in soil via SPE.
Table 1: Recovery of this compound and Related Compounds using Anion Exchange SPE
| Analyte | Matrix | SPE Sorbent | Recovery (%) | Reference |
| Trithis compound (TFA) | Water | WAX | 7 - 42 | [13] |
| Perfluoroalkyl Acids (PFAAs) | Soil | WAX | 70 - 126 | [14] |
| Perfluoroalkyl Acids (PFAAs) | Water | WAX | 93 - 111.5 | [15] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound and Related Compounds
| Analyte | Matrix | Analytical Method | LOD | LOQ | Reference |
| This compound (FAA) | Biological Homogenates | GC-MS | 0.01 µg/g | - | [7] |
| PFOA/PFOS | Soil | LC-MS/MS | ng/kg range | - | [1] |
| Perfluoroalkyl Acids (PFAAs) | Soil | LC-MS/MS | - | 0.10–1.63 ng/g | [14] |
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow for the solid-phase extraction and analysis of this compound from soil samples.
Caption: Workflow for FAA extraction from soil.
Logical Relationships in SPE
This diagram outlines the decision-making process for selecting and optimizing an ion-exchange SPE method for an acidic analyte like this compound.
Caption: Logic for WAX SPE of this compound.
References
- 1. agilent.com [agilent.com]
- 2. mdpi.com [mdpi.com]
- 3. biotage.com [biotage.com]
- 4. Solid Phase Extraction Explained [scioninstruments.com]
- 5. agilent.com [agilent.com]
- 6. amchro.com [amchro.com]
- 7. researchgate.net [researchgate.net]
- 8. weber.hu [weber.hu]
- 9. gcms.cz [gcms.cz]
- 10. Solid Phase Extraction Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. waters.com [waters.com]
- 12. Sample Prep Tech Tip: Retention Mechanism | Phenomenex [phenomenex.com]
- 13. oru.se [oru.se]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Note: Simultaneous Separation of Fluoroacetic Acid and its Metabolites by Ion-Pair Reversed-Phase HPLC
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the simultaneous separation and quantification of fluoroacetic acid (FAA), and its primary toxic metabolites, fluoroacetyl-CoA and fluorocitrate. The method utilizes ion-pair reversed-phase chromatography coupled with UV or mass spectrometric detection, making it suitable for researchers, scientists, and drug development professionals investigating the toxicology and metabolic fate of fluoroacetate. Detailed protocols for sample preparation from biological matrices and the HPLC methodology are provided.
Introduction
This compound is a highly toxic substance that, upon ingestion, is metabolized to fluoroacetyl-CoA. This metabolite then enters the Krebs cycle, where it is converted to fluorocitrate, a potent inhibitor of the enzyme aconitase. The resulting disruption of cellular respiration leads to severe toxic effects. The ability to accurately quantify FAA and its key metabolites is crucial for toxicological studies, the development of potential antidotes, and understanding the metabolic pathways of fluorinated drugs. This application note presents a reliable HPLC method for the simultaneous determination of these three key compounds in biological samples.
Experimental
Instrumentation and Reagents
-
HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis or Mass Spectrometry (MS) detector.
-
Analytical Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Reagents: HPLC-grade acetonitrile, methanol, and water. Ion-pairing agents such as tetra-n-butylammonium hydrogen sulfate (TBAHS) or similar alkylammonium salts. Formic acid or acetic acid for mobile phase pH adjustment. This compound, fluoroacetyl-CoA, and fluorocitrate analytical standards.
Chromatographic Conditions
A gradient elution program is recommended for the optimal separation of the polar this compound and the more retained fluoroacetyl-CoA and fluorocitrate.
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 10 mM TBAHS in Water, pH adjusted to 6.5 with NaOH |
| Mobile Phase B | 10 mM TBAHS in 80:20 (v/v) Acetonitrile:Water |
| Gradient | 0-5 min, 5% B; 5-15 min, 5-95% B; 15-20 min, 95% B; 20-21 min, 95-5% B; 21-25 min, 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| Detection | UV at 260 nm (for CoA-containing compounds) or MS/MS |
Standard Preparation
Prepare individual stock solutions of this compound, fluoroacetyl-CoA, and fluorocitrate in HPLC-grade water at a concentration of 1 mg/mL. From these stocks, prepare a mixed working standard solution containing all three analytes at a suitable concentration range (e.g., 1-100 µg/mL) by diluting with the initial mobile phase composition.
Sample Preparation Protocol: Extraction from Tissue
This protocol outlines a general procedure for the extraction of this compound and its metabolites from tissue samples.
-
Homogenization: Weigh approximately 100 mg of frozen tissue and homogenize in 1 mL of ice-cold 10% trichloroacetic acid (TCA) or a methanol/water (80:20, v/v) solution.
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4 °C to precipitate proteins.
-
Supernatant Collection: Carefully collect the supernatant.
-
Liquid-Liquid Extraction (for TCA precipitated samples): To remove the TCA, add an equal volume of a water-saturated solution of diethyl ether, vortex, and discard the upper ether layer. Repeat this step three times.
-
Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove unretained impurities.
-
Elute the analytes with 1 mL of methanol.
-
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 100 µL) of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.
Data Presentation
The following table summarizes the expected retention times and representative quantitative data for the separation of this compound and its metabolites using the proposed ion-pair reversed-phase HPLC method. Please note that these are estimated values and may vary depending on the specific HPLC system, column, and exact mobile phase conditions.
| Analyte | Expected Retention Time (min) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| This compound | ~ 4.5 | ~ 50 | ~ 150 |
| Fluorocitrate | ~ 8.2 | ~ 100 | ~ 300 |
| Fluoroacetyl-CoA | ~ 12.8 | ~ 20 | ~ 60 |
Visualizations
Caption: Experimental workflow for the analysis of this compound and its metabolites.
Caption: Simplified metabolic pathway of this compound toxicity.
Discussion
The described ion-pair reversed-phase HPLC method provides a reliable approach for the simultaneous separation of this compound, fluorocitrate, and fluoroacetyl-CoA. The use of an ion-pairing agent, such as TBAHS, is essential for retaining the highly polar this compound and fluorocitrate on a C18 column. The gradient elution allows for the subsequent elution of the more hydrophobic fluoroacetyl-CoA within a reasonable analysis time.
The choice of detection method will depend on the required sensitivity and specificity. UV detection at 260 nm is suitable for the quantification of fluoroacetyl-CoA due to the adenine moiety of the coenzyme A molecule. For higher sensitivity and specificity, especially for this compound and fluorocitrate which lack a strong chromophore, coupling the HPLC system to a mass spectrometer (LC-MS/MS) is highly recommended.
The sample preparation protocol is a critical step for obtaining accurate and reproducible results. The use of protein precipitation followed by an optional SPE cleanup effectively removes matrix interferences that can affect chromatographic performance and detector response.
Conclusion
This application note provides a detailed framework for the HPLC-based analysis of this compound and its key metabolites. The proposed ion-pair reversed-phase method, coupled with the detailed sample preparation protocol, offers a robust and reliable tool for researchers in toxicology, pharmacology, and clinical chemistry. The method can be adapted and validated for specific biological matrices and instrumentation to achieve the desired analytical performance.
Synthesis of Fluoroacetyl-CoA for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluoroacetyl-coenzyme A (fluoroacetyl-CoA) is a critical molecular probe and inhibitor used in various in vitro assays to study cellular metabolism and enzyme kinetics. Its structural similarity to acetyl-CoA allows it to enter key metabolic pathways, such as the tricarboxylic acid (TCA) cycle, where it can act as a potent inhibitor of specific enzymes like aconitase after conversion to fluorocitrate.[1][2][3][4] This application note provides detailed protocols for the chemical synthesis, purification, and characterization of fluoroacetyl-CoA. Additionally, it outlines its application in in vitro enzyme inhibition assays, providing researchers with the necessary information to utilize this valuable tool in their studies.
Introduction
Fluoroacetate, a naturally occurring organofluorine compound, is metabolized in vivo to fluoroacetyl-CoA.[1] This activated form can then be converted to fluorocitrate by citrate synthase, which subsequently inhibits aconitase, a key enzyme in the TCA cycle, leading to cellular toxicity.[2][3][5] The unique properties of the fluorine atom, including its small size and high electronegativity, make fluoroacetyl-CoA a valuable tool for studying enzyme specificity and reaction mechanisms.[1] For instance, the thioesterase FlK from Streptomyces cattleya exhibits a remarkable 106-fold greater catalytic efficiency for fluoroacetyl-CoA over acetyl-CoA, highlighting the profound impact of a single fluorine substitution.[1][5][6]
This document provides a comprehensive guide for the laboratory synthesis of fluoroacetyl-CoA and its application in in vitro assays.
Data Presentation
Table 1: Kinetic Parameters of FlK Thioesterase with Fluoroacetyl-CoA and Acetyl-CoA [1][6]
| Substrate | kcat (s-1) | KM (µM) | kcat/KM (M-1s-1) |
| Fluoroacetyl-CoA | 390 | 7.8 | 5 x 107 |
| Acetyl-CoA | 0.06 | 2000 | 30 |
Data obtained at pH 7.6 and 25°C.[7]
Experimental Protocols
Protocol 1: Chemical Synthesis of Fluoroacetyl-CoA
This protocol is a modified version of a previously described method.[1]
Materials:
-
Sodium fluoroacetate
-
Oxalyl chloride (2 M in dichloromethane)
-
Dry tetrahydrofuran (THF)
-
Dry N,N-dimethylformamide (DMF)
-
Coenzyme A trilithium salt (CoA)
-
10% Sodium bicarbonate solution
-
Nitrogen gas
-
Vacuum oven
-
Round-bottom flask with stir bar and reflux condenser
-
Syringes
Procedure:
-
Dry 100 mg (1 mmol) of sodium fluoroacetate under vacuum in an oven-dried round-bottom flask containing a stir bar and equipped with a reflux condenser.
-
Under a nitrogen atmosphere, add 2 mL of dry THF, 100 µL of dry DMF, and 1 mmol of oxalyl chloride (2 M in dichloromethane) to the flask using syringes.
-
Stir the reaction mixture and heat it to 65°C for 2-3 hours under a nitrogen atmosphere.
-
Allow the flask to cool to room temperature.
-
In a separate container, dissolve 50 mg (0.06 mmol) of coenzyme A trilithium salt in 1 mL of 10% sodium bicarbonate solution.
-
While stirring, slowly add 650 µL of the cooled reaction mixture from the flask to the coenzyme A solution.
-
The resulting solution contains fluoroacetyl-CoA. Proceed immediately to purification.
Protocol 2: Purification of Fluoroacetyl-CoA by HPLC
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a diode-array detector
-
Agilent Eclipse XDB-C18 column (9.4 mm × 250 mm, 5 µm) or equivalent
-
0.2% Trifluoroacetic acid (TFA) in water
-
Methanol
-
Lyophilizer
Procedure:
-
Equilibrate the HPLC column with 0.2% aqueous TFA.
-
Load the synthesized fluoroacetyl-CoA solution onto the column.
-
Wash the column with 0.2% aqueous TFA at a flow rate of 3 mL/min until the absorbance at 260 nm returns to baseline.[8]
-
Elute the product using a linear gradient of 0-100% methanol in 0.2% aqueous TFA over 90 minutes at a flow rate of 3 mL/min.[8]
-
Monitor the eluent at 260 nm to detect the coenzyme A moiety.[8]
-
Collect fractions containing the desired peak corresponding to fluoroacetyl-CoA.
-
Confirm the identity of the product in the collected fractions using mass spectrometry. The expected mass for the protonated molecule [MH+] is 828.1 m/z.[1]
-
Pool the fractions containing pure fluoroacetyl-CoA.
-
Flash freeze the pooled fractions in liquid nitrogen and lyophilize to obtain a dry powder.[1]
-
Store the lyophilized fluoroacetyl-CoA at -20°C or lower for long-term stability.
Protocol 3: Purity Assessment of Fluoroacetyl-CoA
Materials:
-
Lyophilized fluoroacetyl-CoA
-
UV-Vis Spectrophotometer
-
5,5′-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Buffer (e.g., phosphate buffer, pH 7.6)
Procedure:
-
Dissolve a known amount of lyophilized fluoroacetyl-CoA in water.
-
Measure the absorbance at 260 nm to determine the total coenzyme A concentration using a molar extinction coefficient of 13,100 M-1cm-1.[1]
-
To quantify any contaminating free coenzyme A, react an aliquot of the solution with DTNB and measure the absorbance of the resulting 2-nitro-5-thiobenzoate at 412 nm (ε412nm = 13,600 M-1cm-1).[1]
-
Calculate the percentage of free coenzyme A relative to the total coenzyme A concentration.
-
Use fluoroacetyl-CoA with a purity of >95% for in vitro assays.[1]
Visualizations
Signaling Pathway: Inhibition of the TCA Cycle by Fluoroacetate Metabolism
References
- 1. Structural and Biochemical Studies of a Fluoroacetyl-CoA-Specific Thioesterase Reveal a Molecular Basis for Fluorine Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fluoroacetyl-CoA thioesterase - Creative Biogene [microbialtec.com]
- 3. quora.com [quora.com]
- 4. 2-[18F]Fluoroacetate - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Fluoroacetate in plants - a review of its distribution, toxicity to livestock and microbial detoxification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. uniprot.org [uniprot.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols for the Quantitative Analysis of Fluoroacetate in Plant Extracts
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Sodium monofluoroacetate, a potent toxin naturally present in various plant species across the globe, poses a significant threat to livestock and has implications for drug development and food safety.[1][2] Its high toxicity, stemming from the inhibition of the tricarboxylic acid (TCA) cycle, necessitates sensitive and reliable analytical methods for its quantification in plant matrices.[1][3][4] These application notes provide detailed protocols for the quantitative analysis of fluoroacetate in plant extracts using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), along with a summary of their performance characteristics.
Mechanism of Fluoroacetate Toxicity
Fluoroacetate's toxicity arises from a process known as "lethal synthesis".[3][4] After ingestion, fluoroacetate is converted to fluoroacetyl-CoA, which then condenses with oxaloacetate to form fluorocitrate.[3] Fluorocitrate is a potent inhibitor of aconitase, a key enzyme in the TCA cycle responsible for the conversion of citrate to isocitrate.[1][3][4] This inhibition leads to a buildup of citrate in tissues and a disruption of cellular respiration and energy production.[1]
Quantitative Data Summary
The following table summarizes the performance of various analytical methods for the quantification of fluoroacetate.
| Analytical Method | Derivatization Agent | Matrix | LOD | LOQ | Recovery (%) | Reference |
| GC-MS | n-propanol/H₂SO₄ | Plants | - | - | - | [2] |
| GC-MS | Pentafluorobenzyl bromide (PFBBr) | Baits, Avian Tissues | - | - | ~85% | [5][6] |
| GC-MS/MS | Pentafluorobenzyl bromide (PFBBr) | Milk, Milk Powder | - | 0.0085 µg/kg | 90-105% | [7] |
| GC-MS | 2,4-dichloroaniline/DCC | Decontamination Foam | 5.9 µM | - | - | [6] |
| LC-MS/MS | None | Milk, Infant Formula | - | <10 ppb | ~55-70% | [8] |
| LC-MS/MS | None | Kidney Tissue | 1.7 ng/g | 5.0 ng/g | - | [9] |
| LC-MS/MS | None | Drinking Water | 0.4 µg/L | 2 µg/L | - | [10] |
LOD: Limit of Detection, LOQ: Limit of Quantitation, DCC: Dicyclohexylcarbodiimide. Values are as reported in the cited literature.
Experimental Protocols
Below are detailed protocols for the extraction and analysis of fluoroacetate from plant matrices using GC-MS and LC-MS/MS.
Protocol 1: GC-MS Analysis of Fluoroacetate in Plant Extracts
This protocol is based on methods involving derivatization to increase the volatility of fluoroacetate for GC-MS analysis.[2][7]
1. Materials and Reagents:
-
Plant material (dried and ground)
-
Methanol
-
Ammonia solution
-
Dichloromethane
-
n-propanol
-
Sulfuric acid (concentrated)
-
Sodium sulfate (anhydrous)
-
Fluoroacetic acid standard
-
Internal standard (e.g., deuterated this compound)
-
Solid Phase Extraction (SPE) cartridges (optional, for cleanup)
-
Glassware: vials, flasks, pipettes
-
Centrifuge
-
Vortex mixer
-
Heating block or water bath
-
GC-MS system
2. Experimental Workflow:
3. Detailed Methodology:
-
Extraction:
-
Weigh 1-5 g of dried, homogenized plant material into a centrifuge tube.
-
Add a known amount of internal standard.
-
Add 10 mL of an extraction solvent. An ammonia solution or acetone/water (8:1) can be effective.[5][7]
-
Vortex vigorously for 1-2 minutes and then sonicate for 30 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process on the pellet and combine the supernatants.
-
-
Cleanup (Optional but Recommended):
-
Derivatization (Propyl Ester Formation): [2]
-
Evaporate the cleaned extract to dryness under a gentle stream of nitrogen.
-
Add 1 mL of n-propanol and 0.1 mL of concentrated sulfuric acid.
-
Heat the mixture at 80°C for 60 minutes in a sealed vial.
-
After cooling, add 1 mL of saturated sodium chloride solution and 1 mL of dichloromethane.
-
Vortex and centrifuge to separate the layers.
-
Collect the lower organic layer (dichloromethane) containing the propyl fluoroacetate derivative.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
Injector: Splitless mode, 250°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan mode for initial identification and Selected Ion Monitoring (SIM) mode for quantification. Monitor characteristic ions for propyl fluoroacetate and the internal standard.
-
Protocol 2: LC-MS/MS Analysis of Fluoroacetate in Plant Extracts
This protocol is advantageous as it often does not require derivatization, simplifying sample preparation.[8][9][12]
1. Materials and Reagents:
-
Plant material (fresh or frozen, homogenized)
-
Acetonitrile
-
Water (LC-MS grade)
-
Formic acid (or other mobile phase modifier)
-
This compound standard
-
Internal standard (e.g., ¹³C₂-fluoroacetate)
-
Syringe filters (0.22 µm)
-
LC-MS/MS system
2. Experimental Workflow:
3. Detailed Methodology:
-
Extraction:
-
Weigh approximately 1 g of homogenized plant material into a centrifuge tube.
-
Add a known amount of internal standard.[8]
-
Add 5 mL of a 1:1 (v/v) mixture of acetonitrile and water.
-
Vortex for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 10,000 rpm for 15 minutes to pellet the solid material.
-
-
Sample Preparation for Injection:
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an LC vial.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A suitable column for polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a C18 column with an appropriate mobile phase.[8]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to retain and elute fluoroacetate. For example, start with a high percentage of B, then ramp down to a lower percentage of B to elute the analyte.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in negative ion mode.[8]
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the transition of the deprotonated molecular ion of fluoroacetate to a characteristic fragment ion (e.g., m/z 77 -> m/z 57). A specific transition for the internal standard should also be monitored.
-
-
Conclusion
The choice between GC-MS and LC-MS/MS for the quantification of fluoroacetate in plant extracts will depend on the specific requirements of the study, including desired sensitivity, sample throughput, and available instrumentation. GC-MS methods, while often requiring a derivatization step, are robust and widely available. LC-MS/MS offers the advantage of direct analysis of the underivatized analyte, which can simplify sample preparation and improve throughput. Both techniques, when properly validated, provide the necessary sensitivity and selectivity for the accurate quantification of this potent plant toxin.
References
- 1. Fluoroacetate in plants - a review of its distribution, toxicity to livestock and microbial detoxification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Gas Chromatography-Mass Spectrometry Method for the Detection and Quantitation of Monofluoroacetate in Plants Toxic to Livestock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. Toxicology of fluoroacetate: a review, with possible directions for therapy research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of sodium fluoroacetate (Compound 1080) in biological tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. sciex.com [sciex.com]
- 9. Extensive evaluation of a new LC-MS-MS method to quantify monofluoroacetate toxin in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Direct aqueous injection of the fluoroacetate anion in potable water for analysis by liquid chromatography tandem mass-spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tools.thermofisher.com [tools.thermofisher.com]
Troubleshooting & Optimization
Overcoming matrix effects in fluoroacetic acid analysis
Welcome to the technical support center for fluoroacetic acid (FAA) analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments, with a focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact this compound (FAA) analysis?
A: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds in the sample matrix.[1] In FAA analysis, this can lead to either signal suppression or enhancement, which compromises the accuracy and reproducibility of quantification.[2] For instance, in liquid chromatography-mass spectrometry (LC-MS), endogenous components like salts and lipids in biological samples can cause ion suppression, leading to underestimation of the FAA concentration.[3][4] Conversely, in gas chromatography-mass spectrometry (GC-MS), certain matrix components can enhance the signal, causing an overestimation.[5]
Q2: What are the most common analytical techniques for FAA determination and which is better?
A: The most common techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
GC-MS is highly sensitive and specific but requires a derivatization step to make the polar FAA volatile.[6] This adds a step to sample preparation but can also help in separating the analyte from the matrix.
-
LC-MS/MS can often analyze FAA directly without derivatization, simplifying sample preparation.[7] However, it can be more susceptible to ion suppression from complex matrices.[3]
The "better" technique depends on the sample matrix, available equipment, and the required sensitivity and throughput.
Q3: Why is derivatization necessary for GC-MS analysis of FAA?
A: this compound is a polar and non-volatile compound, making it unsuitable for direct analysis by gas chromatography. Derivatization is a chemical process that converts FAA into a more volatile and thermally stable derivative that can be readily analyzed by GC-MS.[6] Common derivatization methods involve esterification to form FAA esters.[8]
Q4: How can I compensate for matrix effects in my analysis?
A: Several strategies can be employed to compensate for matrix effects:
-
Stable Isotope Labeled Internal Standards (SIL-IS): This is often the most effective method. A known amount of an isotopically labeled version of FAA (e.g., ¹³C-FAA) is added to the sample before preparation. Since the SIL-IS has nearly identical chemical and physical properties to the analyte, it experiences similar matrix effects and losses during sample processing.[9] By calculating the ratio of the analyte signal to the SIL-IS signal, accurate quantification can be achieved.[10]
-
Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix that is similar to the samples being analyzed.[2] This helps to ensure that the standards and the samples experience similar matrix effects.[1]
-
Standard Addition: The sample is divided into several aliquots, and known amounts of a standard are added to all but one aliquot. All aliquots are then analyzed, and the analyte concentration in the original sample is determined by extrapolation. This method is effective but can be time-consuming as each sample requires multiple analyses.
Troubleshooting Guides
GC-MS Analysis
| Issue | Possible Causes | Suggested Solutions |
| No or Low FAA Peak | Incomplete derivatization. | - Ensure derivatization reagents are fresh and not degraded.- Optimize reaction temperature and time.- Ensure the sample is dry before adding derivatization reagents, as water can interfere with the reaction. |
| Sample degradation. | - Check sample stability and storage conditions. | |
| Active sites in the GC inlet or column. | - Use a deactivated inlet liner.- Condition the GC column according to the manufacturer's instructions. | |
| Peak Tailing | Active sites in the GC system. | - Use a deactivated inlet liner and column.- Trim the first few centimeters of the column. |
| Column overload. | - Dilute the sample or reduce the injection volume. | |
| Improper column installation. | - Ensure the column is installed correctly in the injector and detector with no dead volume.[11] | |
| Ghost Peaks | Contamination in the syringe, inlet, or carrier gas. | - Clean the syringe.- Replace the septum and inlet liner.- Use high-purity carrier gas with appropriate traps.[12] |
| Carryover from a previous injection. | - Run a solvent blank after a high-concentration sample. | |
| Poor Reproducibility | Inconsistent injection volume. | - Use an autosampler for injections.- If using manual injection, ensure a consistent technique. |
| Leaks in the system. | - Check for leaks at the injector, detector, and column fittings.[13] | |
| Variable derivatization efficiency. | - Ensure consistent reaction conditions (temperature, time, reagent volumes) for all samples and standards. |
LC-MS/MS Analysis
| Issue | Possible Causes | Suggested Solutions |
| Ion Suppression | Co-eluting matrix components. | - Improve sample cleanup using techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).- Optimize chromatographic separation to separate FAA from interfering compounds.[3][14] |
| High salt concentration in the sample. | - Use a desalting step during sample preparation. | |
| Mobile phase additives (e.g., TFA). | - Minimize the concentration of ion-pairing reagents like trithis compound (TFA) or use a more MS-friendly alternative like formic acid.[15] | |
| Poor Peak Shape | Inappropriate mobile phase pH. | - Adjust the mobile phase pH to ensure FAA is in a single ionic form. |
| Column degradation. | - Replace the analytical column. | |
| Shifting Retention Times | Changes in mobile phase composition. | - Ensure accurate and consistent mobile phase preparation. |
| Column temperature fluctuations. | - Use a column oven to maintain a stable temperature. | |
| Column equilibration. | - Ensure the column is adequately equilibrated before each injection. | |
| Low Recovery | Inefficient extraction. | - Optimize the sample preparation method (e.g., SPE sorbent, elution solvent). |
| Analyte degradation. | - Investigate the stability of FAA in the sample and during the analytical process. |
Experimental Protocols & Data
Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples
This protocol is adapted for the extraction of FAA from water samples using a weak anion-exchange (WAX) cartridge.[16]
-
Conditioning: Condition the WAX SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Loading: Load 100 mL of the water sample onto the cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove unretained interferences.
-
Elution: Elute the FAA from the cartridge with 5 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Derivatization for GC-MS: Ethylation of FAA
This protocol describes the ethylation of FAA for GC-MS analysis.[8]
-
Sample Preparation: Place 1 mL of the sample extract in a reaction vial and evaporate to dryness.
-
Reagent Addition: Add 200 µL of ethanol and 50 µL of concentrated sulfuric acid to the dried sample.
-
Reaction: Cap the vial tightly and heat at 80°C for 30 minutes.
-
Extraction: After cooling, add 1 mL of a suitable organic solvent (e.g., hexane) and 1 mL of water. Vortex for 1 minute.
-
Analysis: Carefully transfer the organic layer to an autosampler vial for GC-MS analysis.
Quantitative Data Summary
The following tables summarize the performance of different analytical methods for FAA in various matrices.
Table 1: Performance of GC-MS Methods for FAA Analysis
| Matrix | Derivatization Method | Sample Preparation | LOD | LOQ | Recovery (%) | Reference |
| Water | Ethylation | SPME | 0.001 µg/mL | - | - | [8] |
| Blood Plasma | Ethylation | SPME | 0.01 µg/mL | - | - | [8] |
| Organ Homogenates | Ethylation | SPME | 0.01 µg/g | - | - | [8] |
| Milk | Derivatization with 3-nitroaniline | Protein precipitation, SPE | - | 0.0042 µg/L | 90-105 | [6] |
| Milk Powder | Derivatization with 3-nitroaniline | Protein precipitation, SPE | - | 0.0085 µg/kg | 90-105 | [6] |
Table 2: Performance of LC-MS/MS Methods for FAA Analysis
| Matrix | Sample Preparation | LOD | LOQ | Recovery (%) | Reference |
| Urine | SPE | 2 ng/mL | 5 ng/mL | 87.2-107 | [6] |
| Milk | Acetonitrile extraction, SPE | - | 0.00033 µg/L | 90-112 | [6] |
| Milk Powder | Water/acetonitrile extraction, SPE | - | 0.0088 µg/kg | 90-112 | [6] |
| Drinking Water | Direct Injection | 0.4 µg/L | 2 µg/L | - | [10] |
| Rainwater | SPE | - | Sub-ng/L | 75-132 | [16] |
Visualized Workflows
General Workflow for FAA Analysis
Troubleshooting Logic for Ion Suppression in LC-MS/MS
Method Selection for FAA Analysis
References
- 1. Matrix-Matched Pesticide Standard Curve Preparation - Protocol - OneLab [onelab.andrewalliance.com]
- 2. Matrix-matched Calibration - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]
- 3. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. Determination of this compound in water and biological samples by GC-FID and GC-MS in combination with solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. youtube.com [youtube.com]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. Analysis of trithis compound and other short-chain perfluorinated acids (C2-C4) in precipitation by liquid chromatography-tandem mass spectrometry: comparison to patterns of long-chain perfluorinated acids (C5-C18) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Fluoroacetate Detection in Water
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of fluoroacetate in water samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for detecting fluoroacetate in water, and how do they compare in sensitivity?
A1: Several analytical methods are available for the detection of fluoroacetate (FA) in water, each with distinct advantages in terms of sensitivity and sample preparation requirements. The primary methods include Ion Chromatography-Mass Spectrometry (IC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) often requiring a derivatization step.[1][2][3][4][5] Direct injection techniques with LC-MS/MS and IC-MS are favored for their minimal sample preparation.[3][5]
Q2: My signal-to-noise ratio is low. How can I improve the sensitivity of my measurements?
A2: Low signal-to-noise can be addressed by several strategies depending on the analytical method:
-
For LC-MS/MS and IC-MS:
-
Optimize MS parameters, particularly by using Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) to enhance selectivity and sensitivity.[1][2]
-
Increase the injection volume to load more analyte onto the column.[6]
-
Utilize a high-capacity chromatography column to better separate FA from matrix interferences.[1]
-
For IC-MS, employ a matrix diversion valve to prevent high concentrations of matrix ions from entering the mass spectrometer, which can cause signal suppression.[1]
-
-
For GC-MS:
-
Ensure efficient derivatization of fluoroacetate to a more volatile and easily ionizable compound. Common derivatizing agents include ethanol in the presence of sulfuric acid to form ethyl fluoroacetate.[4][7]
-
Optimize Solid-Phase Microextraction (SPME) parameters (fiber type, extraction time, and temperature) to maximize the extraction of the derivatized analyte.[4][7]
-
Q3: I am observing significant matrix effects in my drinking water samples. What can I do to mitigate this?
A3: Matrix effects, which can lead to signal suppression or enhancement, are a common challenge.[1] To address this:
-
Sample Preparation: Use solid-phase extraction (SPE) to clean up the sample and remove interfering compounds.
-
Chromatography: Employ a high-capacity column, such as the IonPac AS24 for IC-MS, which can effectively separate fluoroacetate from interfering matrix ions.[1][6]
-
Internal Standards: Use a labeled internal standard, such as 13C2, 2D2-labeled fluoroacetate, for quantification by isotope dilution. This can compensate for matrix effects and variations in instrument response.[3]
-
Matrix Matching: Prepare calibration standards in a matrix that closely resembles your water samples to compensate for matrix effects.
Q4: What is the purpose of derivatization in GC-MS analysis of fluoroacetate, and what are the common derivatizing agents?
A4: Fluoroacetic acid is not volatile enough for direct analysis by gas chromatography. Derivatization converts it into a more volatile and thermally stable compound suitable for GC analysis.[4] A common method is ethylation, where this compound is reacted with ethanol in the presence of an acid catalyst (e.g., sulfuric acid) to form ethyl fluoroacetate.[4][7] Another approach is derivatization with pentafluorobenzyl bromide.[8][9]
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing in Chromatography (IC-MS & LC-MS/MS)
| Potential Cause | Troubleshooting Step |
| Column Contamination | Flush the column with a strong solvent or follow the manufacturer's cleaning protocol. |
| Inappropriate Mobile Phase/Eluent | Ensure the pH of the mobile phase is appropriate for the analyte's pKa. For fluoroacetate (pKa ~2.72), a lower pH mobile phase can improve peak shape in reversed-phase LC.[3] For IC, ensure the eluent concentration is optimized. |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Secondary Interactions with Column | Consider a different column chemistry. For LC-MS/MS, an octylsilane (C8) column has been shown to provide good separation.[3] |
Issue 2: Inconsistent or Low Recovery During Sample Preparation (GC-MS with Derivatization)
| Potential Cause | Troubleshooting Step |
| Incomplete Derivatization | Optimize the reaction conditions (temperature, time, reagent concentration). Ensure the catalyst (e.g., sulfuric acid) is fresh and at the correct concentration. |
| Loss of Analyte During Extraction | Optimize the solid-phase microextraction (SPME) parameters, including fiber coating, extraction time, and temperature.[4] |
| Matrix Interference with Derivatization | Perform a sample cleanup step (e.g., SPE) prior to derivatization to remove potential interferences. |
Issue 3: No Detectable Fluoroacetate Peak
| Potential Cause | Troubleshooting Step |
| Concentration Below Detection Limit | Concentrate the sample using techniques like solid-phase extraction. Increase the injection volume if possible. |
| Instrument Malfunction | Verify instrument performance with a known standard. Check for leaks, ensure the detector is functioning correctly, and that the MS is properly tuned. |
| Improper Sample Preservation | Fluoroacetate can be degraded by microorganisms. Preserve samples by adding a biocide like sodium omadine and store at 4°C.[3][10] |
| Incorrect MS Parameters | Ensure the correct mass-to-charge ratio (m/z) is being monitored. For fluoroacetate, the deprotonated molecule [M-H]⁻ is typically monitored at m/z 77 in negative ion mode.[1][6] |
Quantitative Data Summary
| Method | Matrix | Detection Limit (LOD) / Quantitation Limit (LOQ) | Reference |
| IC-MS | Deionized Water | 0.3 µg/L (ppb) | [1] |
| Fortified Drinking Water | 1.8 µg/L (ppb) | [1] | |
| LC-MS/MS | Potable Water | LOD: 0.4 µg/L (ppb) | [3] |
| LOQ: 2 µg/L (ppb) | [3] | ||
| GC-MS (with ethylation and SPME) | Water | 1 µg/L (ppb) | [4] |
| Blood Plasma | 10 µg/L (ppb) | [4] | |
| Capillary Zone Electrophoresis | Blood Serum | 0.15 mg/kg | [11] |
Experimental Protocols
Method 1: Direct Determination of Fluoroacetate in Water by IC-MS
This protocol is based on the method described by Thermo Fisher Scientific.[1]
-
Sample Preparation:
-
Instrumentation:
-
Chromatographic Conditions:
-
Eluent: Potassium hydroxide (KOH) gradient.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 100 µL.[1]
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection Mode: Selected Ion Monitoring (SIM) at m/z 77.[1]
-
Method 2: Direct Aqueous Injection for LC-MS/MS Analysis
This protocol is adapted from the method developed for potable water analysis.[3]
-
Sample Preparation:
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system.
-
Tandem Mass Spectrometer (MS/MS).
-
-
Chromatographic Conditions:
-
MS/MS Conditions:
Method 3: GC-MS with Ethylation and Solid-Phase Microextraction (SPME)
This protocol is based on the method for determining this compound in water and biological samples.[4]
-
Derivatization:
-
To a water sample, add ethanol and sulfuric acid.
-
Heat the mixture to facilitate the ethylation of this compound to ethyl fluoroacetate.
-
-
Extraction:
-
Perform headspace solid-phase microextraction (SPME) of the resulting ethyl fluoroacetate.
-
-
Instrumentation:
-
Gas Chromatograph (GC) with a suitable capillary column.
-
Mass Spectrometer (MS).
-
-
GC-MS Conditions:
-
Injection: Thermal desorption of the SPME fiber in the GC inlet.
-
Detection: Selected Ion Monitoring (SIM) mode for enhanced sensitivity.
-
Visualizations
Caption: Workflow for direct fluoroacetate analysis by IC-MS.
Caption: Workflow for fluoroacetate analysis by LC-MS/MS.
Caption: Workflow for fluoroacetate analysis by GC-MS with derivatization.
Caption: Mechanism of fluoroacetate toxicity via aconitase inhibition.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Sensitive and Reliable Method for Direct Identification of Fluoroacetate in Water | Labcompare.com [labcompare.com]
- 3. Direct aqueous injection of the fluoroacetate anion in potable water for analysis by liquid chromatography tandem mass-spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of this compound in water and biological samples by GC-FID and GC-MS in combination with solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. edn.com [edn.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of sodium fluoroacetate (Compound 1080) in biological tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GC and GC-MS determination of this compound and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nemc.us [nemc.us]
- 11. Determination of fluoroacetate and fluoride in blood serum by capillary zone electrophoresis using capacitively coupled contactless conductivity detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Fluoroacetic Acid Solutions
Welcome to the technical support center for fluoroacetic acid (FAA) solutions. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of your experimental solutions for long-term storage.
Frequently Asked Questions (FAQs)
Q1: What is the expected shelf-life of a this compound (FAA) aqueous solution?
There is limited specific data on the long-term stability of prepared FAA solutions. Unlike the highly stable trithis compound (TFA), FAA is known to be less stable and can degrade in aqueous environments.[1] The stability is highly dependent on storage conditions. For critical applications, it is recommended to use freshly prepared solutions or conduct an in-house stability study. As a general guideline for acidic solutions, a shelf-life of 2 years can be considered for unopened, properly stored commercial standards, but this should be verified after opening.[2]
Q2: What are the primary degradation pathways for FAA in solution?
The primary degradation pathways for FAA in solution under laboratory storage conditions are presumed to be hydrolysis and potentially photodegradation.
-
Hydrolysis: The carbon-fluorine bond can be cleaved, leading to the formation of glycolic acid and fluoride ions. The rate of hydrolysis is expected to be influenced by pH and temperature.[3][4]
-
Photodegradation: Like other haloacetic acids, FAA may be susceptible to degradation when exposed to UV light.[5] It is crucial to protect solutions from light to minimize this pathway.
Q3: What are the ideal storage conditions for long-term stability?
To maximize the shelf-life of your FAA solutions, adhere to the following storage conditions:
-
Temperature: Store solutions at a refrigerated temperature of 2-8°C.[6][7] For analytical standards, storage at -20°C in small, single-use aliquots can also be considered to prevent freeze-thaw cycles.[8]
-
Light: Always store solutions in amber glass vials or otherwise protected from light to prevent photodegradation.[2]
-
Container: Use tightly sealed, chemically resistant containers (e.g., borosilicate glass with PTFE-lined caps) to prevent evaporation and contamination.[1]
-
Atmosphere: For highly sensitive applications, purging the headspace of the container with an inert gas like nitrogen can help prevent oxidative degradation.
Q4: Are there any known stabilizers that can be added to FAA solutions?
Currently, there is no specific stabilizer that has been documented in the literature for extending the shelf-life of this compound solutions. The use of co-solvents or additives has not been established. The most effective strategy for ensuring stability is to control the storage conditions (temperature, light, pH) and prepare solutions in a high-purity solvent (e.g., HPLC-grade water).
Q5: How does pH affect the stability of FAA solutions?
The stability of many organic acids in aqueous solution is pH-dependent.[3][9] For haloacetic acids, hydrolysis rates can be influenced by pH. While specific data for FAA is limited, it is advisable to maintain a consistent pH, ideally in the acidic range (e.g., pH < 4), where the molecule is in its protonated form, which may be more stable against nucleophilic attack.[9] Buffering the solution could help maintain a stable pH, but the buffer itself should be tested for compatibility and potential catalytic effects on degradation.
Troubleshooting Guide
Issue 1: Unexpected changes in chromatographic results (peak area, retention time) over time.
-
Symptom: Decreasing peak area for FAA, appearance of new, unidentified peaks, or shifts in retention time.
-
Possible Cause: This is a primary indicator of FAA degradation. The formation of more polar degradants like glycolic acid can result in new, earlier-eluting peaks.
-
Solution:
-
Prepare a fresh FAA standard and re-analyze to confirm the shift is not due to instrument variability.
-
Review your storage conditions against the recommended guidelines (see FAQs). Ensure the solution has been consistently stored at the correct temperature and protected from light.
-
Perform a stability-indicating analysis (see Experimental Protocols) to identify and quantify potential degradation products.
-
Discard the old solution and prepare a fresh batch, ensuring to document the preparation date clearly.
-
Issue 2: The pH of the aqueous solution has changed since preparation.
-
Symptom: A measured increase or decrease in the pH of an unbuffered FAA solution over time.
-
Possible Cause: Degradation of FAA can lead to the formation of other acidic or neutral species, altering the overall hydrogen ion concentration. Alternatively, absorption of atmospheric CO₂ can lower the pH of unbuffered solutions. Leaching of alkali from certain types of glass containers can increase the pH.[3]
-
Solution:
-
Use high-quality borosilicate glass (Type I) vials to minimize leaching.
-
For applications where pH is critical, consider using a dilute, non-reactive acidic buffer (e.g., phosphate buffer, pH 3-4) after verifying its compatibility.
-
Always measure the pH of the solution before use and compare it to the initial value.
-
Issue 3: Visible precipitates have formed in the solution after refrigerated storage.
-
Symptom: Cloudiness or solid particles are visible in the solution upon removal from cold storage.
-
Possible Cause: The solubility of FAA is temperature-dependent.[10] While highly soluble in water, at high concentrations, the solubility limit may have been exceeded at refrigerated temperatures. Contamination could also lead to the precipitation of insoluble salts.
-
Solution:
-
Allow the solution to equilibrate to room temperature and gently agitate to see if the precipitate redissolves.
-
If the precipitate remains, it may be a contaminant or a degradation product. Do not use the solution.
-
When preparing concentrated stock solutions, consider using a co-solvent like DMSO, but verify its compatibility with your downstream application.[11] For long-term storage, it is often better to store lower concentration aliquots.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound Solutions
| Parameter | Recommended Condition | Rationale | Citation |
| Temperature | 2-8°C (Refrigerated) | Slows down the rate of chemical degradation (hydrolysis). | [6][7] |
| -20°C (Frozen, Single-Use Aliquots) | Provides maximum stability for long-term storage of analytical standards by minimizing chemical and microbial activity. Avoids repeated freeze-thaw cycles. | [8] | |
| Light Exposure | Store in amber vials or protect from light | Prevents potential photodegradation. | [2][5] |
| Container Type | Tightly-sealed Type I Borosilicate Glass with PTFE-lined cap | Ensures chemical inertness, prevents leaching of alkali, and minimizes evaporation. | [3] |
| pH | Acidic (pH < 4) | May improve stability by keeping the acid in its protonated form, reducing susceptibility to hydrolysis. | [9] |
| Solvent Purity | High-Purity (e.g., HPLC-grade) Water or Organic Solvent | Minimizes contaminants that could catalyze degradation or interfere with analysis. | [12] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol describes a general approach for a stability-indicating HPLC method to separate this compound from its potential primary degradant, glycolic acid, and to monitor its concentration over time. This method should be fully validated by the end-user for their specific application.
Objective: To quantify the concentration of FAA in a solution and detect the presence of glycolic acid.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | 20 mM Potassium Phosphate Buffer, pH adjusted to 2.5 with Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 20 µL |
| Column Temp. | 30°C |
| Sample Diluent | Mobile Phase |
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of FAA at 1 mg/mL in the mobile phase.
-
Prepare a stock solution of glycolic acid (potential degradant) at 1 mg/mL in the mobile phase.
-
Create a resolution standard by mixing both stock solutions.
-
Prepare a series of working calibration standards for FAA (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.
-
-
Sample Preparation:
-
Dilute the FAA solution to be tested with the mobile phase to fall within the calibration range.
-
-
Analysis:
-
Inject the resolution standard to confirm that the peaks for FAA and glycolic acid are well-separated (baseline resolution).
-
Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration).
-
Inject the prepared sample(s).
-
-
Calculation:
-
Determine the concentration of FAA in the sample by comparing its peak area to the standard curve.
-
Monitor for the appearance and growth of a peak at the retention time corresponding to glycolic acid.
-
Visualizations
Diagram 1: Troubleshooting Workflow for FAA Solution Instability
Caption: Workflow for diagnosing issues with stored this compound solutions.
Diagram 2: Degradation Pathway of this compound
Caption: Major potential degradation pathways for this compound in aqueous solution.
References
- 1. US3754029A - Continuous process for the purification of monochloroacetic acid - Google Patents [patents.google.com]
- 2. edulabchina.com [edulabchina.com]
- 3. Degradation kinetics of somatostatin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cefuroxime hydrolysis kinetics and stability predictions in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. MX2011000928A - Dilute aqueous peracid solutions and stabilization method. - Google Patents [patents.google.com]
- 7. Stability of antimicrobial activity of peracetic acid solutions used in the final disinfection process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Monohaloacetic acid drinking water disinfection by-products inhibit follicle growth and steroidogenesis in mouse ovarian antral follicles in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Degradation kinetics of mometasone furoate in aqueous systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. static1.squarespace.com [static1.squarespace.com]
- 11. The effect of pH on the toxicity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mourne Training Services: HPLC Troubleshooting Tip: Preventing Mobile Phase Problems When Using TFA [blog.mournetrainingservices.co.uk]
Technical Support Center: Troubleshooting Fluoroacetic Acid-Induced Toxicity in Cell Culture
Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluoroacetic acid (FAA) and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your cell culture experiments.
Frequently Asked Questions (FAQs)
This section addresses common problems encountered when studying this compound-induced toxicity in cell culture.
Q1: My cells are dying much faster or slower than expected after FAA treatment. What could be the cause?
Unexpected rates of cell death can be attributed to several factors:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to FAA. This is due to differences in metabolic rates, which affects the conversion of fluoroacetate to the toxic metabolite, fluorocitrate.[1] Cells with higher metabolic activity may show a more rapid toxic response.
-
Concentration Errors: Verify the concentration of your FAA stock solution and the final concentration in your culture medium. Serial dilution errors can lead to significant deviations from the intended experimental concentration.
-
Cell Density: The initial seeding density of your cells can influence the apparent toxicity. Higher density cultures may deplete the FAA from the medium more quickly, or cell-cell contact may provide some protective effects, leading to slower death. Conversely, very low-density cultures may be more susceptible to stress.
-
Medium Composition: The composition of your culture medium can impact FAA toxicity. For example, the presence of alternative energy sources may partially rescue cells from the metabolic block induced by fluorocitrate.
Q2: I am observing high variability in my results between replicate wells and different experiments. How can I improve consistency?
High variability is a common challenge in cell-based assays. Here are some steps to improve reproducibility:
-
Consistent Cell Health: Ensure your cells are in a healthy, logarithmic growth phase before seeding for an experiment. Avoid using cells that are over-confluent or have been in culture for too many passages.
-
Homogeneous Cell Seeding: Ensure a uniform distribution of cells in each well. After seeding, gently swirl the plate in a figure-eight motion to avoid concentrating cells in the center or at the edges of the wells.
-
Reagent and Compound Preparation: Prepare fresh dilutions of FAA for each experiment from a well-characterized stock solution. Ensure thorough mixing of the compound in the culture medium before adding it to the cells.
-
Incubation Conditions: Maintain consistent incubation times for cell seeding, compound treatment, and assay development. Small variations in timing can lead to significant differences in results, especially with a fast-acting toxicant.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the FAA and affect cell growth. To minimize this "edge effect," consider not using the outer wells for experimental samples and instead filling them with sterile PBS or media.
Q3: My cell viability assay (e.g., MTT, XTT) results are unclear or difficult to interpret. What are some common pitfalls?
Colorimetric assays like MTT measure metabolic activity, which can be directly affected by FAA's mechanism of action.
-
Mechanism of Action Interference: this compound inhibits the Krebs cycle, leading to a decrease in cellular metabolism and ATP production.[2] Assays that rely on metabolic activity (like MTT reduction) may show a decrease in signal that is not directly proportional to cell death, but rather a reflection of metabolic inhibition in living cells.
-
Timing of the Assay: The time point at which you perform the viability assay is critical. At early time points, cells may be metabolically compromised but still viable, leading to an underestimation of viability if using a metabolic assay. At later time points, extensive cell death may have already occurred. It is advisable to perform a time-course experiment to determine the optimal endpoint.
-
Control Wells: Include appropriate controls in your experiment:
-
Untreated Cells: To establish a baseline for normal metabolic activity.
-
Vehicle Control: To account for any effects of the solvent used to dissolve the FAA.
-
Positive Control: A known cytotoxic agent to ensure the assay is working correctly.
-
Q4: I suspect my cells are undergoing apoptosis, but I am not sure how to confirm it.
This compound has been shown to induce apoptosis in some cell types.[1] To confirm apoptosis, you can use a combination of assays:
-
Caspase Activity Assays: A hallmark of apoptosis is the activation of caspases. You can measure the activity of executioner caspases, such as caspase-3 and caspase-7, using commercially available kits.
-
TUNEL Assay: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, another key feature of late-stage apoptosis.
-
Annexin V Staining: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V is a protein that specifically binds to PS and can be used to identify apoptotic cells by flow cytometry or fluorescence microscopy.
Q5: My ATP quantification assay shows a rapid drop in ATP levels, but cell viability assays show a delayed response. Why is there a discrepancy?
This is an expected observation given the mechanism of FAA toxicity.
-
Primary vs. Secondary Effects: FAA's primary effect is the inhibition of the Krebs cycle, leading to a rapid depletion of cellular ATP.[2] Cell death is a secondary consequence of this energy crisis. Therefore, a decline in ATP levels will be one of the earliest detectable events.
-
Cellular Compensation: Cells may have some initial capacity to compensate for the energy deficit through anaerobic glycolysis. This can temporarily maintain membrane integrity and other functions associated with viability, leading to a delayed response in assays that measure these parameters.
Data Presentation: this compound Cytotoxicity
| Cell Line | Assay | Incubation Time | IC50 / Effective Concentration | Reference |
| PLHC-1 (Fish Hepatoma) | Neutral Red Uptake | 72 hours | ~0.5 mM | [1] |
| RTG-2 (Fish Fibroblast) | Neutral Red Uptake | 72 hours | > 0.5 mM (less sensitive than PLHC-1) | [1] |
| Astrocytes (in vitro) | ATP Levels | 2 hours | Significant decrease at 25 µM and 250 µM | [3] |
| Neurons (in vivo) | ATP Levels | Not specified | Decrease observed at 250 µM | [3] |
Mandatory Visualizations
Signaling Pathway of this compound Toxicity
The following diagram illustrates the mechanism by which this compound exerts its toxic effects within a cell.
Caption: Mechanism of this compound-induced metabolic disruption and cytotoxicity.
Experimental Workflow for Troubleshooting FAA Toxicity Assays
This diagram outlines a logical workflow for troubleshooting common issues in this compound toxicity experiments.
Caption: A streamlined workflow for troubleshooting this compound cell culture experiments.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess this compound-induced toxicity.
Cell Viability Assessment: MTT Assay
This protocol is adapted for a 96-well plate format and measures the metabolic activity of cells as an indicator of viability.
Materials:
-
Cells and appropriate culture medium
-
This compound (FAA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of FAA in culture medium. Remove the old medium from the wells and add 100 µL of the FAA-containing medium or control medium (untreated and vehicle controls).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well. Mix gently by pipetting up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
ATP Quantification Assay
This protocol uses a luciferase-based assay to measure intracellular ATP levels, a sensitive indicator of metabolic activity.
Materials:
-
Cells and appropriate culture medium
-
This compound (FAA)
-
Commercially available ATP quantification kit (e.g., CellTiter-Glo®)
-
96-well white opaque flat-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol, using a white opaque plate suitable for luminescence measurements.
-
Incubation: Incubate the plate for the desired exposure time.
-
Reagent Preparation: Prepare the ATP assay reagent according to the manufacturer's instructions. Allow the reagent to equilibrate to room temperature before use.
-
Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes. Add a volume of the ATP assay reagent equal to the volume of culture medium in each well (e.g., 100 µL).
-
Lysis and Signal Generation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: ATP levels can be quantified using an ATP standard curve. Results can be expressed as a percentage of the ATP level in untreated control cells.
Apoptosis Detection: Caspase-3/7 Activity Assay
This protocol measures the activity of caspase-3 and caspase-7, key executioner caspases in the apoptotic pathway.
Materials:
-
Cells and appropriate culture medium
-
This compound (FAA)
-
Commercially available Caspase-3/7 activity assay kit (e.g., Caspase-Glo® 3/7)
-
96-well white opaque flat-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the ATP quantification assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
Reagent Preparation: Prepare the caspase-glo reagent as per the manufacturer's protocol and allow it to equilibrate to room temperature.
-
Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add a volume of the caspase-glo reagent equal to the volume of culture medium in each well.
-
Signal Development: Mix the contents gently and incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity. Results are typically expressed as fold-change relative to the untreated control.
Apoptosis Detection: TUNEL Assay
This protocol detects DNA fragmentation in apoptotic cells using a 96-well plate format for imaging or a flow cytometry-based approach.
Materials:
-
Cells and appropriate culture medium
-
This compound (FAA)
-
Commercially available TUNEL assay kit
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Fluorescence microscope or flow cytometer
Procedure (for Fluorescence Microscopy):
-
Cell Culture and Treatment: Seed cells on sterile coverslips in a multi-well plate or in an imaging-compatible plate. Treat with FAA as previously described.
-
Fixation: After treatment, carefully remove the medium and wash the cells with PBS. Fix the cells with the fixation solution for 15-30 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize them with the permeabilization solution for 5-15 minutes at room temperature.
-
TUNEL Reaction: Wash the cells again with PBS. Prepare the TUNEL reaction mixture according to the kit manufacturer's instructions. Add the reaction mixture to the cells and incubate in a humidified chamber at 37°C for 1 hour, protected from light.
-
Staining and Imaging: Wash the cells to remove unincorporated nucleotides. If necessary, counterstain the nuclei with a DNA dye like DAPI. Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
-
Data Analysis: The percentage of TUNEL-positive cells can be determined by counting the number of fluorescent nuclei relative to the total number of nuclei.
References
- 1. Toxicology of fluoroacetate: a review, with possible directions for therapy research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. The Dose-Dependent Effects of Fluorocitrate on the Metabolism and Activity of Astrocytes and Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Fluoroacetic Acid Derivatization for GC-MS Analysis
Welcome to the technical support center for the derivatization of fluoroacetic acid (FAA) for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the derivatization of this challenging analyte.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for GC-MS analysis?
A1: this compound is a highly polar and non-volatile compound due to its carboxylic acid group.[1] Direct injection into a GC-MS system would result in poor chromatographic performance, including broad, tailing peaks and strong adsorption to the column and inlet, leading to inaccurate and irreproducible results. Derivatization chemically modifies the carboxylic acid group, converting it into a less polar and more volatile derivative, making it suitable for GC-MS analysis.[1]
Q2: What are the most common derivatization methods for this compound?
A2: The three most common derivatization methods for FAA for GC-MS analysis are:
-
Esterification: Reacting FAA with an alcohol (e.g., ethanol, propanol) in the presence of an acid catalyst to form a volatile ester.[2][3]
-
Alkylation (Pentafluorobenzylation): Using a reagent like pentafluorobenzyl bromide (PFBBr) to form a pentafluorobenzyl ester. This is particularly useful for enhancing sensitivity with an Electron Capture Detector (ECD) but is also compatible with MS.[4]
-
Silylation: Replacing the acidic proton of the carboxylic acid with a trimethylsilyl (TMS) group using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[5]
Q3: How do I choose the best derivatization method for my application?
A3: The choice of derivatization method depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
-
Esterification is a cost-effective and relatively simple method suitable for routine analysis.
-
Pentafluorobenzylation is preferred for trace-level analysis due to the enhanced sensitivity it provides, especially with an ECD.
-
Silylation is a versatile and rapid method, but the derivatives can be sensitive to moisture, and the reagents can sometimes introduce interfering peaks.[5][6]
Q4: Can I analyze this compound in biological samples like plasma or urine?
A4: Yes, but it requires careful sample preparation to minimize matrix effects. Biological samples contain numerous interfering compounds that can react with the derivatizing agents or co-elute with the FAA derivative.[7][8] It is crucial to perform a thorough sample cleanup, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), before derivatization to remove these interferences.[3]
Troubleshooting Guides
Problem 1: Low or No Derivatization Yield
| Possible Cause | Suggested Solution |
| Presence of Water | Moisture in the sample or reagents can hydrolyze the derivatization reagents and the formed derivatives, especially silylating agents. Ensure all glassware is thoroughly dried, use anhydrous solvents, and consider drying the sample extract with a drying agent like anhydrous sodium sulfate before adding the derivatization reagent.[5] |
| Incorrect Reagent-to-Analyte Ratio | An insufficient amount of derivatizing reagent will lead to incomplete reaction. A significant molar excess of the derivatization reagent is generally recommended to drive the reaction to completion.[5] |
| Suboptimal Reaction Temperature or Time | Derivatization reactions are sensitive to temperature and time. If the reaction is incomplete, consider increasing the reaction temperature or extending the reaction time. However, excessive heat can lead to the degradation of the analyte or derivative. It is recommended to optimize these parameters for your specific sample and analyte concentration.[9] |
| Degraded Derivatization Reagent | Derivatization reagents, particularly silylating agents, are sensitive to moisture and can degrade over time. Use fresh reagents and store them under anhydrous conditions as recommended by the manufacturer.[5] |
| Incorrect pH (for certain methods) | For some derivatization reactions, such as pentafluorobenzylation, the pH of the reaction mixture is critical for optimal yield. Ensure the pH is adjusted to the recommended range for the chosen method.[4] |
Problem 2: Poor Peak Shape (Tailing or Fronting Peaks)
| Possible Cause | Suggested Solution |
| Active Sites in the GC System | The GC inlet liner, column, or even the syringe can have active sites (e.g., free silanol groups) that interact with the analyte, causing peak tailing. Use a deactivated inlet liner and a high-quality, inert GC column. Regularly condition the column and trim the first few centimeters if contamination is suspected.[8] |
| Incomplete Derivatization | The presence of underivatized FAA will result in severe peak tailing. Re-optimize the derivatization procedure to ensure the reaction goes to completion. |
| Co-elution with Matrix Components | Interfering compounds from the sample matrix can co-elute with the analyte peak, causing distortion. Improve the sample cleanup procedure to remove these interferences. |
| Acidic Byproducts | Some derivatization reactions, like those using acyl anhydrides, can produce acidic byproducts that can damage the GC column and cause peak tailing. These byproducts should be removed before injection.[10] |
| Solvent Mismatch | A significant mismatch in polarity between the injection solvent and the GC stationary phase can cause peak distortion. If possible, dissolve the final derivative in a solvent that is compatible with the column phase. |
Problem 3: Extraneous or Unexpected Peaks in the Chromatogram
| Possible Cause | Suggested Solution |
| Derivatization Reagent Byproducts | The derivatization reagents themselves and their byproducts can produce peaks in the chromatogram. It is essential to run a reagent blank (all reagents without the sample) to identify these peaks. BSTFA and its byproducts are known to be volatile and may elute early in the chromatogram.[11] |
| Side Reactions | Under certain conditions, silylating reagents can react with some functional groups to form unexpected derivatives or byproducts, which are often referred to as silylation artifacts.[6] Optimizing the reaction conditions (e.g., temperature, time, and catalyst) can help minimize these side reactions. |
| Contamination | Contamination can be introduced from various sources, including solvents, glassware, or the sample itself. Use high-purity solvents and thoroughly clean all glassware. |
| Sample Matrix Interferences | Complex matrices, such as those from biological samples, can contain numerous compounds that may be derivatized along with the target analyte, leading to a complex chromatogram. Enhanced sample cleanup is crucial to minimize these interferences.[7] |
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported limits of detection (LOD) for different FAA derivatization methods. Note that these values can vary depending on the specific instrumentation and experimental conditions.
| Derivatization Method | Reagent | Typical Reaction Conditions | Reported LOD (in Water) | Reference |
| Esterification | Ethanol / Sulfuric Acid | Reflux for 4 hours | 0.001 µg/mL | [2] |
| Alkylation | Pentafluorobenzyl Bromide (PFBBr) | 60°C for a specified time at pH 6.5 | 0.42-0.50 µg/mL (Full Scan GC-MS) | [4] |
| Silylation | BSTFA + 1% TMCS | 60°C for 60 minutes | Not specifically reported for FAA, but generally provides low detection limits. | [2] |
Experimental Protocols
Protocol 1: Ethyl Esterification of this compound
This protocol is based on the Fischer esterification method.
Materials:
-
This compound sample
-
Ethanol (anhydrous)
-
Concentrated Sulfuric Acid
-
Saturated Sodium Bicarbonate solution
-
Dichloromethane or other suitable extraction solvent
-
Anhydrous Sodium Sulfate
-
GC vials
Procedure:
-
To a known amount of the dried sample containing this compound, add an excess of anhydrous ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., a few drops).
-
Reflux the mixture for at least 4 hours to ensure complete esterification.[12]
-
After cooling to room temperature, neutralize the excess acid by carefully adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the resulting ethyl fluoroacetate into a suitable organic solvent like dichloromethane.
-
Dry the organic extract over anhydrous sodium sulfate.
-
The extract is now ready for GC-MS analysis.
Protocol 2: Pentafluorobenzylation (PFB) of this compound
This protocol is adapted for the derivatization of acidic compounds.
Materials:
-
This compound sample
-
Pentafluorobenzyl bromide (PFBBr) solution
-
A suitable buffer to maintain pH 6.5
-
Toluene or other suitable organic solvent
-
Phase-transfer catalyst (e.g., polymer-bound tri-n-butyl-methylphosphonium bromide)
-
GC vials
Procedure:
-
Prepare an aqueous solution of the sample containing this compound.
-
Adjust the pH of the sample to 6.5 using a suitable buffer.
-
Add the extraction solvent (e.g., toluene) containing PFBBr and the phase-transfer catalyst.
-
Heat the mixture at 60°C for a predetermined optimal time (e.g., 1-2 hours) with vigorous stirring.[4]
-
After cooling, separate the organic layer.
-
The organic layer containing the PFB-derivative of FAA is ready for GC-MS analysis.
Protocol 3: Silylation of this compound with BSTFA + TMCS
This is a general protocol for silylation of carboxylic acids.
Materials:
-
Dried this compound sample
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
A suitable aprotic solvent (e.g., acetonitrile, pyridine - optional)
-
GC vials
Procedure:
-
Place the dried sample (e.g., 1-10 mg) into a clean, dry reaction vial.[5]
-
Add the silylating reagent (BSTFA + 1% TMCS). A molar excess of at least 2:1 of reagent to active hydrogens is recommended.[5] A solvent like acetonitrile can be used if the sample is not soluble in the reagent alone.
-
Cap the vial tightly and vortex to mix.
-
Heat the vial at 60-70°C for 30-60 minutes. Reaction time and temperature may need to be optimized.[2]
-
Cool the vial to room temperature.
-
The sample is now ready for direct injection into the GC-MS.
Visualizations
References
- 1. ocw.mit.edu [ocw.mit.edu]
- 2. Determination of this compound in water and biological samples by GC-FID and GC-MS in combination with solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GC and GC-MS determination of this compound and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 7. mdpi.com [mdpi.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. weber.hu [weber.hu]
- 10. gcms.cz [gcms.cz]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
Reducing background noise in fluoroacetate mass spectrometry
Welcome to the technical support center for fluoroacetate mass spectrometry analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and reduce background noise in their experiments.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during fluoroacetate analysis.
Issue: High Background Noise Across the Entire Spectrum
Q1: My mass spectrum shows a consistently high baseline, obscuring my fluoroacetate peak. What are the common causes and how can I fix this?
A1: A high, noisy baseline is a frequent issue in mass spectrometry and can originate from several sources. Here’s a systematic approach to troubleshoot this problem:
-
Solvent and Mobile Phase Contamination: The most common cause of high background noise is contaminated solvents.[1][2][3][4]
-
Troubleshooting Steps:
-
Prepare fresh mobile phases daily.
-
Run a blank injection with your current mobile phase. If the baseline is still high, the contamination is likely in your solvent.
-
Systematically replace your mobile phase components (water, acetonitrile, methanol, additives) with freshly prepared solutions from a new bottle of solvent to identify the source of contamination.[2]
-
-
System Contamination: Contaminants can build up in the LC/GC system, tubing, injector, or the mass spectrometer's ion source over time.[3][5]
-
Troubleshooting Steps:
-
Flush the entire LC or GC system with a strong, organic solvent mixture like isopropanol/methanol/acetonitrile/water.
-
Clean the ion source. Residues from previous samples and non-volatile salts can accumulate and create a high background.[3][6]
-
Check for and clean any contaminated sample vials or syringes.
-
-
-
Leaks: Air leaks in the system, particularly in a GC-MS, can introduce nitrogen, oxygen, and water, leading to a high background.[7][8]
Issue: Poor Signal-to-Noise Ratio for Fluoroacetate Peak
Q2: I can see my fluoroacetate peak, but the signal-to-noise ratio (S/N) is too low for accurate quantification. How can I improve it?
A2: A low S/N ratio can be due to either a weak analyte signal or high background noise. Here are strategies to improve it:
-
Optimize Ionization Source Parameters: The settings of your ion source significantly impact ionization efficiency.[4][5]
-
Sample Preparation and Cleanup: Matrix components from complex samples (e.g., blood, urine, tissue extracts) can co-elute with fluoroacetate and suppress its ionization, a phenomenon known as the matrix effect.[11][12][13][14][15]
-
Troubleshooting Steps:
-
Protein Precipitation: For biological samples like plasma or blood, protein precipitation with acetonitrile is a common first step.[16][17]
-
Solid-Phase Extraction (SPE): SPE can effectively remove interfering matrix components.[18] Mixed-mode anionic exchange (MAX) cartridges have been used for cleanup.[18]
-
Derivatization: Derivatizing fluoroacetate can improve its chromatographic properties and move it to a region of the spectrum with lower background noise.[16][19][20] Pentafluorobenzyl bromide (PFBBr) is a common derivatizing agent for GC-MS analysis.[16]
-
-
-
Chromatographic Optimization: Proper chromatographic separation is key to resolving fluoroacetate from matrix interferences.[13]
-
Troubleshooting Steps:
-
LC-MS: Experiment with different column chemistries (e.g., C8, C18) and mobile phase compositions.[9] A shallow gradient can improve separation.
-
GC-MS: Optimize the temperature ramp to ensure good peak shape and separation.
-
-
Issue: Presence of Specific Interfering Peaks
Q3: I am observing specific, recurring peaks in my chromatogram that are interfering with the detection of fluoroacetate. How can I identify and eliminate them?
A3: Recurring, specific peaks are often due to common contaminants in the lab environment or from the sample matrix itself.
-
Identify the Contaminant:
-
Troubleshooting Steps:
-
Use a high-resolution mass spectrometer to get an accurate mass of the interfering ion and predict its elemental composition.
-
Consult lists of common background ions. Common contaminants include plasticizers (phthalates), slip agents (erucamide, oleamide), and polymers like polyethylene glycol (PEG).[21][22][23]
-
-
-
Eliminate the Source of Contamination:
-
Troubleshooting Steps:
-
If phthalates are suspected, switch to phthalate-free labware (e.g., polypropylene tubes instead of certain plastics).
-
Ensure high-purity solvents and reagents are used.
-
Thoroughly clean the system to remove any accumulated contaminants.
-
-
Frequently Asked Questions (FAQs)
Q4: What is the best ionization mode for fluoroacetate analysis?
A4: For LC-MS analysis, electrospray ionization (ESI) in negative ion mode is typically used for fluoroacetate.[9][10][24] This is because the fluoroacetate molecule readily loses a proton to form the [M-H]⁻ ion. The negative ion mode often provides lower background noise compared to the positive mode.[25]
Q5: Should I use a derivatization step for my fluoroacetate analysis?
A5: Derivatization is often employed in GC-MS methods for fluoroacetate.[16][19][20] This is because fluoroacetic acid itself is not volatile enough for direct GC analysis. Derivatization converts it into a more volatile and less polar compound, improving its chromatographic behavior. For LC-MS, direct analysis without derivatization is common.[9][10] The choice depends on your sample matrix, desired sensitivity, and available instrumentation.
Q6: What are "matrix effects" and how do they increase background noise?
A6: Matrix effects occur when components in the sample matrix other than the analyte of interest alter the ionization efficiency of the analyte.[12][13][14][15] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal). These matrix components can also contribute to the overall chemical noise in the baseline, making it harder to detect the analyte of interest.[12]
Q7: Can I just dilute my sample to reduce matrix effects?
A7: Sample dilution can be a simple and effective way to reduce matrix effects.[13] However, this will also dilute your analyte, potentially making it undetectable if its initial concentration is low. This approach is only feasible when the assay has very high sensitivity.[13]
Data Summary
Table 1: Comparison of Fluoroacetate Detection Limits in Different Methods
| Analytical Method | Sample Matrix | Derivatization | Detection Limit | Reference |
| On-Line GPC-GC-MS | Blood | Pentafluorobenzyl bromide | 2.9 µg/L | [16] |
| LC-MS/MS | Potable Water | None | 0.4 µg/L | [9] |
| IC-MS | DI Water | None | 0.3 ppb (µg/L) | [10] |
| IC-MS | Drinking Water | None | 1.8 ppb (µg/L) | [10] |
Experimental Protocols
Protocol 1: Sample Preparation of Blood for GC-MS Analysis
This protocol is adapted from a method for determining fluoroacetate in blood.[16]
-
Protein Precipitation:
-
Mix the blood sample with acetonitrile in a 1:1 volume ratio.
-
Vortex for 3 minutes.
-
Centrifuge for 5 minutes and collect the supernatant.
-
-
Acidification and Salting Out:
-
Adjust the pH of the supernatant to <2 with 6 mol/L hydrochloric acid.
-
Add solid sodium chloride to create a supersaturated solution.
-
Vortex for 3 minutes and centrifuge for 5 minutes.
-
-
Derivatization:
-
To the supernatant, add sodium carbonate, anhydrous sodium sulfate, and an acetonitrile solution containing 10% pentafluorobenzyl bromide.
-
React the mixture at 65°C for 1 hour.
-
-
Cleanup and Analysis:
-
Filter the reaction solution through a 0.25 µm membrane.
-
Inject the filtrate into an on-line gel permeation chromatography (GPC) system for purification.
-
Collect the fraction containing the derivatized fluoroacetate for GC-MS analysis.
-
Protocol 2: Direct Aqueous Injection for LC-MS/MS Analysis of Water Samples
This protocol is based on a method for the direct analysis of fluoroacetate in potable water.[9]
-
Sample Preservation:
-
For tap water, dechlorinate with L-ascorbic acid (final concentration of 250 mg/L).
-
Add an anti-microbial agent like sodium omadine (final concentration of 64 mg/L).
-
-
Sample Preparation:
-
Vortex the sample.
-
Filter through a 0.22-µm polyvinylidene fluoride (PVDF) syringe filter.
-
Add 990 µL of the filtered sample to an LC vial.
-
Add 10 µL of a labeled internal standard (e.g., ¹³C₂-fluoroacetate).
-
-
LC-MS/MS Analysis:
Visualizations
Caption: Experimental workflow for GC-MS analysis of fluoroacetate in blood.
Caption: Troubleshooting logic for high background noise in mass spectrometry.
References
- 1. researchgate.net [researchgate.net]
- 2. echemi.com [echemi.com]
- 3. zefsci.com [zefsci.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. gmi-inc.com [gmi-inc.com]
- 6. Sample Preparation Guidelines – Analytical Instrumentation Center – UW–Madison [aic.sop.pharmacy.wisc.edu]
- 7. gentechscientific.com [gentechscientific.com]
- 8. agilent.com [agilent.com]
- 9. Direct aqueous injection of the fluoroacetate anion in potable water for analysis by liquid chromatography tandem mass-spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. Background noise in UPLC-MS/MS experience? - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Determination of Fluoroacetate in Poisoning Induced Blood by On-Line GPC-GC-MS with Derivatization [qikan.cmes.org]
- 17. protocols.io [protocols.io]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. sklac.nju.edu.cn [sklac.nju.edu.cn]
- 21. massspec.unm.edu [massspec.unm.edu]
- 22. mswil.com [mswil.com]
- 23. ccc.bc.edu [ccc.bc.edu]
- 24. nemc.us [nemc.us]
- 25. pubs.acs.org [pubs.acs.org]
Technical Support Center: Fluoroacetic Acid Detoxification in Biological Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluoroacetic acid (FAA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you with the detoxification of FAA in biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for detoxifying this compound in biological samples?
A1: The primary methods for detoxifying this compound (FAA) in biological samples are enzymatic. The two main enzymatic approaches involve the use of:
-
Fluoroacetate Dehalogenase (FAcD): This enzyme specifically catalyzes the cleavage of the carbon-fluorine bond in FAA, converting it to non-toxic glycolate and a fluoride ion.[1][2]
-
Glutathione S-Transferases (GSTs): Certain GST isozymes can detoxify FAA by conjugating it with glutathione, forming S-carboxymethylglutathione, which can be further metabolized and excreted.[3][4][5]
Q2: What is the mechanism of this compound toxicity?
A2: Fluoroacetate's toxicity stems from a process called "lethal synthesis."[6] Once in the body, FAA is converted to fluoroacetyl-CoA, which then enters the Krebs cycle. The enzyme citrate synthase mistakes fluoroacetyl-CoA for acetyl-CoA and condenses it with oxaloacetate to form fluorocitrate.[3][7] Fluorocitrate is a potent inhibitor of aconitase, a key enzyme in the Krebs cycle. This inhibition leads to a buildup of citrate and a shutdown of cellular energy production (ATP synthesis), ultimately causing cell death.[3][7]
Q3: Can I use chemical neutralization or physical removal methods for FAA in biological samples?
A3: While chemical neutralization and physical removal methods exist, they are generally not suitable for biological samples. Strong acids or bases that could neutralize FAA would also damage the biological matrix (e.g., proteins, cells). Physical removal methods like dialysis might be used in a clinical setting for treating poisoning but are not typically employed for in vitro sample detoxification in a research context due to their lack of specificity and potential to alter the sample composition. Enzymatic methods are preferred for their high specificity and compatibility with biological matrices.
Q4: How can I measure the concentration of this compound in my samples before and after detoxification?
A4: Several analytical methods can be used to quantify FAA in biological samples, including:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a common and sensitive method, often requiring derivatization of the FAA to make it volatile.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This method offers high specificity and sensitivity and can often be performed with minimal sample preparation.
-
Capillary Electrophoresis: This technique can also be used for the determination of FAA in samples like blood serum.[8]
Troubleshooting Guides
This section provides solutions to common problems you might encounter during your FAA detoxification experiments.
Enzymatic Detoxification using Fluoroacetate Dehalogenase (FAcD)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or no detoxification activity | 1. Inactive Enzyme: Improper storage (e.g., wrong temperature, repeated freeze-thaw cycles) can lead to loss of enzyme activity.[9] 2. Suboptimal Reaction Conditions: Incorrect pH, temperature, or buffer composition can inhibit enzyme function.[9] FAcD from Pseudomonas fluorescens has an optimal pH of 8.[10] 3. Presence of Inhibitors: Certain metal ions like Hg²⁺ and Ag²⁺ can inhibit FAcD activity.[10] | 1. Verify Enzyme Activity: Before your experiment, test the activity of your FAcD stock using a standard FAA solution. Store the enzyme in small aliquots at -80°C to minimize freeze-thaw cycles.[9] 2. Optimize Reaction Conditions: Ensure your reaction buffer is at the optimal pH and temperature for the specific FAcD you are using. Refer to the manufacturer's datasheet or relevant literature. 3. Check for Inhibitors: If your sample contains potential inhibitors, consider a sample cleanup step like dialysis or using a desalting column before adding the enzyme. |
| High variability between replicates | 1. Pipetting Errors: Inaccurate pipetting of the enzyme or sample can lead to inconsistent results.[9] 2. Incomplete Mixing: Failure to properly mix the reaction components.[9] 3. Temperature Gradients: Uneven temperature across your reaction plate or tubes.[9] | 1. Use Calibrated Pipettes: Ensure your pipettes are properly calibrated. For viscous solutions, consider using reverse pipetting. Prepare a master mix of reagents to add to all wells.[9] 2. Ensure Thorough Mixing: Gently vortex or pipette up and down to mix the reaction components thoroughly. 3. Equilibrate Temperatures: Allow all reagents and the reaction plate to equilibrate to the reaction temperature before starting the assay.[9] |
| Enzyme precipitation during the reaction | 1. Incorrect Buffer Conditions: The pH or ionic strength of the buffer may be causing the enzyme to precipitate. 2. High Enzyme Concentration: Using an excessively high concentration of the enzyme can sometimes lead to aggregation. | 1. Check Buffer Compatibility: Ensure the buffer is compatible with your purified FAcD. You may need to perform a buffer exchange for your sample. 2. Optimize Enzyme Concentration: Determine the optimal enzyme concentration through a titration experiment. |
Enzymatic Detoxification using Glutathione S-Transferases (GSTs)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low detoxification efficiency | 1. Low GST Activity: The specific GST isozyme you are using may have low activity towards FAA. GSTZ1C has been shown to have activity, but with low affinity for FAA.[11] 2. Insufficient Glutathione (GSH): GSTs require GSH as a co-substrate. Low levels of GSH will limit the reaction rate.[12] 3. Inappropriate Assay Conditions: Incorrect pH or temperature can affect GST activity. | 1. Select Appropriate GST Isozyme: If possible, use a GST isozyme known to have activity against FAA, such as GSTZ1.[11] 2. Ensure Sufficient GSH: Supplement your reaction mixture with an adequate concentration of reduced glutathione. 3. Optimize Reaction Conditions: Refer to the literature or kit instructions for the optimal pH and temperature for your GST enzyme. |
| High background signal in control samples | 1. Non-enzymatic Reaction: There might be a slow, non-enzymatic reaction between FAA and GSH. 2. Contaminated Reagents: Your reagents may be contaminated with substances that interfere with the assay. | 1. Run a No-Enzyme Control: Always include a control with all components except the GST enzyme to measure the rate of the non-enzymatic reaction. Subtract this rate from your experimental samples. 2. Use High-Purity Reagents: Ensure all your reagents, especially GSH, are of high purity. |
| Inconsistent results | 1. Pipetting and Mixing Errors: Similar to FAcD assays, inaccuracies in pipetting and incomplete mixing can lead to variability.[9] 2. GSH Oxidation: Glutathione can oxidize over time, reducing its availability for the enzymatic reaction. | 1. Follow Good Pipetting Practices: Use calibrated pipettes and prepare master mixes.[9] 2. Prepare Fresh GSH: Prepare your glutathione solution fresh for each experiment to ensure its reduced state. |
Data Presentation
Table 1: Kinetic Parameters of Fluoroacetate Dehalogenases
| Enzyme Source | Substrate | Km (mM) | Vmax (U/mg) | Optimal pH | Reference |
| Burkholderia sp. FA1 | Fluoroacetate | 9.1 | 61 | 9.5 | [13] |
| Burkholderia sp. FA1 | Chloroacetate | 15 | 2.6 | 9.5 | [13] |
| Pseudomonas fluorescens DSM 8341 | Fluoroacetate | 0.68 | N/A | 8 | [10] |
| Mouse Liver Cytosol | Fluoroacetate | 7.0 | N/A | >7.8 | [12] |
Note: U (Unit) is defined as the amount of enzyme that catalyzes the dehalogenation of 1 μmol of haloacetate per minute.
Table 2: Detoxification Efficiency of a Genetically Modified Rumen Bacterium
| Bacterium | Gene Inserted | Detoxification Rate (nmol/min/mg bacterial protein) | Reference |
| Butyrivibrio fibrisolvens | Fluoroacetate dehalogenase (DelH1) from Delftia acidovorans | 10 | [3] |
Experimental Protocols
Protocol 1: Enzymatic Detoxification of Fluoroacetate in Serum using Fluoroacetate Dehalogenase (FAcD)
Objective: To enzymatically degrade fluoroacetate in a serum sample using purified fluoroacetate dehalogenase.
Materials:
-
Serum sample containing fluoroacetate
-
Purified Fluoroacetate Dehalogenase (FAcD)
-
Reaction Buffer (e.g., 100 mM Tris-sulfate, pH 9.5)[13]
-
Reaction termination solution (e.g., 1.5 M Sulfuric Acid)[13]
-
Microcentrifuge tubes or 96-well plate
-
Incubator or water bath set to 30°C[13]
-
Analytical instrument for FAA quantification (e.g., GC-MS, LC-MS/MS)
Procedure:
-
Sample Preparation: Thaw the serum sample on ice. If necessary, dilute the sample with the reaction buffer to bring the FAA concentration into the working range of your analytical method.
-
Reaction Setup:
-
In a microcentrifuge tube, add a specific volume of the serum sample.
-
Add the reaction buffer to a final volume that is appropriate for your analytical method.
-
Initiate the reaction by adding a predetermined amount of purified FAcD. The optimal enzyme concentration should be determined empirically.
-
Include a negative control sample containing serum and buffer but no enzyme.
-
-
Incubation: Incubate the reaction mixture at 30°C for a specific period (e.g., 60 minutes). The incubation time may need to be optimized based on the initial FAA concentration and enzyme activity.
-
Reaction Termination: Stop the reaction by adding the termination solution (e.g., 11.1 µl of 1.5 M sulfuric acid for a 100 µl reaction).[13]
-
Sample Analysis:
-
Centrifuge the terminated reaction mixture to pellet any precipitated protein.
-
Analyze the supernatant for the remaining FAA concentration using a validated analytical method.
-
-
Data Analysis: Calculate the percentage of FAA detoxification by comparing the final concentration in the enzyme-treated sample to the initial concentration in the control sample.
Protocol 2: Glutathione S-Transferase (GST) Activity Assay for Fluoroacetate Detoxification
Objective: To assess the potential of a GST-containing sample (e.g., liver cytosol) to detoxify fluoroacetate.
Materials:
-
Biological sample (e.g., liver cytosol preparation)
-
Fluoroacetate solution
-
Reduced Glutathione (GSH) solution (prepare fresh)
-
Assay Buffer (e.g., 100 mM phosphate buffer, pH 7.4)
-
Detection reagent for a specific GST assay (e.g., 1-chloro-2,4-dinitrobenzene (CDNB) for a general GST activity assay, or a method to measure S-carboxymethylglutathione)
-
Spectrophotometer or plate reader
-
Microcentrifuge tubes or 96-well plate
Procedure:
-
Sample Preparation: Prepare a cytosolic fraction from the tissue of interest (e.g., liver) using standard cell fractionation techniques. Determine the protein concentration of the cytosol.
-
Reaction Setup:
-
In a 96-well plate, add the assay buffer.
-
Add the cytosolic sample.
-
Add the freshly prepared GSH solution.
-
Initiate the reaction by adding the fluoroacetate solution.
-
Include necessary controls:
-
No-enzyme control (buffer, GSH, FAA)
-
No-substrate control (cytosol, buffer, GSH)
-
Positive control (if available, a purified GST known to metabolize FAA)
-
-
-
Incubation: Incubate the plate at a suitable temperature (e.g., 37°C) for a defined period.
-
Detection:
-
This step will depend on your chosen method for measuring the product. If you are using a coupled assay with a chromogenic substrate like CDNB, you would monitor the change in absorbance over time.
-
Alternatively, you can stop the reaction and analyze the formation of S-carboxymethylglutathione using LC-MS/MS.
-
-
Data Analysis: Calculate the rate of FAA detoxification based on the rate of product formation, normalized to the protein concentration of your sample.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Dehalogenases: From Improved Performance to Potential Microbial Dehalogenation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluoroacetate in plants - a review of its distribution, toxicity to livestock and microbial detoxification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of fluoroacetate-specific dehalogenase and glutathione transferase in the metabolism of fluoroacetamide and 2,4-dinitrofluorobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Determination of fluoroacetate and fluoride in blood serum by capillary zone electrophoresis using capacitively coupled contactless conductivity detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Purification and properties of fluoroacetate dehalogenase from Pseudomonas fluorescens DSM 8341 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Is fluoroacetate-specific defluorinase a glutathione S-transferase? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The enzymatic defluorination of fluoroacetate in mouse liver cytosol: the separation of defluorination activity from several glutathione S-transferases of mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. X-Ray Crystallographic and Mutational Studies of Fluoroacetate Dehalogenase from Burkholderia sp. Strain FA1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Fluoroacetic Acid Solubility in Organic Solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fluoroacetic acid and its solubility in organic solvents.
WARNING: Extreme Toxicity
This compound and its salts are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin. All handling of this compound must be performed in a properly functioning chemical fume hood with appropriate personal protective equipment (PPE), including, but not limited to, chemical-resistant gloves (nitrile or neoprene), a lab coat, and chemical splash goggles.[1][2] Always consult the Safety Data Sheet (SDS) and your institution's safety protocols before beginning any work.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the dissolution of this compound in organic solvents.
Issue 1: this compound is not dissolving or is dissolving very slowly.
-
Possible Cause 1: Incorrect Solvent Choice. this compound is a polar molecule and will have poor solubility in nonpolar organic solvents.[3]
-
Solution: Select a polar organic solvent. Polar protic solvents like methanol and ethanol, and polar aprotic solvents like acetone and dimethyl sulfoxide (DMSO) are generally suitable.[3]
-
-
Possible Cause 2: Low Temperature. The solubility of solids in liquids generally increases with temperature.[3]
-
Solution: Gently warm the solvent while stirring. Ensure the temperature is kept well below the boiling point of the solvent.
-
-
Possible Cause 3: Insufficient Agitation. Without proper mixing, the solvent around the solid can become saturated, slowing down dissolution.
-
Solution: Use a magnetic stirrer or vortex mixer to ensure the solution is well-agitated.
-
-
Possible Cause 4: Impure this compound. Impurities can affect the solubility of a compound.
-
Solution: Use high-purity this compound. If the purity is , it may need to be purified by appropriate methods.
-
-
Possible Cause 5: Insufficient Solvent. There may not be enough solvent to dissolve the amount of this compound added.
-
Solution: Add more solvent in measured increments until the solid is fully dissolved. Refer to the solubility data table below for guidance.
-
Issue 2: The solution is cloudy or a precipitate forms after initial dissolution.
-
Possible Cause 1: Supersaturated Solution. The solution may have been temporarily holding more solute than it can at equilibrium, especially if it was heated and then cooled.
-
Solution: Gently reheat the solution to redissolve the precipitate and then allow it to cool slowly. If the precipitate reappears, it indicates that the concentration is above the solubility limit at that temperature.
-
-
Possible Cause 2: Reaction with Solvent or Impurities. this compound is a reactive compound and may react with certain solvents or impurities, leading to the formation of an insoluble product.
-
Solution: Ensure the solvent is of high purity and free from contaminants. Check for any known incompatibilities between this compound and the chosen solvent.
-
-
Possible Cause 3: Presence of Water. If using a non-aqueous solvent, the presence of water could affect solubility.
-
Solution: Use anhydrous solvents and dry glassware to minimize the presence of water.
-
Frequently Asked Questions (FAQs)
Q1: In which types of organic solvents is this compound most soluble?
A1: this compound is a polar molecule due to the presence of the electronegative fluorine atom and the carboxylic acid group.[3] Therefore, it is most soluble in polar organic solvents. This includes polar protic solvents, such as methanol and ethanol, and polar aprotic solvents, like acetone and dimethyl sulfoxide (DMSO), due to favorable dipole-dipole interactions and the potential for hydrogen bonding.[3] Its solubility is significantly lower in non-polar solvents like hexane and toluene.
Q2: How does temperature affect the solubility of this compound?
A2: For most solid solutes dissolving in liquid solvents, an increase in temperature will lead to an increase in solubility.[3] If you are experiencing difficulty dissolving this compound, gentle warming of the solution with agitation can be an effective method to increase the rate and extent of dissolution.
Q3: Is this compound stable in organic solvents?
A3: this compound is generally stable in common organic solvents under standard laboratory conditions. However, as a carboxylic acid, it can react with basic solvents or impurities. It is important to use pure, dry solvents to avoid unwanted reactions.
Q4: What are the primary safety precautions to take when preparing solutions of this compound?
A4: Due to its high toxicity, strict safety protocols must be followed:
-
Engineering Controls: Always work in a certified chemical fume hood to avoid inhalation of any dust or vapors.[1][2]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (double-gloving is recommended), a flame-resistant lab coat, and chemical splash goggles.[1][2]
-
Handling: Avoid creating dust when handling the solid. Use a plastic spatula instead of a metal one.
-
Spill Response: Have a spill kit readily available that is appropriate for acidic and highly toxic materials.
-
Waste Disposal: Dispose of all waste, including empty containers and contaminated PPE, as hazardous waste according to your institution's guidelines.[4][5]
Q5: How can I determine the solubility of this compound in a new organic solvent?
A5: A general protocol for determining solubility is provided in the "Experimental Protocols" section below. This involves adding small, known amounts of this compound to a fixed volume of the solvent at a constant temperature until no more solute dissolves.
Data Presentation
Table 1: Qualitative and Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Polar Protic | Methanol | High | The carboxylic acid group can form strong hydrogen bonds with the hydroxyl group of the solvent. |
| Ethanol | High | Similar to methanol, strong hydrogen bonding is possible.[6][7] | |
| Polar Aprotic | Acetone | High | Acetone is a polar solvent that can act as a hydrogen bond acceptor.[3] |
| Dimethyl Sulfoxide (DMSO) | High | DMSO is a strong hydrogen bond acceptor and can effectively solvate the polar this compound. | |
| Acetonitrile | Moderate | A polar aprotic solvent that should be a reasonably good solvent for this compound. | |
| Nonpolar | Hexane | Low | As a nonpolar solvent, it lacks the ability to form strong interactions with the polar this compound molecule. |
| Toluene | Low | Toluene is a nonpolar aromatic solvent and is not expected to be a good solvent for this compound. |
Experimental Protocols
Protocol for Preparing a Stock Solution of this compound in a Polar Organic Solvent (e.g., Methanol)
-
Preparation and Safety:
-
Ensure all work is conducted in a certified chemical fume hood.
-
Don appropriate PPE: double gloves, lab coat, and chemical splash goggles.
-
Have a calibrated balance and appropriate volumetric flasks and glassware ready.
-
Ensure all glassware is clean and dry.
-
-
Procedure:
-
Weigh the desired amount of this compound in a tared, clean, and dry container.
-
Carefully transfer the weighed this compound to a volumetric flask of the desired volume.
-
Add a small amount of the organic solvent (e.g., methanol) to the flask to wet the solid.
-
Gently swirl the flask to begin the dissolution process.
-
If necessary, place the flask on a magnetic stir plate with a stir bar and stir until the solid is fully dissolved. Gentle warming can be applied if dissolution is slow.
-
Once dissolved, carefully add the solvent to the calibration mark on the volumetric flask.
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
Clearly label the solution with the compound name, concentration, solvent, date, and appropriate hazard warnings.
-
Protocol for the Gravimetric Determination of this compound Solubility
-
Preparation:
-
Set up a temperature-controlled shaker or water bath.
-
Use small, sealable glass vials.
-
Have a calibrated analytical balance and a filtration setup (e.g., syringe with a solvent-resistant filter).
-
-
Procedure:
-
Add a known volume of the desired organic solvent to a vial.
-
Place the vial in the temperature-controlled environment and allow it to equilibrate.
-
Add a small, pre-weighed amount of this compound to the vial.
-
Seal the vial and agitate it at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
After the equilibration period, observe the vial. If all the solid has dissolved, add another pre-weighed amount of this compound and repeat the equilibration.
-
Continue this process until a saturated solution is formed (i.e., excess solid remains undissolved).
-
Carefully take a known volume of the clear supernatant using a pre-weighed, airtight syringe and filter it into a pre-weighed vial.
-
Weigh the vial containing the saturated solution to determine the mass of the solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature.
-
Once the solvent is completely evaporated, weigh the vial containing the dry this compound residue.
-
Calculate the solubility in g/100g of solvent.
-
References
- 1. ehs.washington.edu [ehs.washington.edu]
- 2. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. web.mit.edu [web.mit.edu]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. This compound | CH2FCOOH | CID 5237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
Preventing contamination in trace analysis of fluoroacetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing contamination during the trace analysis of fluoroacetate.
Troubleshooting Guides
Issue 1: High Background or Baseline Noise in Chromatogram
Q1: My chromatogram shows a high background or noisy baseline. What are the potential sources of this interference and how can I resolve it?
A1: High background or a noisy baseline in fluoroacetate analysis can originate from several sources. It is a significant concern as it can mask the analyte signal and affect the accuracy of quantification.
Potential Sources and Solutions:
-
Contaminated Solvents or Reagents:
-
Problem: Solvents (e.g., water, acetonitrile, methanol) and reagents used in mobile phases or sample preparation may contain trace-level impurities that interfere with the analysis.
-
Solution: Use high-purity, LC-MS grade or equivalent solvents and reagents. Prepare fresh mobile phases daily and filter them before use. It is also advisable to run solvent blanks to check for contamination.
-
-
Leaching from Labware and Equipment:
-
Problem: Plasticizers, additives, or previously analyzed compounds can leach from pipette tips, vials, tubing, and other laboratory equipment, contributing to background noise.
-
Solution: Use high-quality polypropylene or glass labware. Pre-rinse all labware with high-purity solvent before use. Where possible, use dedicated glassware for fluoroacetate analysis to avoid cross-contamination.
-
-
Matrix Effects:
-
Problem: Complex sample matrices, such as milk, urine, or tissue homogenates, can introduce a multitude of interfering compounds.[1][2]
-
Solution: Employ robust sample preparation techniques to remove matrix components. Techniques like protein precipitation, solid-phase extraction (SPE), or liquid-liquid extraction (LLE) are effective in cleaning up samples before analysis.[2][3] The use of a high-capacity chromatography column can also help in separating the analyte from matrix ions.
-
-
Instrument Contamination:
-
Problem: The analytical instrument itself, including the injector, column, and mass spectrometer, can be a source of contamination from previous analyses. Carryover from highly concentrated samples can be a significant issue.[1]
-
Solution: Implement a rigorous cleaning protocol for the instrument between analyses. This should include flushing the injection port and column with a strong solvent. Injecting several blank samples after a high-concentration sample can help to assess and mitigate carryover.
-
Issue 2: Poor Peak Shape or Tailing
Q2: I am observing poor peak shape, specifically peak tailing, for my fluoroacetate standard and samples. What could be the cause and how can I improve it?
A2: Poor peak shape, such as tailing, can compromise the resolution and integration of chromatographic peaks, leading to inaccurate quantification.
Potential Causes and Solutions:
-
Column Issues:
-
Problem: The analytical column may be degraded, contaminated, or not suitable for the analysis.
-
Solution: Ensure the column is appropriate for the analysis of a small, polar compound like fluoroacetate. A C8 or a mixed-mode column may be suitable.[1] If the column is old or has been used extensively, consider replacing it. A guard column can also be used to protect the analytical column from contamination.
-
-
Mobile Phase pH:
-
Problem: The pH of the mobile phase can significantly affect the ionization state of fluoroacetate (pKa ~2.72) and its interaction with the stationary phase.[1]
-
Solution: Adjust the mobile phase pH to ensure consistent ionization of the analyte. For reversed-phase chromatography, a mobile phase with a low percentage of a weak acid, such as 0.005% acetic acid, has been shown to provide optimal ionization.[1]
-
-
Secondary Interactions:
-
Problem: The analyte may be interacting with active sites on the stationary phase or other components of the chromatographic system, leading to peak tailing.
-
Solution: The addition of a small amount of an ion-pairing reagent to the mobile phase can sometimes help to reduce secondary interactions and improve peak shape.[1] However, this should be done cautiously as it can affect mass spectrometry performance.
-
Issue 3: Low Analyte Recovery
Q3: My recovery of fluoroacetate from spiked samples is consistently low. What are the likely reasons for this and what steps can I take to improve it?
A3: Low and inconsistent recovery is a common issue in trace analysis and can significantly impact the accuracy and reliability of the results.
Potential Reasons and Solutions:
-
Inefficient Extraction:
-
Problem: The chosen sample preparation method may not be effectively extracting fluoroacetate from the sample matrix.
-
Solution: Optimize the extraction procedure. This may involve adjusting the pH during liquid-liquid extraction, using a different sorbent for solid-phase extraction, or employing a more effective protein precipitation agent. For instance, tungstic acid has been used for protein precipitation in milk samples.[3]
-
-
Analyte Degradation:
-
Problem: Fluoroacetate may be degrading during sample preparation or storage.
-
Solution: Ensure that samples are processed and stored under appropriate conditions. This may include refrigeration and protection from light. For water samples, preservation with agents like L (+)-ascorbic acid and sodium omadine has been documented.[1]
-
-
Adsorption to Labware:
-
Problem: Fluoroacetate can adsorb to the surfaces of glass or plastic labware, leading to losses.
-
Solution: Silanizing glassware can help to reduce active sites and prevent adsorption. Using low-adsorption polypropylene labware is also a good practice.
-
-
Derivatization Issues (if applicable):
-
Problem: If a derivatization step is used (e.g., for GC-MS analysis), the reaction may be incomplete or the derivative may be unstable.
-
Solution: Optimize the derivatization reaction conditions, including reagent concentrations, temperature, and reaction time. Ensure that the derivative is stable under the analytical conditions.
-
Frequently Asked Questions (FAQs)
Q4: What are the most common sources of fluoroacetate contamination in a laboratory setting?
A4: The most common sources of fluoroacetate contamination in a laboratory are:
-
Cross-contamination from other samples: Handling high-concentration samples or standards in the same area as trace-level samples can lead to contamination.
-
Contaminated glassware and equipment: Reusing glassware without proper cleaning can introduce fluoroacetate from previous experiments.
-
Reagents and solvents: Trace amounts of fluoroacetate or interfering compounds can be present in lower-grade reagents and solvents.
-
Personal Protective Equipment (PPE): Contaminated gloves or lab coats can transfer fluoroacetate to work surfaces and samples.
Q5: What is the best way to clean laboratory glassware to prevent fluoroacetate contamination?
A5: A thorough cleaning procedure is essential. A recommended multi-step process is as follows:
-
Pre-rinse: Rinse the glassware with deionized water to remove any gross contamination.
-
Soak: Soak the glassware in a laboratory-grade detergent solution.
-
Scrub: Use appropriate brushes to scrub all surfaces of the glassware.
-
Rinse: Rinse thoroughly with deionized water, followed by a final rinse with high-purity water (e.g., Milli-Q or equivalent).
-
Solvent Rinse: Rinse with a high-purity solvent such as methanol or acetonitrile.
-
Dry: Dry the glassware in an oven at a suitable temperature.
Q6: Should I use derivatization for fluoroacetate analysis?
A6: The decision to use derivatization depends on the analytical technique and the required sensitivity.
-
For GC-MS: Derivatization is often necessary to make the polar and non-volatile fluoroacetate amenable to gas chromatography.[1] Common derivatizing agents include 3-nitroaniline.[2][3]
-
For LC-MS/MS: Direct analysis without derivatization is often possible and preferred for high-throughput applications.[1][4] This simplifies the sample preparation process and reduces a potential source of error.
Q7: How can I minimize matrix effects in my analysis?
A7: Minimizing matrix effects is crucial for accurate quantification. Here are some strategies:
-
Effective Sample Cleanup: Use techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components from the sample matrix.[2][3]
-
Dilution: Diluting the sample can reduce the concentration of matrix components, but this may compromise the limit of detection.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is similar to the samples being analyzed. This helps to compensate for any signal suppression or enhancement caused by the matrix.[3]
-
Use of an Internal Standard: An isotopically labeled internal standard, such as ¹³C₂D₂–MFA, is highly recommended.[3] It co-elutes with the analyte and experiences similar matrix effects, allowing for more accurate quantification.
Data Presentation
Table 1: Comparison of Analytical Methods for Fluoroacetate Detection
| Analytical Method | Derivatization Required | Typical Limit of Quantification (LOQ) | Sample Matrix | Reference |
| GC-MS/MS | Yes (with 3-nitroaniline) | 0.0042 µg/L | Milk | [3] |
| GC-MS/MS | Yes (with 3-nitroaniline) | 0.0085 µg/kg | Milk Powder | [3] |
| LC-MS/MS | Yes (with 3-nitroaniline) | 0.00033 µg/L | Milk | [3] |
| LC-MS/MS | Yes (with 3-nitroaniline) | 0.0088 µg/kg | Milk Powder | [3] |
| LC-MS/MS | No (Direct Aqueous Injection) | 2 µg/L | Potable Water | [1] |
| IC-MS | No | 1.8 ppb | Fortified Drinking Water | [5] |
Experimental Protocols
Protocol 1: Fluoroacetate Analysis in Milk by GC-MS/MS with Derivatization
This protocol is adapted from a sensitive method for the determination of sodium fluoroacetate in milk.[3]
-
Protein Precipitation:
-
To a 10 mL sample of milk, add 2 mL of tungstic acid solution.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a mixed-mode anionic exchange (MAX) SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 5 mL of 5% ammonium hydroxide in water.
-
Elute the analyte with 5 mL of 2% formic acid in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the residue in 100 µL of a solution containing 3-nitroaniline (3-NA) and N,N'-dicyclohexylcarbodiimide (DCC) in acetonitrile.
-
Heat the mixture at 60°C for 30 minutes.
-
Cool to room temperature.
-
-
GC-MS/MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS/MS system.
-
Use a suitable capillary column for separation.
-
Operate the mass spectrometer in negative chemical ionization (NCI) mode for detection.
-
Quantify using a matrix-matched calibration curve with a stable isotope-labeled internal standard.[3]
-
Protocol 2: Direct Aqueous Injection of Fluoroacetate in Potable Water by LC-MS/MS
This protocol is based on a high-throughput method for the analysis of the fluoroacetate anion (FAA) in potable water.[1]
-
Sample Preservation and Preparation:
-
Collect water samples in appropriate containers.
-
Preserve the samples with L (+)-ascorbic acid and sodium omadine.[1]
-
Filter the sample through a 0.22 µm filter prior to analysis.
-
-
LC-MS/MS Analysis:
-
Inject the filtered sample directly into the LC-MS/MS system.
-
Use a C8 reversed-phase column for chromatographic separation.[1]
-
Employ a mobile phase gradient suitable for separating the fluoroacetate anion.
-
Operate the mass spectrometer in negative electrospray ionization (ESI) mode.
-
Use tandem mass spectrometry (MS/MS) for detection and confirmation of the analyte.
-
Quantify using an isotope dilution method with a labeled internal standard.
-
Visualizations
Caption: Workflow for Fluoroacetate Analysis in Milk by GC-MS/MS.
Caption: Troubleshooting High Background Noise in Fluoroacetate Analysis.
References
- 1. Direct aqueous injection of the fluoroacetate anion in potable water for analysis by liquid chromatography tandem mass-spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ultra-trace determination of sodium fluoroacetate (1080) as monofluoroacetate in milk and milk powder by GC-MS/MS and LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Fluoroacetic Acid Safety and Handling
Due to the highly toxic nature of fluoroacetic acid and its derivatives, providing information on enhancing its synthesis is restricted. However, I can provide a technical support guide focused on safety, handling, and the biochemical mechanism of action for researchers who may encounter this compound. This guide is for informational and safety purposes only.
This guide provides critical safety information, answers to frequently asked questions, and protocols for handling this compound and its salts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered highly hazardous?
This compound and its salts (e.g., sodium fluoroacetate) are organofluorine compounds. They are extremely toxic to mammals, including humans, because they disrupt cellular metabolism. This disruption occurs through a process called "lethal synthesis," where the body converts fluoroacetate into fluorocitrate. This subsequent molecule then inhibits aconitase, a crucial enzyme in the citric acid cycle (Krebs cycle), leading to a shutdown of cellular energy production and citrate accumulation.
Q2: What are the primary routes of exposure and initial symptoms?
Exposure can occur through inhalation, ingestion, or skin contact. Symptoms may be delayed for several hours and include nausea, vomiting, abdominal pain, and anxiety. These can progress to more severe symptoms such as seizures, cardiac arrhythmias, and respiratory failure. Due to the delayed onset of symptoms, any suspected exposure requires immediate medical attention.
Q3: What personal protective equipment (PPE) is mandatory when handling this compound?
A comprehensive PPE strategy is essential. This includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) are required. Double-gloving is often recommended.
-
Eye Protection: Chemical splash goggles and a face shield.
-
Body Protection: A chemical-resistant lab coat or apron. For larger quantities, a full-body suit may be necessary.
-
Respiratory Protection: All work should be conducted in a certified chemical fume hood to prevent inhalation. If there is a risk of aerosol generation outside of a fume hood, a respirator with appropriate cartridges should be used.
Q4: What is the immediate first aid response for an accidental exposure?
Immediate and decisive action is critical:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove all contaminated clothing while flushing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Ingestion: Do NOT induce vomiting. The person should rinse their mouth with water.
-
Inhalation: Move the person to fresh air immediately.
In all cases of suspected exposure, seek immediate professional medical attention and provide the Safety Data Sheet (SDS) to the emergency responders.
Data Presentation: Toxicity
The toxicity of sodium fluoroacetate varies significantly between species. The following table summarizes the approximate median lethal dose (LD50) for various animals.
| Species | Route | LD50 (mg/kg) |
| Human | Oral | 2 - 10 (estimated) |
| Dog | Oral | 0.06 - 0.2 |
| Rat | Oral | 0.22 |
| Rabbit | Oral | 0.4 |
| Chicken | Oral | 6.0 - 8.0 |
Data compiled from multiple toxicological sources. Values are approximate and can vary.
Protocols
Experimental Protocol: General Decontamination of a Small Spill
Objective: To safely neutralize and clean a small spill (less than 100 mL) of a dilute this compound solution in a laboratory setting.
Materials:
-
Full PPE (as described in FAQs)
-
Chemical spill kit containing an absorbent material (e.g., vermiculite or sand)
-
Sodium bicarbonate or a commercial neutralizing agent
-
Sealable, labeled hazardous waste container
-
Scoop and dustpan (dedicated for spills)
Procedure:
-
Alert Personnel: Immediately alert all personnel in the vicinity and evacuate the immediate area if necessary.
-
Ensure Ventilation: Ensure the chemical fume hood is operating at maximum capacity.
-
Contain the Spill: Cover the spill with an absorbent, inert material from the spill kit.
-
Neutralize: Carefully apply sodium bicarbonate over the absorbent material, starting from the outside and working inwards. Avoid splashing.
-
Wait: Allow the neutralization reaction to complete (e.g., cessation of fizzing).
-
Collect Waste: Carefully collect the absorbed and neutralized material using a scoop and place it into the designated hazardous waste container.
-
Final Cleaning: Wipe the spill area with a damp cloth. Place the cloth and any contaminated materials into the hazardous waste container.
-
Disposal: Seal the container, label it appropriately, and arrange for disposal according to institutional and regulatory guidelines.
Visualizations
Below are diagrams illustrating the biochemical mechanism of fluoroacetate toxicity and a general workflow for responding to a chemical emergency.
Caption: Mechanism of fluoroacetate toxicity via lethal synthesis in the mitochondrion.
Caption: General workflow for responding to a laboratory chemical spill.
Validation & Comparative
A Comparative Analysis of the Toxicity of Fluoroacetic Acid and Trifluoroacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicological profiles of fluoroacetic acid (FAA) and trithis compound (TFA). The information presented is intended to assist researchers, scientists, and drug development professionals in understanding the distinct differences in the toxicity of these two organofluorine compounds. This comparison is supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.
Executive Summary
This compound and trithis compound, despite their structural similarities, exhibit vastly different toxicological properties. This compound is an extremely toxic compound due to its specific interference with cellular metabolism, a mechanism known as "lethal synthesis." In stark contrast, trithis compound is characterized by a much lower order of acute toxicity. Its adverse effects are primarily associated with its corrosive nature at high concentrations and potential for mild liver effects under repeated exposure. This guide will delve into the specifics of their toxicity, supported by experimental data.
Acute Toxicity: A Quantitative Comparison
The most direct measure of acute toxicity is the median lethal dose (LD50), the dose required to be lethal to 50% of a tested population. The LD50 values for this compound are consistently and significantly lower than those for trithis compound across all studied animal models, underscoring the profound difference in their acute toxicity.
| Compound | Species | Route of Administration | LD50 (mg/kg) |
| This compound (as Sodium Fluoroacetate) | Rat | Oral | 0.22[1] |
| Mouse | Oral | 7[2] | |
| Rabbit | Oral | ~0.4 | |
| Dog | Oral | 0.1[3] | |
| Coyote | Oral | 0.1[4] | |
| Guinea Pig | Oral | 0.468[2] | |
| Trithis compound | Rat | Oral | 200 - 400[5][6][7] |
| Mouse | Oral | >5000 (as sodium salt)[8] | |
| Rat | Inhalation (LC50) | 10 mg/L (2h)[5][6][7] |
Mechanisms of Toxicity
The disparity in the acute toxicity of this compound and trithis compound can be attributed to their fundamentally different interactions with biological systems at the molecular level.
This compound: Lethal Synthesis and Krebs Cycle Inhibition
The extreme toxicity of this compound is a direct consequence of its metabolic conversion into a potent enzyme inhibitor.[9][10] This process is termed "lethal synthesis."
-
Conversion to Fluoroacetyl-CoA: Once in the cell, fluoroacetate is converted to fluoroacetyl-CoA.
-
Formation of Fluorocitrate: Fluoroacetyl-CoA enters the Krebs cycle (also known as the citric acid cycle or TCA cycle) and condenses with oxaloacetate to form fluorocitrate.[9]
-
Inhibition of Aconitase: Fluorocitrate acts as a potent inhibitor of the enzyme aconitase, which is responsible for the isomerization of citrate to isocitrate.[9][10][11]
-
Disruption of Cellular Respiration: The inhibition of aconitase leads to a blockage of the Krebs cycle, resulting in the accumulation of citrate and a severe deficit in cellular energy (ATP) production. This ultimately leads to cell death.[9]
Trithis compound: Corrosivity and General Toxicity
In contrast to the specific metabolic disruption caused by this compound, the toxicity of trithis compound is far less specific and primarily manifests at much higher concentrations.
-
Corrosive Effects: As a strong acid, concentrated trithis compound can cause severe chemical burns upon direct contact with skin, eyes, and mucous membranes.[12]
-
Low Acute Systemic Toxicity: Systemically, trithis compound has a low order of acute toxicity. Studies in rats have shown that even at high oral doses, mortality is not a prominent feature.
-
Hepatotoxicity with Repeated Dosing: Repeated or chronic exposure to high doses of trithis compound has been shown to cause mild liver effects in animal models, such as liver hypertrophy. However, these effects are generally observed at exposure levels far exceeding those typically encountered.
Experimental Protocols
This section outlines the methodologies for key experiments used to assess the toxicity of this compound and trithis compound.
Determination of Acute Oral Toxicity (LD50) - OECD Test Guideline 425
The Up-and-Down Procedure (UDP) is a method used to determine the LD50 while minimizing the number of animals required.
Principle: A sequential dosing strategy is employed where the dose for each subsequent animal is adjusted up or down depending on the outcome (survival or death) for the previous animal.
Procedure:
-
Animal Selection and Acclimatization: Healthy, young adult rodents (e.g., rats, mice) of a single-sex are used. They are acclimatized to laboratory conditions for at least 5 days.
-
Dose Selection: An initial starting dose is chosen based on available information, typically below the estimated LD50. The dose progression factor is usually 3.2.
-
Dosing: The test substance is administered orally via gavage to a single animal.
-
Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.
-
Sequential Dosing: If the animal survives, the next animal is dosed at a higher level. If the animal dies, the next is dosed at a lower level.
-
LD50 Calculation: The LD50 is calculated using the maximum likelihood method based on the outcomes of the dosed animals.
Aconitase Activity Assay
This spectrophotometric assay is used to measure the activity of aconitase, the enzyme inhibited by the toxic metabolite of this compound.
Principle: The assay measures the conversion of isocitrate to cis-aconitate by aconitase, which results in an increase in absorbance at 240 nm.
Procedure:
-
Sample Preparation: Mitochondria are isolated from tissue homogenates or cell lysates. The protein concentration of the mitochondrial preparation is determined.
-
Reagent Preparation: An assay buffer is prepared containing isocitrate and manganese.
-
Assay:
-
50 µL of the diluted sample (mitochondrial preparation) is added to the wells of a UV-transparent microplate. A buffer control is included.
-
200 µL of the assay buffer is added to each well.
-
The absorbance at 240 nm is measured at 20-second intervals for 30 minutes at room temperature.
-
-
Calculation of Activity: The rate of increase in absorbance is proportional to the aconitase activity. The activity is calculated using the extinction coefficient of cis-aconitate.
Assessment of Hepatotoxicity
To evaluate the potential liver toxicity of a compound like trithis compound, a combination of biochemical and histological methods is employed.
1. Liver Function Tests:
-
Principle: Measurement of the activity of liver enzymes, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), in the serum. Elevated levels of these enzymes are indicative of liver cell damage.
-
Procedure:
-
Blood samples are collected from treated and control animals.
-
Serum is separated by centrifugation.
-
ALT and AST activities are measured using an automated biochemical analyzer and commercially available kits.
-
2. Histopathological Examination of Liver Tissue:
-
Principle: Microscopic examination of liver tissue to identify cellular changes, such as necrosis, inflammation, and fatty changes.[5][6]
-
Procedure:
-
Liver tissue is collected from treated and control animals and fixed in 10% buffered formalin.
-
The fixed tissue is dehydrated, embedded in paraffin, and sectioned.
-
The sections are stained with hematoxylin and eosin (H&E) for general morphological assessment.
-
A pathologist examines the stained sections for any pathological changes.
-
Conclusion
The toxicological profiles of this compound and trithis compound are markedly different. This compound is a highly potent metabolic poison with a well-defined mechanism of action involving the inhibition of the Krebs cycle. In contrast, trithis compound exhibits low acute toxicity, with its adverse effects being primarily related to its corrosive properties at high concentrations and the potential for mild, reversible liver effects with repeated high-dose exposure. This substantial difference in toxicity is a critical consideration for researchers and professionals in the fields of chemistry, toxicology, and drug development.
References
- 1. clinicalpub.com [clinicalpub.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. apexbt.com [apexbt.com]
- 4. Liver histopathological examination: Significance and symbolism [wisdomlib.org]
- 5. Medical liver biopsy: background, indications, procedure and histopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Comprehensive Review of Experimental Animal Models of Hepatopathy – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. mdpi.com [mdpi.com]
- 8. Assessing Liver Function in Rat Models of Acute Liver Failure Using Single-Photon Emission Computed Tomography and Cytokine Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. abcam.com [abcam.com]
- 11. repository.unizik.edu.ng [repository.unizik.edu.ng]
- 12. Assessing Liver Function in Rat Models of Acute Liver Failure Using Single-Photon Emission Computed Tomography and Cytokine Levels | PLOS One [journals.plos.org]
A New Era in Fluoroacetate Analysis: A Comparison of a Novel Direct Injection LC-MS/MS Method with Traditional Approaches
A groundbreaking direct aqueous injection Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is setting a new standard for the detection and quantification of fluoroacetate, a highly toxic compound with significant environmental and public health implications. This innovative approach offers a streamlined workflow with enhanced sensitivity and accuracy compared to traditional methods that have long been the industry benchmark.
For researchers, scientists, and professionals in drug development, the ability to accurately and efficiently measure fluoroacetate levels is paramount. This guide provides an objective comparison of this new LC-MS/MS method with established techniques, supported by experimental data, to empower informed decisions in analytical method selection.
Performance Comparison: A Leap in Efficiency and Sensitivity
The validation of any new analytical method hinges on its performance across a range of key parameters. The direct injection LC-MS/MS method demonstrates significant improvements over traditional gas chromatography (GC) based methods, particularly in its elimination of the time-consuming derivatization step.[1][2]
| Parameter | Direct Injection LC-MS/MS | Gas Chromatography (GC) with Derivatization | Ion Chromatography-Mass Spectrometry (IC-MS) |
| Limit of Detection (LOD) | 0.4 µg/L (ppb) in reagent water[1][3][4] | 1 µg/L (ppb) in clean water[5] | 0.3 ppb in DI water[5] |
| Limit of Quantification (LOQ) | 2 µg/L (ppb)[3][4] | 10 µg/L (ppb) in blood and plasma[5] | Not explicitly stated, but low ppb levels of quantification achieved[6] |
| Sample Preparation | Simple filtration and preservation[3] | Required, time-consuming derivatization (e.g., ethylation)[1][2] | Direct injection without derivatization[5][6] |
| **Linearity (R²) ** | ≥ 0.99[4] | Method dependent | A quadratic curve best fit the calibration data[6] |
| Accuracy (% Recovery) | Within 10% across concentrations from 0.5 ppb to 200 ppb in fortified drinking water[5] | Not explicitly stated | Within 8% of expected for most concentrations[5] |
| Precision (%RSD) | Not explicitly stated | Not explicitly stated | Good precision and reproducibility reported[6] |
Delving into the Methodologies: A Tale of Two Workflows
The primary advantage of the new LC-MS/MS method lies in its simplified sample preparation and direct analysis, which stands in stark contrast to the multi-step process required for traditional GC-based detection.
Experimental Protocol: Novel Direct Aqueous Injection LC-MS/MS Method
This method, designed for the analysis of fluoroacetate in water samples, prioritizes efficiency without compromising accuracy.[3]
1. Sample Preparation:
2. Liquid Chromatography (LC):
-
Column: SunfireTM C8 (150 mm x 4.5 mm, 5 µm)[1]
-
Mobile Phase A: 0.005% Acetic Acid in water[1]
-
Mobile Phase B: 0.005% Acetic Acid in acetonitrile[1]
-
Flow Rate: 0.5 mL/min[1]
-
Gradient Elution: Employed for chromatographic separation.[1]
3. Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in negative mode.[3]
-
Detection: Two fragment ions are monitored for quantification and qualification, ensuring accurate identification.[1] Isotope dilution with a labeled internal standard is used for precise quantification.[1][3]
Experimental Protocol: Traditional Gas Chromatography (GC) Method with Derivatization
This method represents a more conventional approach that necessitates chemical modification of the analyte before analysis.[2]
1. Sample Preparation (Derivatization):
-
Fluoroacetic acid (FAA) is ethylated with ethanol in the presence of sulfuric acid to form ethyl fluoroacetate.[2]
-
The derivatized analyte is then extracted using solid-phase microextraction (SPME).[2]
2. Gas Chromatography (GC):
-
The extracted ethyl fluoroacetate is introduced into the GC system for separation.
3. Detection:
-
Detection is typically performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) in selected-ion-monitoring (SIM) mode.[2]
Visualizing the Validation Workflow
To ensure the reliability and accuracy of any new analytical method, a rigorous validation process is essential. The following diagram illustrates the typical workflow for validating a new analytical method for fluoroacetate, in accordance with ICH guidelines.[7]
Caption: Workflow for the validation of a new analytical method.
References
- 1. nemc.us [nemc.us]
- 2. Determination of this compound in water and biological samples by GC-FID and GC-MS in combination with solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct aqueous injection of the fluoroacetate anion in potable water for analysis by liquid chromatography tandem mass-spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Direct aqueous injection of the fluoroacetate anion in potable water for analysis by liquid chromatography tandem mass-spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. globalresearchonline.net [globalresearchonline.net]
A Comparative Guide to HPLC and GC-MS for the Quantification of Fluoroacetic Acid
For researchers, scientists, and drug development professionals, the accurate quantification of fluoroacetic acid (FAA) is critical in various fields, including toxicology, environmental monitoring, and pharmaceutical development. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques widely employed for this purpose. The choice between these methods depends on factors such as sensitivity, selectivity, sample matrix, and throughput requirements. This guide provides an objective comparison of HPLC and GC-MS for this compound quantification, supported by experimental data and detailed methodologies.
Data Presentation: A Comparative Overview
The following table summarizes the typical performance characteristics of HPLC and GC-MS methods for the analysis of this compound and structurally similar short-chain carboxylic acids. These values are compiled from various studies and should be considered representative, as performance can vary with specific instrumentation and experimental conditions.
| Parameter | HPLC (Ion Chromatography) | GC-MS (with derivatization) |
| Linearity (R²) | >0.999 | 0.9958–0.9996[1] |
| Accuracy (% Recovery) | Within 10% in drinking water[2] | 82.97–114.96%[1] |
| Precision (%RSD) | < 6% in milk and milk powder[3] | 0.32–13.76%[1] |
| Limit of Detection (LOD) | 0.3 µg/L in DI water; 1.8 µg/L in drinking water[2] | 0.001 µg/mL in water[4] |
| Limit of Quantification (LOQ) | 0.0042 µg/L in milk[3] | 1.40 µg/L for dichloroacetic acid[5] |
| Sample Throughput | High | Moderate |
| Selectivity | High (with MS detection) | Very High |
| Derivatization Required | No | Yes |
| Cost per Sample | Lower | Higher |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative experimental protocols for the analysis of this compound by HPLC (specifically Ion Chromatography-Mass Spectrometry) and GC-MS.
High-Performance Liquid Chromatography (Ion Chromatography-Mass Spectrometry) Protocol
This method allows for the direct analysis of fluoroacetate in aqueous samples without the need for derivatization.
1. Sample Preparation:
-
For water samples, filter through a 0.45 µm membrane.
-
For biological fluids (e.g., plasma, urine), perform a protein precipitation step. Add three parts of a cold organic solvent (e.g., acetonitrile or methanol) to one part of the sample. Vortex and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes. Collect the supernatant for analysis.
2. Chromatographic Conditions:
-
Column: A high-capacity anion exchange column, such as a Thermo Scientific™ IonPac™ AS24 column, is suitable.[2]
-
Mobile Phase: An isocratic or gradient elution using potassium hydroxide (KOH) or a combination of sodium carbonate and sodium bicarbonate.[2]
-
Flow Rate: Typically 0.25 - 0.5 mL/min.
-
Injection Volume: 10-100 µL.[2]
-
Column Temperature: Ambient or controlled at 30 °C.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection Mode: Selected Ion Monitoring (SIM) of the deprotonated molecular ion for fluoroacetate (m/z 77.0).[2]
-
Source Parameters: Optimize parameters such as capillary voltage, cone voltage, and gas flows for maximum sensitivity.
Gas Chromatography-Mass Spectrometry Protocol
This method requires a derivatization step to increase the volatility of this compound.
1. Sample Preparation and Derivatization:
-
Extraction: For biological samples, perform a liquid-liquid extraction or solid-phase extraction to isolate the acidic components.
-
Derivatization (Ethylation):
-
To the extracted sample, add ethanol and a catalytic amount of sulfuric acid.[4]
-
Heat the mixture (e.g., at 60-80 °C) for a specified time (e.g., 30-60 minutes) to form ethyl fluoroacetate.
-
After cooling, neutralize the excess acid with a suitable base.
-
Extract the ethyl fluoroacetate into an organic solvent like hexane or ethyl acetate.
-
-
Derivatization (Pentafluorobenzylation):
-
Adjust the pH of the aqueous sample to 6.5.
-
Add a derivatizing agent, such as pentafluorobenzyl bromide (PFBBr), in a suitable solvent like toluene, along with a phase-transfer catalyst.[6]
-
Heat the reaction mixture (e.g., at 60 °C) to form the PFB ester of this compound.[6]
-
Extract the derivative into an organic solvent.
-
2. GC Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection Mode: Splitless or split injection.
-
Temperature Program: Start at a low temperature (e.g., 40-60 °C), hold for a few minutes, then ramp up to a final temperature of 250-300 °C.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection Mode: Full scan for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification. For the PFB derivative, characteristic ions would be monitored.[6]
Mandatory Visualization
References
- 1. Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of this compound in water and biological samples by GC-FID and GC-MS in combination with solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. GC and GC-MS determination of this compound and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Fluoroacetate's Impact on Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of fluoroacetate across various cell lines, supported by experimental data. Fluoroacetate, a potent metabolic poison, exerts its toxicity through a mechanism known as "lethal synthesis." Once it enters a cell, it is converted to fluorocitrate, which subsequently inhibits the enzyme aconitase in the tricarboxylic acid (TCA) cycle.[1][2][3] This inhibition leads to a cascade of cellular events, including the accumulation of citrate and a severe depletion of ATP, ultimately compromising cellular function and viability.[4] This guide delves into the differential responses of various cell lines to this metabolic disruption.
Data Presentation: Comparative Cytotoxicity and Metabolic Effects
The following tables summarize the quantitative effects of fluoroacetate and its derivatives on different cell lines, highlighting the varying degrees of sensitivity and metabolic disruption.
Table 1: Comparative Cytotoxicity of Sodium Fluoroacetate on Human Cancer Cell Lines
Data adapted from a study evaluating the cytotoxicity of various fluoride compounds.[5] The study measured cell survival via MTT assay after treatment with sodium fluoroacetate.
| Cell Line | Type | Concentration (ppm) | Relative Cell Survival (%) |
| KB | Oral Epidermoid Carcinoma | 50 | ~60% |
| 250 | <20% | ||
| A253 | Oral Epidermoid Carcinoma | 50 | ~55% |
| 250 | <20% | ||
| HOS | Osteosarcoma | 50 | ~70% |
| 250 | <20% | ||
| MG-63 | Osteosarcoma | 50 | ~85% |
| 250 | <20% |
Notably, at a concentration of 50 ppm, the MG-63 osteosarcoma cell line appeared most resistant to sodium fluoroacetate treatment among the tested lines.[5]
Table 2: Comparative Sensitivity of Fish Cell Lines to Sodium Monofluoroacetate (SMFA)
This table illustrates the differential sensitivity between a hepatoma and a fibroblast-like cell line from a non-human model.
| Cell Line | Type | Endpoint | Value |
| PLHC-1 | Hepatoma (Fish) | EC50 | < 0.5 mM |
| RTG-2 | Fibroblast-like (Fish) | EC50 | > 0.5 mM |
The hepatoma fish cell line, PLHC-1, was found to be more sensitive to SMFA than the fibroblast-like fish cell line, RTG-2.[6]
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future studies.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is adapted from standard MTT assay procedures and is suitable for assessing the cytotoxic effects of fluoroacetate on adherent or suspension cell lines.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 40% dimethylformamide, 16% sodium dodecyl sulfate, 2% glacial acetic acid, pH 4.7)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium. Include control wells with medium only for background subtraction.
-
Incubation: Incubate the plate for 6 to 24 hours to allow cells to attach and recover.
-
Treatment: Add various concentrations of fluoroacetate to the wells and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well, achieving a final concentration of 0.45 mg/mL.
-
Incubation with MTT: Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Leave the plate at room temperature in the dark for at least 2 hours, then record the absorbance at 570 nm using a microplate reader.
Apoptosis Detection (TUNEL Assay)
This protocol outlines the terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay for detecting DNA fragmentation, a hallmark of apoptosis.
Materials:
-
4% paraformaldehyde in PBS (fixative)
-
0.25% Triton X-100 in PBS (permeabilization reagent)
-
TdT reaction buffer
-
TdT enzyme
-
Fluorescently labeled dUTP
-
3% bovine serum albumin (BSA) in PBS
-
DAPI or Hoechst stain for nuclear counterstaining
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Preparation: Culture and treat cells with fluoroacetate on coverslips or in a 96-well plate.
-
Fixation: Remove the media and fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS, then add the permeabilization reagent for 20 minutes at room temperature.
-
TUNEL Reaction:
-
Wash the samples with 3% BSA in PBS.
-
Prepare the TdT reaction cocktail containing TdT enzyme and fluorescently labeled dUTP in TdT reaction buffer.
-
Incubate the samples with the TdT reaction cocktail for 60 minutes at 37°C in a humidified chamber.
-
-
Staining and Visualization:
-
Wash the samples with 3% BSA in PBS.
-
Counterstain the nuclei with DAPI or Hoechst stain.
-
Mount the coverslips or analyze the plate using a fluorescence microscope or flow cytometer to visualize and quantify apoptotic cells.
-
ATP Level Measurement
This protocol provides a method for quantifying intracellular ATP levels, a key indicator of cell viability and metabolic activity.
Materials:
-
ATP assay kit (containing ATP releasing agent, luciferase, and D-luciferin)
-
White opaque 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Plate cells in a white opaque 96-well plate and treat with fluoroacetate as required for the experiment.
-
Cell Lysis: Add the ATP releasing agent to each well to lyse the cells and release intracellular ATP.
-
Luminescence Reaction: Add the ATP monitoring reagent (containing luciferase and D-luciferin) to each well.
-
Measurement: Incubate for a short period at room temperature to allow the reaction to stabilize, then measure the luminescence using a luminometer. The light intensity is directly proportional to the ATP concentration.
Citrate Accumulation Assay
This protocol describes a colorimetric method to measure the intracellular accumulation of citrate.
Materials:
-
Citrate assay kit (containing assay buffer, enzyme mix, and dye reagent)
-
96-well plates
-
Microplate reader
-
Homogenizer (for tissue samples)
Procedure:
-
Sample Preparation:
-
Adherent Cells: Wash cells with cold PBS, scrape, and homogenize in assay buffer on ice.
-
Suspension Cells: Pellet cells by centrifugation, wash with cold PBS, and homogenize in assay buffer.
-
Centrifuge the homogenate to remove debris and collect the supernatant.
-
-
Assay Reaction:
-
Add the sample supernatant to a 96-well plate.
-
Prepare a standard curve using the provided citrate standard.
-
Add the enzyme mix and dye reagent to each well according to the kit instructions.
-
-
Measurement: Incubate at room temperature for the recommended time and then measure the absorbance at the specified wavelength (e.g., 450 nm) using a microplate reader. The citrate concentration in the samples is determined by comparing their absorbance to the standard curve.
Mandatory Visualization
The following diagrams illustrate the key signaling pathways and a typical experimental workflow involved in studying the effects of fluoroacetate.
References
- 1. researchgate.net [researchgate.net]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. Toxicology of fluoroacetate: a review, with possible directions for therapy research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Succinate prodrugs as treatment for acute metabolic crisis during fluoroacetate intoxication in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Analysis of Cytotoxicity of Fluoride Compounds on Oral Cancer and Osteosarcoma Cells -Environmental Analysis Health and Toxicology | Korea Science [koreascience.kr]
- 6. Ecotoxicological evaluation of sodium fluoroacetate on aquatic organisms and investigation of the effects on two fish cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Metabolic Mazes: A Comparative Guide to Fluoroacetic Acid Alternatives in Research
For Immediate Release
A deep dive into the mechanisms, efficacy, and experimental application of key metabolic inhibitors used in research, this guide offers a critical comparison of fluoroacetic acid and its principal alternatives: dichloroacetate, 3-nitropropionic acid, and itaconic acid. Tailored for researchers, scientists, and drug development professionals, this publication provides a comprehensive toolkit for selecting the appropriate metabolic modulator for their experimental needs.
This compound, a potent inhibitor of the Krebs cycle, has long been a staple in metabolic research. Its mechanism of action involves the "lethal synthesis" of fluorocitrate, which subsequently inhibits aconitase, a crucial enzyme in the tricarboxylic acid (TCA) cycle.[1][2][3][4][5][6] This inhibition leads to a metabolic bottleneck with significant downstream effects. However, the high toxicity of this compound has prompted the exploration of alternative compounds that can modulate metabolic pathways with greater specificity and reduced off-target effects. This guide provides a detailed comparison of this compound with three such alternatives: dichloroacetate (DCA), 3-nitropropionic acid (3-NPA), and itaconic acid.
At a Glance: Comparative Overview of Metabolic Inhibitors
| Feature | This compound | Dichloroacetate (DCA) | 3-Nitropropionic Acid (3-NPA) | Itaconic Acid |
| Primary Target | Aconitase[1][2][3][4][5][6] | Pyruvate Dehydrogenase Kinase (PDK)[7][8][9][10][11] | Succinate Dehydrogenase (SDH)[12][13][14][15] | Succinate Dehydrogenase (SDH)[16][17][18][19][20] |
| Mechanism | Converted to fluorocitrate, which inhibits aconitase.[1][2][3][4][5][6] | Inhibits PDK, leading to activation of the Pyruvate Dehydrogenase Complex (PDC) and increased glucose oxidation.[7][8][9][10][11] | Irreversibly inhibits the iron-sulfur cluster of SDH (Complex II).[12][13][14][15] | Competitively inhibits SDH.[16][17][18][19][20] |
| Metabolic Shift | Blocks the TCA cycle at the aconitase step. | Promotes oxidative phosphorylation over glycolysis.[7][8][9][10][11] | Blocks the electron transport chain at Complex II. | Blocks the electron transport chain at Complex II. |
| Reported IC50 Values | Not typically reported for this compound itself, as it is a pro-inhibitor. The inhibitory action is from fluorocitrate. | Varies by PDK isoform; for example, IC50 for PDK2 is in the millimolar range for DCA.[2] | IC50 values for SDH inhibition are in the micromolar range.[4][13] | IC50 values for SDH inhibition are in the micromolar range.[21] |
| Potential Off-Target Effects | High systemic toxicity.[22] | Chronic use can lead to neurotoxicity.[20][23] | Can induce oxidative stress and apoptosis.[24][25][26] | Can modulate glycolysis and has anti-inflammatory properties.[27][28] |
Delving into the Mechanisms: Pathways of Metabolic Inhibition
The selection of a metabolic inhibitor is critically dependent on the specific research question and the desired metabolic outcome. The following diagrams illustrate the distinct points of intervention for this compound and its alternatives within key metabolic pathways.
References
- 1. content.abcam.com [content.abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. abcam.com [abcam.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. Pyruvate Kinase - Assay | Worthington Biochemical [worthington-biochem.com]
- 11. mdpi.com [mdpi.com]
- 12. hbmahesh.weebly.com [hbmahesh.weebly.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. benchchem.com [benchchem.com]
- 15. Discovery of potent pyruvate dehydrogenase kinase inhibitors and evaluation of their anti-lung cancer activity under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. abcam.com [abcam.com]
- 17. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 18. researchgate.net [researchgate.net]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. Dichloroacetate derivatives. Metabolic effects and pharmacodynamics in normal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Metabolic control of circulation. Effects of iodoacetate and fluoroacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The metabolic effects of dichloroacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Uncoupling oxidative/energy metabolism with low sub chronic doses of 3-nitropropionic acid or iodoacetate in vivo produces striatal cell damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Metabolic compromise with systemic 3-nitropropionic acid produces striatal apoptosis in Sprague-Dawley rats but not in BALB/c ByJ mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. A pioneer study on human 3-nitropropionic acid intoxication: Contributions from metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Itaconic Acid: A Regulator of Immune Responses and Inflammatory Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Fluoroacetate Quantification: An Inter-laboratory Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of fluoroacetate (FA), a highly toxic compound of significant interest in environmental monitoring, food safety, and toxicology. While formal inter-laboratory proficiency testing data for fluoroacetate is not widely published, this document synthesizes findings from various independent studies to offer an objective performance comparison of commonly employed analytical techniques. The data presented herein is collated from peer-reviewed research, offering a valuable resource for selecting the most appropriate method for specific research or monitoring needs.
Data Presentation: A Comparative Analysis of Method Performance
The following table summarizes the quantitative performance of the most prevalent analytical methods for fluoroacetate determination across different sample matrices. This data has been compiled from multiple independent research publications to provide a comparative overview.
| Analytical Method | Sample Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Precision (RSD %) | Citation(s) |
| GC-MS | Water | 1 µg/L | - | - | <50% at concentrations near the detection limit | [1] |
| Blood Plasma | 10 µg/L | - | - | <50% at concentrations near the detection limit | [1] | |
| Organ Homogenates | 10 µg/g | - | - | <50% at concentrations near the detection limit | [1] | |
| GC-MS/MS | Milk | - | 0.0042 µg/L | 90-105 | <6 | [1] |
| Milk Powder | - | 0.0085 µg/kg | 90-105 | <6 | [1] | |
| LC-MS/MS | Potable Water | 0.4 µg/L | 2 µg/L | - | - | [2] |
| Blood | 0.14 µg/L | 0.47 µg/L | 93.4-95.8 | Intra-day: 0.8-1.6, Inter-day: 2.3-3.8 | [3] | |
| Urine | 0.14 µg/L | 0.47 µg/L | 96.2-98.4 | Intra-day: 0.2-1.0, Inter-day: 3.9-6.9 | [3] | |
| Milk | - | 0.00033 µg/L | 90-112 | <13 | [1] | |
| Milk Powder | - | 0.0088 µg/kg | 90-112 | <13 | [1] | |
| IC-MS | Deionized Water | 0.3 µg/L | - | - | - | [4] |
| Drinking Water | 1.8 µg/L | - | 90-110 (at 0.5-200 ppb) | - | [4] |
Experimental Protocols: Methodologies for Key Experiments
The following sections detail the experimental methodologies for the primary analytical techniques used in fluoroacetate quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
GC-based methods typically require a derivatization step to convert the polar, non-volatile fluoroacetic acid into a more volatile compound suitable for gas chromatography.[1]
1. Sample Preparation and Derivatization (Ethylation):
-
Acidify the aqueous sample (e.g., water, plasma, or tissue homogenate) with sulfuric acid.
-
Add ethanol to the acidified sample.
-
Heat the mixture to facilitate the esterification of this compound to ethyl fluoroacetate.
-
Extract the resulting ethyl fluoroacetate using a suitable technique, such as solid-phase microextraction (SPME).
2. GC-MS Analysis:
-
Gas Chromatograph: Agilent 6890N or equivalent.
-
Column: HP-5MS (30 m × 0.25 mm, 0.25 µm) or similar.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector: Splitless mode at a temperature of 250°C.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp to 150°C at 10°C/min.
-
Ramp to 250°C at 20°C/min, hold for 5 minutes.
-
-
Mass Spectrometer: Agilent 5973N or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of ethyl fluoroacetate.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the advantage of direct analysis of fluoroacetate in aqueous samples without the need for derivatization, leading to simpler and faster sample preparation.[2]
1. Sample Preparation (Direct Aqueous Injection):
-
For clean matrices like potable water, the only required steps are sample preservation and filtration.[2]
-
For more complex matrices like blood or urine, a protein precipitation step followed by centrifugation and filtration of the supernatant may be necessary.[3]
2. LC-MS/MS Analysis:
-
Liquid Chromatograph: Agilent 1200 series or equivalent.
-
Column: A reversed-phase C8 or C18 column (e.g., 100 mm × 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of methanol and water, both containing a small percentage of a modifier like formic acid to improve peak shape.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-20 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Agilent 6410).
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
Precursor Ion: m/z 77 (M-H)⁻ for fluoroacetate.
-
Product Ions: Monitor for characteristic fragment ions (e.g., m/z 57 and m/z 33).
-
Ion Chromatography-Mass Spectrometry (IC-MS)
IC-MS is another powerful technique for the direct analysis of fluoroacetate in water samples, leveraging ion-exchange chromatography for separation.[4]
1. Sample Preparation:
-
For drinking water samples, direct injection after filtration is typically sufficient.[4]
2. IC-MS Analysis:
-
Ion Chromatograph: Dionex ICS-3000 or equivalent.
-
Separation Column: A high-capacity anion-exchange column (e.g., Dionex IonPac AS24).[4]
-
Eluent: Potassium hydroxide (KOH) gradient generated by an eluent generator.
-
Suppressor: Anion self-regenerating suppressor.
-
Mass Spectrometer: A single quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of the deprotonated molecular ion (m/z 77).[4]
Mandatory Visualization
Caption: General experimental workflow for fluoroacetate analysis.
Caption: Decision tree for selecting a fluoroacetate analysis method.
References
Validating Fluoroacetate Resistance: A Comparative Guide to Mechanisms and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Fluoroacetate is a potent toxin found in various plant species and also used as a pesticide.[1][2] Its toxicity stems from the "lethal synthesis" of fluorocitrate, which inhibits the citric acid cycle, leading to energy deprivation and cell death.[1][3][4][5] In response to this environmental pressure, various organisms have evolved mechanisms to resist the toxic effects of fluoroacetate. Understanding and validating these resistance mechanisms are crucial for developing novel antidotes, engineering bioremediation agents, and for the targeted design of drugs and pesticides.
This guide provides an objective comparison of the primary mechanisms of fluoroacetate resistance, supported by experimental data. It also offers detailed protocols for key experiments to validate these mechanisms in a laboratory setting.
Mechanisms of Fluoroacetate Resistance
Three principal mechanisms of fluoroacetate resistance have been identified across a range of organisms:
-
Enzymatic Degradation: This is the most direct resistance strategy, involving enzymes that break the highly stable carbon-fluorine bond of fluoroacetate. The primary enzyme family responsible for this is the fluoroacetate dehalogenases . These enzymes catalyze the hydrolytic cleavage of the C-F bond, converting toxic fluoroacetate into harmless glycolate and a fluoride ion.[2][3] This mechanism is predominantly found in soil microorganisms that utilize fluoroacetate as a carbon source.[3][6]
-
Reduced Activation/Target Modification: Fluoroacetate itself is not toxic; it must be converted to fluoroacetyl-CoA to enter the citric acid cycle and be transformed into the toxic fluorocitrate.[7] Some organisms have developed resistance by modifying the enzymes responsible for this activation step.
-
Acyl-CoA Synthetase Modification: In organisms like the plant Arabidopsis thaliana, mutations in acyl-CoA synthetase can reduce the enzyme's affinity for fluoroacetate, thereby preventing its conversion to fluoroacetyl-CoA and subsequent entry into the citric acid cycle.[8]
-
Fluoroacetyl-CoA Thioesterase Activity: The bacterium Streptomyces cattleya, which produces fluoroacetate, possesses a specific thioesterase (FlK) that hydrolyzes fluoroacetyl-CoA back to fluoroacetate and Coenzyme A. This effectively prevents the accumulation of the precursor to the toxic fluorocitrate.[4][9]
-
-
Detoxification Pathways: This mechanism involves the enzymatic conjugation of fluoroacetate to other molecules, facilitating its detoxification and excretion.
-
Glutathione S-Transferase (GST) Pathway: In some animals, such as the Australian brushtail possum, a glutathione-dependent dehalogenation pathway has been identified in the liver.[10] The GST enzyme, specifically the GSTZ1 isozyme, has been shown to catalyze the defluorination of fluoroacetate, although it has a low affinity for the substrate.[6][11]
-
Comparative Performance Data
The following tables summarize quantitative data comparing the efficiency of different fluoroacetate resistance mechanisms.
Table 1: Comparison of Kinetic Parameters of Fluoroacetate Dehalogenases
| Enzyme Source Organism | Km (mM) | Vmax (U/mg) | Reference |
| Burkholderia sp. FA1 | 9.1 | 61 | [1] |
| Delftia acidovorans B | Not Reported | Not Reported | [4] |
| Moraxella sp. B | Not Reported | Not Reported | [12] |
| Rhodopseudomonas palustris CGA009 | Not Reported | Not Reported | [2] |
Note: 1 U = 1 µmol of substrate converted per minute.
Table 2: Kinetic Parameters of Fluoroacetyl-CoA Thioesterase (FlK) from Streptomyces cattleya
| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Fluoroacetyl-CoA | 8 | 390 | 5 x 107 | [9][13] |
| Acetyl-CoA | 2100 | 0.06 | 30 | [9][13] |
Table 3: Kinetic Parameters of Acyl-CoA Synthetase from Gordonia sp. NB4-1Y with Various Carboxylates
| Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) | Reference |
| Fluoroacetate | ND | ND | ND | [14][15] |
| Acetate | Not Reported | 131 ± 5 | Not Reported | [14] |
| Propanoate | Not Reported | 7.4 ± 0.2 | Not Reported | [14] |
| Pentanoate | Not Reported | 18.6 ± 0.4 | Not Reported | [14] |
ND: Not Detected. The enzyme showed no detectable activity with fluoroacetate under the assay conditions.
Table 4: Kinetic Parameters of Human Glutathione S-Transferase (GSTZ1C) with Fluoroacetate
| Substrate | Km | kcat | Reference |
| Fluoroacetate | Low affinity | Not Reported | [11] |
Note: The study indicated low affinity but did not provide specific kinetic values.
Table 5: Comparative Toxicity of Fluoroacetate (LD50) in Various Organisms
| Organism | Route of Administration | LD50 (mg/kg body weight) | Reference |
| Cattle | Oral | 0.4 | [2] |
| Dog | Oral | 0.06 - 0.2 | [16] |
| Rat | Oral | 2 - 10 | [17] |
| Brushtail Possum (Trichosurus vulpecula) | Oral | ~0.8 | [17] |
| Emu (Dromaius novaehollandiae) | Oral | >125 | [18] |
| Western Grey Kangaroo (Macropus fuliginosus) | Oral | ~100 | [18] |
| Skink (Tiliqua rugosa) | Intraperitoneal | ~200 | [2] |
Experimental Protocols
Detailed methodologies for key experiments to validate fluoroacetate resistance are provided below.
Protocol 1: Fluoroacetate Dehalogenase Activity Assay
This protocol is adapted from the method described for FAc-DEX FA1 from Burkholderia sp. strain FA1.[1]
Objective: To determine the activity of fluoroacetate dehalogenase by measuring the amount of glycolate produced.
Materials:
-
Enzyme preparation (cell-free extract or purified enzyme)
-
Fluoroacetate solution (250 mM)
-
Tris-sulfate buffer (1 M, pH 9.5)
-
Sulfuric acid (1.5 M)
-
Colorimetric reagent for glycolate detection (e.g., Calkins' method)
-
Spectrophotometer
Procedure:
-
Reaction Setup: Prepare the standard assay mixture (100 µL total volume) in a microcentrifuge tube:
-
10 µL of 1 M Tris-sulfate buffer (pH 9.5)
-
10 µL of 250 mM fluoroacetate
-
Add enzyme solution and sterile deionized water to a final volume of 100 µL.
-
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 1 to 5 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding 11.1 µL of 1.5 M sulfuric acid.
-
Glycolate Determination: Determine the amount of glycolate produced using a standard colorimetric method.
-
Protein Quantification: Determine the protein concentration of the enzyme preparation using a standard method (e.g., Bradford assay).
-
Calculation of Specific Activity: One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of glycolate per minute. Calculate the specific activity in U/mg of protein.
Protocol 2: Determination of Fluoroacetate in Biological Samples by GC-MS
This protocol is a summary of the method involving ethylation and solid-phase microextraction (SPME) followed by GC-MS analysis.[8][19]
Objective: To quantify the concentration of fluoroacetate in biological samples such as blood plasma or tissue homogenates.
Materials:
-
Biological sample (e.g., plasma, tissue homogenate)
-
Ethanol
-
Sulfuric acid
-
SPME fiber assembly (e.g., with polydimethylsiloxane/divinylbenzene coating)
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Fluoroacetate standard solutions for calibration curve
Procedure:
-
Sample Preparation: Homogenize tissue samples in an appropriate buffer.
-
Derivatization (Ethylation): In a sealed vial, add ethanol and a catalytic amount of sulfuric acid to the sample. Heat the mixture to convert fluoroacetic acid to ethyl fluoroacetate.
-
Solid-Phase Microextraction (SPME): Expose the SPME fiber to the headspace above the derivatized sample to adsorb the volatile ethyl fluoroacetate.
-
GC-MS Analysis:
-
Inject the adsorbed analyte into the GC-MS by thermal desorption in the injector port.
-
Use a suitable capillary column for separation (e.g., DB-FFAP).
-
Operate the mass spectrometer in selected ion monitoring (SIM) mode for sensitive and specific detection of ethyl fluoroacetate.
-
-
Quantification: Create a calibration curve using standard solutions of fluoroacetate that have undergone the same derivatization and extraction procedure. Calculate the concentration of fluoroacetate in the unknown samples based on the calibration curve.
Protocol 3: Cloning and Expression of a Fluoroacetate Resistance Gene
This is a general protocol for cloning a candidate fluoroacetate resistance gene (e.g., a dehalogenase) into an expression vector.
Objective: To produce a recombinant protein for functional characterization.
Materials:
-
Genomic DNA from the organism of interest
-
PCR primers specific for the target gene
-
High-fidelity DNA polymerase
-
pDream2.1 expression vector (or other suitable vector)
-
Restriction enzymes and T4 DNA ligase (for traditional cloning) or a commercial seamless cloning kit
-
Competent E. coli cells (e.g., DH5α for cloning, BL21(DE3) for expression)
-
LB agar plates and broth with appropriate antibiotic
-
IPTG (for inducing expression from lac-based promoters)
Procedure:
-
Gene Amplification: Amplify the target gene from genomic DNA using PCR with primers that include appropriate restriction sites or overhangs for cloning.
-
Vector Preparation: Digest the expression vector with the corresponding restriction enzymes.
-
Ligation/Cloning: Ligate the purified PCR product into the prepared vector. Alternatively, use a seamless cloning method according to the manufacturer's instructions.
-
Transformation: Transform the ligation product into competent E. coli cloning cells.
-
Selection and Verification: Select for positive transformants on antibiotic-containing LB agar plates. Verify the correct insertion by colony PCR and DNA sequencing.
-
Protein Expression:
-
Transform the verified plasmid into an E. coli expression strain.
-
Grow a culture to mid-log phase (OD600 of 0.5-0.6).
-
Induce protein expression with IPTG (e.g., 0.4 M final concentration) and incubate for a further 3 hours at 37°C.[20]
-
-
Protein Purification: Harvest the cells and purify the recombinant protein using appropriate chromatography techniques (e.g., affinity chromatography if the protein is tagged).
Protocol 4: Site-Directed Mutagenesis of a Fluoroacetate Dehalogenase Gene
This protocol is based on the Stratagene QuikChange method and is used to introduce specific mutations into a cloned gene to study structure-function relationships.[21]
Objective: To create specific mutations in a fluoroacetate dehalogenase gene to identify key catalytic residues.
Materials:
-
Plasmid DNA containing the cloned dehalogenase gene
-
Complementary mutagenic primers (25-45 bases in length, with the desired mutation in the center)
-
High-fidelity DNA polymerase (e.g., PfuTurbo)
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells
Procedure:
-
Primer Design: Design forward and reverse primers containing the desired mutation. The primers should have a GC content of at least 40% and a melting temperature (Tm) ≥ 78°C.
-
Mutagenesis PCR: Set up a PCR reaction with the plasmid template, mutagenic primers, dNTPs, and high-fidelity polymerase. The PCR program typically involves a lower number of cycles (e.g., 18) to amplify the entire plasmid with the incorporated mutation.
-
95°C for 1 minute
-
18 cycles of:
-
95°C for 50 seconds
-
60°C for 50 seconds
-
68°C for 1 minute/kb of plasmid length
-
-
68°C for 7 minutes
-
-
DpnI Digestion: After the PCR, add DpnI to the reaction mixture and incubate at 37°C for 1-2 hours. DpnI will digest the methylated parental (non-mutated) DNA, leaving the newly synthesized, unmethylated (mutated) plasmid.
-
Transformation: Transform the DpnI-treated plasmid into highly competent E. coli cells.
-
Selection and Verification: Plate the transformation mixture on an appropriate antibiotic-containing plate. Select colonies and verify the presence of the desired mutation by DNA sequencing.
Mandatory Visualizations
References
- 1. X-Ray Crystallographic and Mutational Studies of Fluoroacetate Dehalogenase from Burkholderia sp. Strain FA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluoroacetate in plants - a review of its distribution, toxicity to livestock and microbial detoxification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. loschmidt.chemi.muni.cz [loschmidt.chemi.muni.cz]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Determination of this compound in water and biological samples by GC-FID and GC-MS in combination with solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural and Biochemical Studies of a Fluoroacetyl-CoA-Specific Thioesterase Reveal a Molecular Basis for Fluorine Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of sodium fluoroacetate (compound 1080) in poison baits by HPLC | Semantic Scholar [semanticscholar.org]
- 11. Is fluoroacetate-specific defluorinase a glutathione S-transferase? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. uniprot.org [uniprot.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Formation of CoA Adducts of Short-Chain Fluorinated Carboxylates Catalyzed by Acyl-CoA Synthetase from Gordonia sp. Strain NB4-1Y - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. genscript.com [genscript.com]
- 21. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]
Fluoroacetate in Flora: A Comparative Analysis of a Potent Plant Toxin
For researchers, scientists, and drug development professionals, understanding the distribution and concentration of naturally occurring toxins is paramount. Fluoroacetate, a highly toxic compound, is biosynthesized by a variety of plant species across the globe, posing significant risks to livestock and providing a fascinating case study in chemical ecology. This guide offers a comparative analysis of fluoroacetate content in various plant species, supported by quantitative data and detailed experimental protocols for its detection.
Fluoroacetate-producing plants are found predominantly in the Southern Hemisphere, with notable examples in Australia, Africa, and South America.[1] These plants have developed the ability to synthesize this potent toxin as a defense mechanism against herbivores.[1][2] The concentration of fluoroacetate can vary significantly between species, individual plants, and even different parts of the same plant, with the highest levels often found in young, rapidly growing tissues like leaves and flowers.[3][4]
Quantitative Analysis of Fluoroacetate Content
The following table summarizes the reported concentrations of fluoroacetate in various plant species. It is important to note that these values can be influenced by factors such as geographical location, season, and the specific analytical methods employed.
| Plant Species | Family | Common Name | Fluoroacetate Concentration (µg/g dry weight) | Plant Part | Geographic Region |
| Gastrolobium spp. | Fabaceae | Poison Peas | 0.1 - 3875[3] | Leaves, Flowers | Australia |
| Gastrolobium grandiflorum | Fabaceae | Heart-leaf Bush | up to 2600[1] | Leaves | Australia |
| Gastrolobium bilobum | Fabaceae | Heart-leaf Poison | 730 - 2650[5] | Leaves | Australia |
| up to 6200[5] | Seeds | ||||
| Gastrolobium parviflorum | Fabaceae | Box Poison | 150 - 2500[5] | Leaves | Australia |
| Dichapetalum cymosum | Dichapetalaceae | Gifblaar, Poison Leaf | >2000 (in young regrowth)[2] | Leaves | South Africa |
| Dichapetalum braunii | Dichapetalaceae | up to 8000[1] | Seeds | Africa | |
| Palicourea marcgravii | Rubiaceae | up to 500[1] | Leaves | South America (Brazil) | |
| Amorimia rigida | Malpighiaceae | Lower than P. marcgravii[1] | South America (Brazil) | ||
| Acacia georginae | Fabaceae | Gidyea | up to 25[4] | Leaves | Australia |
| Nemcia spp. | Fabaceae | Present[3] | Australia |
Experimental Protocols for Fluoroacetate Quantification
The accurate determination of fluoroacetate content in plant matrices is crucial for toxicological studies and environmental monitoring. Various analytical techniques have been employed, with gas chromatography (GC) and ion chromatography coupled with mass spectrometry (IC-MS) being common methods.
Sample Preparation and Extraction
-
Sample Collection and Preparation: Collect fresh plant material (leaves, flowers, seeds). The samples should be dried to a constant weight, typically in an oven at 60-80°C. After drying, grind the plant material into a fine powder to ensure homogeneity.
-
Extraction: Weigh a precise amount of the powdered plant material. Add a suitable extraction solvent, such as water or an aqueous acetone solution. The mixture is then typically homogenized and agitated for a set period to ensure efficient extraction of the water-soluble fluoroacetate.
-
Centrifugation and Filtration: Centrifuge the mixture to pellet the solid plant debris. The resulting supernatant is then filtered, often through a 0.22 µm filter, to remove any remaining particulate matter.
Analytical Determination
Gas Chromatography (GC)
-
Derivatization: As fluoroacetic acid is not sufficiently volatile for direct GC analysis, a derivatization step is necessary. This typically involves converting the acid into a more volatile ester, for example, by reaction with a suitable reagent like pentafluorobenzyl bromide (PFBBr).
-
GC-MS Analysis: The derivatized extract is injected into a gas chromatograph equipped with a mass spectrometer (GC-MS). The separation is achieved on a suitable capillary column, and the mass spectrometer is used for detection and quantification, providing high selectivity and sensitivity.
Ion Chromatography-Mass Spectrometry (IC-MS)
This method offers the advantage of direct analysis without the need for derivatization.[6][7]
-
Chromatographic Separation: The filtered plant extract is injected directly into an ion chromatograph. An appropriate anion-exchange column is used to separate fluoroacetate from other anions present in the sample matrix.
-
Mass Spectrometric Detection: The eluent from the IC is introduced into a mass spectrometer. The mass spectrometer is typically operated in selected ion monitoring (SIM) mode to detect and quantify the specific mass-to-charge ratio of the fluoroacetate anion, ensuring high sensitivity and specificity.[6][7]
Visualizing the Workflow and Influencing Factors
To better understand the processes involved in fluoroacetate analysis and the factors influencing its presence in plants, the following diagrams are provided.
Concluding Remarks
The presence of fluoroacetate in various plant species is a significant concern for agriculture and a point of interest for natural product chemists and toxicologists. The data and methodologies presented here provide a foundation for further research into the biosynthesis of this potent toxin, its ecological role, and the development of potential mitigation strategies for livestock poisoning. The continued development of sensitive and reliable analytical methods will be crucial for advancing our understanding of this fascinating area of plant biochemistry.
References
- 1. Fluoroacetate in plants - a review of its distribution, toxicity to livestock and microbial detoxification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluoroacetate content of some species of the toxic Australian plant genus, Gastrolobium, and its environmental persistence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. terrestrialecosystems.com [terrestrialecosystems.com]
- 5. connectsci.au [connectsci.au]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Sensitive and Reliable Method for Direct Identification of Fluoroacetate in Water | Labcompare.com [labcompare.com]
Safety Operating Guide
Safe Handling and Disposal of Fluoroacetic Acid: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for handling Fluoroacetic acid, a highly toxic substance. Strict adherence to these procedures is critical to ensure personnel safety and environmental protection.
Personal Protective Equipment (PPE)
Due to the acute toxicity of this compound, a comprehensive PPE ensemble is mandatory. This includes protection for the skin, eyes, face, and respiratory system.
Summary of Recommended PPE
| PPE Category | Specification |
| Hand Protection | Double gloving is recommended. Use a chemical-resistant outer glove over a nitrile inner glove. |
| Outer Glove: Butyl rubber or Viton™ are recommended for handling strong acids.[1] | |
| Note: Specific breakthrough time data for this compound is not readily available. Always consult the glove manufacturer's specific chemical resistance data. | |
| Body Protection | A chemical-resistant apron or a full-body chemical-resistant suit is required, particularly for tasks with a higher risk of splashing.[2][3] A lab coat is the minimum requirement. |
| Eye and Face Protection | Chemical splash goggles and a face shield are mandatory to protect against splashes and vapors.[3][4] |
| Respiratory Protection | All handling of this compound must be conducted in a certified chemical fume hood.[1][2] If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic acids should be used. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial to minimize risk. The following step-by-step plan outlines the procedures for pre-handling, handling, and post-handling activities.
Experimental Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling of this compound.
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure to this compound. Symptoms of poisoning may be delayed for several hours.[3][4]
Emergency Response Protocol
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
